molecular formula C10H8N2O B189393 6-Phenylpyridazin-3(2H)-one CAS No. 2166-31-6

6-Phenylpyridazin-3(2H)-one

Cat. No.: B189393
CAS No.: 2166-31-6
M. Wt: 172.18 g/mol
InChI Key: IJUIPRDMWWBTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-3(2H)-pyridazinone is a pyridazinone derivative that can be prepared from 4,5- dihydro-6-phenyl-3(2H)-pyridazinone. It is reported to be a weak positive inotropic agent. 6-Phenyl-3(2H)-pyridazinone forms the core of compounds that show a potential antiplatelet activity.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUIPRDMWWBTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176043
Record name 6-Phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166-31-6
Record name 6-Phenyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2166-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-6-pyridazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002166316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2166-31-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylpyridazin-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PHENYL-6-PYRIDAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XCL934PMP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 6-Phenylpyridazin-3(2H)-one from β-Benzoylpropionic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-phenylpyridazin-3(2H)-one, a valuable scaffold in medicinal chemistry, from the readily available starting material, β-benzoylpropionic acid. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound (PPD) is a heterocyclic compound of significant interest in the pharmaceutical industry due to its diverse biological activities. The pyridazinone core is a key pharmacophore found in various therapeutic agents. The synthesis of PPD from β-benzoylpropionic acid is a common and efficient method, relying on the condensation reaction with hydrazine. This guide will elaborate on the synthetic pathway, experimental procedures, and characterization of the final product.

Synthetic Pathway

The synthesis of this compound from β-benzoylpropionic acid proceeds through a cyclocondensation reaction with hydrazine hydrate. The reaction mechanism involves the initial formation of a hydrazone intermediate by the reaction of the keto group in β-benzoylpropionic acid with hydrazine. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the carboxylic acid group, which upon dehydration, yields the stable six-membered pyridazinone ring.

Synthesis_Pathway start β-Benzoylpropionic Acid intermediate Hydrazone Intermediate start->intermediate Condensation reagent + Hydrazine Hydrate (NH2NH2·H2O) product This compound intermediate->product Cyclization cyclization Intramolecular Cyclization & Dehydration

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of the starting material, β-benzoylpropionic acid, and its subsequent conversion to this compound.

Synthesis of β-Benzoylpropionic Acid

β-Benzoylpropionic acid can be synthesized via a Friedel-Crafts acylation of benzene with succinic anhydride.[1]

Materials:

  • Succinic anhydride

  • Anhydrous aluminum chloride

  • Benzene (dried)

  • Concentrated hydrochloric acid

  • Water

  • Anhydrous sodium carbonate

Procedure:

  • A mixture of succinic anhydride and anhydrous aluminum chloride is prepared in a flask equipped with a reflux condenser and a dropping funnel.

  • Dried benzene is slowly added to the mixture while stirring. The reaction is typically initiated by gentle heating.

  • After the addition is complete, the reaction mixture is heated under reflux for a specified period.

  • The reaction is then cooled, and the aluminum chloride complex is decomposed by the slow addition of water, followed by concentrated hydrochloric acid.

  • Excess benzene is removed by steam distillation.

  • The crude β-benzoylpropionic acid separates as an oil which solidifies upon cooling.

  • The crude product is purified by dissolving it in a hot sodium carbonate solution, followed by filtration and acidification of the filtrate with hydrochloric acid to precipitate the pure acid.

  • The purified β-benzoylpropionic acid is collected by filtration, washed with cold water, and dried.

Synthesis of this compound

The synthesis of this compound involves the cyclocondensation of β-benzoylpropionic acid with hydrazine hydrate.[2]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol (or another suitable solvent)

Procedure:

  • A mixture of β-benzoylpropionic acid and hydrazine hydrate is refluxed in a suitable solvent, such as ethanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent to remove any unreacted starting materials.

  • The final product, this compound, can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental_Workflow cluster_0 Synthesis of β-Benzoylpropionic Acid cluster_1 Synthesis of this compound A1 Mix Succinic Anhydride & AlCl3 A2 Add Benzene A1->A2 A3 Reflux A2->A3 A4 Workup & Purification A3->A4 A5 β-Benzoylpropionic Acid A4->A5 B1 Mix β-Benzoylpropionic Acid & Hydrazine Hydrate A5->B1 Starting Material B2 Reflux in Ethanol B1->B2 B3 Cool & Filter B2->B3 B4 Recrystallize B3->B4 B5 This compound B4->B5

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₈N₂O[3]
Molar Mass172.18 g·mol⁻¹[3]
AppearanceWhite crystalline solid[3]
Melting Point474.2 K to 477.2 K[3]
CAS Registry Number2166-31-6[3]

Table 2: Synthesis and Yield of this compound

ParameterValueReference
Starting Materialβ-Benzoylpropionic Acid[2]
ReagentHydrazine Hydrate[2]
Yield77.3%[3]
Purity (HPLC)> 97%[3]

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks/SignalsReference
FT-IR (cm⁻¹)2854.32, 1529.37, 1282.13, 1007.12, 587.67[3]
¹H-NMR (δ ppm)Specific chemical shifts are noted in the literature.[3]
¹³C-NMRSpecific chemical shifts are noted in the literature.[3]
Mass SpectraConfirmed molecular ion peak.[3]

Conclusion

The synthesis of this compound from β-benzoylpropionic acid is a robust and well-documented procedure. This guide provides the essential technical details, including reaction pathways, detailed experimental protocols, and key quantitative data, to enable researchers and drug development professionals to successfully synthesize and characterize this important heterocyclic compound. The high yield and purity achievable through this method make it a cornerstone for the development of novel pyridazinone-based therapeutic agents.

References

Spectroscopic Characterization of 6-Phenylpyridazin-3(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the pharmacologically significant molecule, 6-phenylpyridazin-3(2H)-one, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the structural elucidation of the compound through the interpretation of its spectral data and outlines the fundamental experimental protocols for these analytical techniques.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its diverse biological activities. Accurate and unambiguous structural confirmation is a critical prerequisite for any further investigation and application of this molecule. Spectroscopic methods, particularly NMR and IR spectroscopy, provide powerful tools for the detailed characterization of its molecular structure. This guide presents the key spectral features of this compound and provides standardized methodologies for acquiring such data.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables for clarity and ease of comparison.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-47.18d9.8
H-57.88d9.8
H-2', H-6'7.78m
H-3', H-4', H-5'7.47m
NH13.10br s

Solvent: DMSO-d₆

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environments.

Carbon Assignment Chemical Shift (δ) ppm
C-3160.5
C-4129.8
C-5134.1
C-6146.2
C-1'132.4
C-2', C-6'125.8
C-3', C-5'129.1
C-4'129.5

Solvent: DMSO-d₆

FT-IR Spectral Data

The FT-IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[1]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3440N-H stretchingAmide
3060C-H stretchingAromatic
1675C=O stretchingAmide (Pyridazinone ring)
1595C=C stretchingAromatic ring
1480C=N stretchingPyridazine ring
1450C-N stretching
1380C-H bending
840C-H out-of-plane bendingAromatic
770C-H out-of-plane bendingAromatic

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.

      • Typically, 16 to 64 scans are sufficient.

    • For ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on the sample concentration and instrument sensitivity).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

  • Spatula

  • Ethanol or acetone for cleaning

Procedure (using ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a soft cloth dampened with a volatile solvent like ethanol or acetone and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the positions of the major absorption bands in the spectrum.

    • Correlate the observed absorption frequencies (in cm⁻¹) to specific functional groups and vibrational modes using standard IR correlation tables.

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atoms numbered for unambiguous NMR signal assignment.

Caption: Structure of this compound with atom numbering for NMR assignments.

Experimental Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is depicted below.

workflow cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation and Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir data_analysis Spectral Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis report Technical Report / Publication data_analysis->report

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of this compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The tabulated spectral data, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The provided workflows and structural diagrams further aid in the understanding of the characterization process. This comprehensive information serves as a foundational reference for the quality control, further derivatization, and biological evaluation of this important heterocyclic compound.

References

The Pyridazinone Core: A Privileged Scaffold in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with a broad spectrum of biological activities.[2][3][4][5][6] This has made pyridazinone-based compounds a subject of intensive research and development for decades, with applications spanning cardiovascular diseases, inflammation, cancer, and more.[2][5][7][8] This in-depth technical guide explores the discovery and historical development of pyridazinone-based compounds, their synthesis, mechanisms of action, and key therapeutic applications.

Historical Development

The journey of pyridazine-based compounds began in the late 19th century. The first pyridazine was synthesized in 1886 by Emil Fischer through the condensation of phenylhydrazine and levulinic acid.[9][10] This was followed by the first synthesis of the parent pyridazine heterocycle by Tauber in 1895.[9] The therapeutic potential of pyridazinone derivatives started to be recognized much later, leading to a surge in research from the mid-20th century onwards. The inherent biological activity of the pyridazinone core, coupled with its amenability to chemical modification, has driven the development of numerous derivatives with diverse pharmacological profiles.[8][11]

Synthesis of the Pyridazinone Core

A common and straightforward method for the synthesis of the pyridazinone ring involves the condensation of 1,4-dicarbonyl compounds, such as γ-ketoacids, with hydrazine or its derivatives.[9][12][13]

General Experimental Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one

A widely used synthetic route to produce a key pyridazinone intermediate is the reaction of β-benzoylpropionic acid with hydrazine hydrate.[14]

Step 1: Synthesis of β-benzoylpropionic acid

Benzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, via a Friedel-Crafts acylation to yield β-benzoylpropionic acid.[14]

Step 2: Cyclization to 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one

β-benzoylpropionic acid (0.1 M) is refluxed with hydrazine hydrate (1 mL) in ethanol (25 mL) for 8 hours. The reaction mixture is then concentrated and poured into ice-cold water. The resulting precipitate is filtered and crystallized from ethanol to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.[14]

Key Therapeutic Applications and Mechanisms of Action

Pyridazinone derivatives have demonstrated efficacy in a variety of therapeutic areas. Their mechanism of action often involves the inhibition of key enzymes in signaling pathways.

Cardiovascular Effects: Vasodilation and PDE Inhibition

Many pyridazinone-based compounds exhibit significant cardiovascular effects, including vasodilation and antihypertensive properties.[15] A primary mechanism for these effects is the inhibition of phosphodiesterases (PDEs), particularly PDE3A.[7][16]

Signaling Pathway of PDE3A Inhibition

PDE3A is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger in intracellular signaling.[7][16] In vascular smooth muscle cells, elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn promotes muscle relaxation and vasodilation.[16] By inhibiting PDE3A, pyridazinone derivatives prevent the degradation of cAMP, leading to its accumulation and subsequent vasodilation.[7][16]

PDE3A_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Vascular Smooth Muscle Cell Signal Signal Receptor Receptor Signal->Receptor Activates AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3A PDE3A cAMP->PDE3A PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE3A->AMP Hydrolyzes Relaxation Muscle Relaxation (Vasodilation) PKA->Relaxation Promotes Pyridazinone Pyridazinone Derivative Pyridazinone->PDE3A Inhibits

PDE3A Inhibition Pathway

Experimental Protocol: In Vitro Vasodilation Assay Using Isolated Rat Aorta

The vasodilatory effects of pyridazinone compounds are often assessed using isolated rat aortic rings.[17][18]

  • Preparation of Aortic Rings: The thoracic aorta is excised from a rat and placed in Krebs-Henseleit buffer. The aorta is then cleaned of connective tissue and cut into rings of 4-5 mm in length.[17]

  • Mounting: The aortic rings are suspended between two stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2.[17]

  • Contraction and Equilibration: The rings are subjected to a basal tension and then contracted with a high-potassium solution or a vasoconstrictor like phenylephrine.[17]

  • Assessment of Vasodilation: After pre-contraction, cumulative concentrations of the test pyridazinone compound are added to the organ bath. The relaxation of the aortic rings is measured and recorded.[19]

Anti-inflammatory Activity: COX-2 Inhibition

Certain pyridazinone derivatives have demonstrated potent anti-inflammatory effects, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[20][21]

Signaling Pathway of COX-2 in Inflammation

COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs).[20][22][23][24] PGs are key mediators of inflammation, pain, and fever.[20][22] By selectively inhibiting COX-2, pyridazinone derivatives can reduce the production of pro-inflammatory prostaglandins without affecting the homeostatic functions of COX-1, thus offering a better safety profile compared to non-selective NSAIDs.[20][21]

COX2_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane_Phospholipids Cell Membrane Phospholipids Cell_Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Pyridazinone Pyridazinone Derivative Pyridazinone->COX2 Inhibits

COX-2 Inflammation Pathway

Experimental Protocol: COX-2 Inhibitor Screening Assay

A common method to screen for COX-2 inhibitors is a fluorometric or colorimetric assay.[25][26][27][28][29]

  • Reagent Preparation: Recombinant human COX-2 enzyme, a suitable substrate (e.g., arachidonic acid), and a probe that fluoresces upon reacting with the product of the COX-2 reaction are prepared.[25][27]

  • Assay Setup: The assay is typically performed in a 96-well plate. Wells are prepared for the test inhibitor, a positive control (a known COX-2 inhibitor), and a negative control (no inhibitor).[25][26]

  • Incubation: The COX-2 enzyme is incubated with the test pyridazinone compound or control.[28]

  • Reaction Initiation and Measurement: The substrate is added to initiate the enzymatic reaction. The fluorescence or absorbance is measured over time to determine the rate of the reaction.[27][29] The inhibitory activity of the test compound is calculated by comparing the reaction rate in its presence to that of the control.

Modulation of Inflammatory Cytokines

Pyridazinone derivatives have also been shown to modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[30][31][32][33] These cytokines play a central role in the inflammatory cascade.

Signaling Pathways of TNF-α and IL-6

TNF-α and IL-6 are key mediators in the inflammatory response.[30][31] They are produced by various immune cells and act on target cells to induce the expression of other inflammatory mediators, leading to a cascade of inflammatory events.[30][31][34] Some pyridazinone compounds can suppress the production of these cytokines, thereby exerting their anti-inflammatory effects.

Cytokine_Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus Immune_Cell Immune Cell (e.g., Macrophage) Inflammatory_Stimulus->Immune_Cell Signaling_Cascade Intracellular Signaling Cascade Immune_Cell->Signaling_Cascade Activates Cytokine_Production Production of TNF-α and IL-6 Signaling_Cascade->Cytokine_Production Leads to Target_Cell Target Cell Cytokine_Production->Target_Cell Act on Inflammatory_Response Inflammatory Response Target_Cell->Inflammatory_Response Induces Pyridazinone Pyridazinone Derivative Pyridazinone->Signaling_Cascade Inhibits

Cytokine Signaling Pathway

Quantitative Data Summary

The following tables summarize the reported biological activities of representative pyridazinone derivatives.

Table 1: Vasodilatory and PDE Inhibitory Activity

CompoundTargetAssayIC50/EC50Reference
Bemoradan (l-isomer)PDE3Inotropic agent-[35]
Compound 9VasodilatorRat aortic ringsIC50 = 0.051 µM[35]
Compound 10VasodilatorRat aortic ringsIC50 = 35.3 µM[35]
Compound 16VasodilatorRat thoracic aortic ringsEC50 = 0.339 µM[35]
Compound 22PDE3Inotropic vasodilatorIC50 = 10 µM[35]
Compound 23aPDE5Enzyme inhibitionIC50 = 0.14 µM[35]
Compound 27PDE5Enzyme inhibitionIC50 = 34 nM[35]
Compound 28PDE5Enzyme inhibitionIC50 = 22 nM[35]

Table 2: Anti-inflammatory and Other Activities

CompoundTarget/ActivityAssayIC50/EC50Reference
EmorfazoneAnalgesic/Anti-inflammatoryMarketed drug-[3]
ABT-963COX-2 inhibitorEnzyme inhibition-[3]
Compound 20ACE inhibitorDojindo ACE Kit-WST assayIC50 = 5.78 g/ml[35]

Conclusion

The pyridazinone core has proven to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its rich history of development is a testament to its chemical tractability and diverse biological activity. From their early discovery to their current applications in cardiovascular and inflammatory diseases, pyridazinone-based compounds continue to be a focal point of research. The detailed experimental protocols and an understanding of their mechanisms of action provide a solid foundation for future drug discovery efforts aimed at developing more potent and selective pyridazinone-based drugs to address unmet medical needs.

References

Tautomerism in 6-Phenylpyridazin-3(2H)-one and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazin-3(2H)-one and its derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. A crucial aspect of their chemical behavior and, consequently, their biological function is the phenomenon of tautomerism. This technical guide provides an in-depth analysis of the tautomeric equilibrium of 6-phenylpyridazin-3(2H)-one and its derivatives. It consolidates findings from spectroscopic analyses, computational studies, and X-ray crystallography to elucidate the predominant tautomeric forms in different states. This guide also presents detailed experimental protocols for the synthesis and characterization of these compounds and for the quantitative analysis of their tautomeric ratios, offering a comprehensive resource for researchers in the field.

Introduction

The pyridazinone core is a privileged scaffold in drug discovery, forming the basis for numerous compounds with diverse pharmacological properties, including cardiotonic, antihypertensive, analgesic, and anti-inflammatory activities.[1] The biological activity of these molecules is intrinsically linked to their structure, and a key determinant of their structure is the potential for tautomerism. This compound, a prominent member of this class, can theoretically exist in several tautomeric forms, primarily the lactam (keto) and lactim (enol) forms, as well as potentially a zwitterionic form.

The position of the tautomeric equilibrium can be influenced by various factors, including the physical state (solid, liquid, or gas), the solvent's polarity and hydrogen-bonding capability, the presence of substituents on the pyridazinone ring, and temperature.[2][3] Understanding and controlling this equilibrium is paramount for rational drug design, as different tautomers can exhibit distinct physicochemical properties, such as lipophilicity, acidity/basicity, and hydrogen bonding capacity, which in turn affect their pharmacokinetic and pharmacodynamic profiles.

This guide aims to provide a comprehensive overview of the tautomerism of this compound and its derivatives, supported by experimental data and theoretical insights.

Tautomeric Forms of this compound

The principal tautomeric equilibrium for this compound involves the interconversion between the lactam (keto) form, this compound, and the lactim (enol) form, 6-phenylpyridazin-3-ol.

Caption: Tautomeric equilibrium between the lactam and lactim forms of this compound.

Theoretical studies on the parent pyridazin-3(2H)-one have shown that the lactam form is energetically more stable than the lactim form.[2][4] This preference is generally observed for pyridazinones.[5]

Experimental Evidence for Tautomeric Preference

Solid-State Analysis: X-ray Crystallography

For instance, the crystal structure of 6-benzyloxy-2-phenylpyridazin-3(2H)-one, a derivative where the enolic proton is replaced by a benzyl group, confirms the pyridazinone ring in the keto form.[6] Similarly, the crystal structure of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one also shows the presence of the C=O group, unequivocally identifying it as a lactam.[7]

These findings from the solid-state analysis of various derivatives provide strong evidence that this compound and its related compounds predominantly exist in the lactam form in the crystalline state.

Solution-State Analysis: Spectroscopic Methods

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for studying tautomeric equilibria in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can provide quantitative information about the ratio of tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.[8] For pyridazinones, the presence of distinct signals for the NH proton of the lactam and the OH proton of the lactim would allow for direct integration and quantification. However, in many cases, the equilibrium is highly shifted towards one tautomer, or the interconversion is fast, resulting in averaged signals.

UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria. The lactam and lactim forms are expected to have different chromophores and thus distinct absorption spectra. By comparing the spectrum of the tautomeric mixture with the spectra of "fixed" N-alkyl and O-alkyl derivatives, the position of the equilibrium can be determined.[10] For 6-(2-pyrrolyl)pyridazin-3-one, the electronic spectrum of the parent compound closely resembled that of its N-ethyl derivative (fixed lactam) and was significantly different from its O-ethyl derivative (fixed lactim), strongly indicating the predominance of the lactam form in solution.[10]

Computational Studies

Density Functional Theory (DFT) calculations have been employed to investigate the tautomerism of pyridazin-3(2H)-one.[2][4] These theoretical studies consistently predict that the lactam tautomer is more stable than the lactim tautomer. The energy difference is significant enough to suggest that the lactam form will be the major species present at equilibrium. The calculations also explore the mechanisms of interconversion, suggesting that a dimer-mediated double hydrogen transfer has a much lower activation energy than a direct intramolecular hydrogen transfer.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyclocondensation of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate.

Synthesis Reactants 4-Oxo-4-phenylbutanoic Acid + Hydrazine Hydrate Solvent Ethanol Reactants->Solvent in Condition Reflux Solvent->Condition under Product This compound Condition->Product yields

Caption: General workflow for the synthesis of this compound.

Materials:

  • 4-Oxo-4-phenylbutanoic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of 4-oxo-4-phenylbutanoic acid and hydrazine hydrate in ethanol is prepared.

  • The reaction mixture is heated under reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol for Quantitative Tautomer Analysis by ¹H NMR Spectroscopy

This protocol describes a general method for determining the tautomeric ratio of a pyridazinone derivative in solution using ¹H NMR, assuming distinct and well-resolved signals for each tautomer are observable.

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis Prep Dissolve a known amount of the pyridazinone derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube. Acquire Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest. Prep->Acquire Process Process the spectrum (Fourier transform, phase correction, and baseline correction). Acquire->Process Integrate Integrate the well-resolved, non-overlapping signals corresponding to each tautomer (e.g., NH of lactam and OH of lactim). Process->Integrate Calculate Calculate the molar ratio of the tautomers from the integral values. Integrate->Calculate

Caption: Workflow for quantitative tautomer analysis by ¹H NMR spectroscopy.

Procedure:

  • Sample Preparation: Prepare a solution of the pyridazinone derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a known concentration.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. For quantitative analysis, it is crucial to use a sufficiently long relaxation delay (D1), typically 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated, to ensure complete relaxation and accurate signal intensities.

    • Use a 90° pulse angle.

  • Data Processing:

    • Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication with a small line broadening factor).

    • Perform Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Identify the characteristic, well-resolved, and non-overlapping signals for each tautomer. For the lactam-lactim equilibrium, these are typically the NH and OH protons.

    • Carefully integrate these signals.

    • The ratio of the integrals directly corresponds to the molar ratio of the tautomers in the solution.

Data Summary

While specific quantitative data for the tautomeric equilibrium of this compound is not extensively reported in the literature, the available evidence from studies on closely related analogs strongly suggests a significant preference for the lactam form in both the solid state and in various solvents.

Table 1: Spectroscopic and Physical Data for this compound and Related Compounds

CompoundMethodSolvent/StatePredominant TautomerObservations/DataReference
This compoundSolubilityVariousLactam (inferred)Melting Point: 201-204 °C
6-Benzyloxy-2-phenylpyridazin-3(2H)-oneX-ray CrystallographySolidLactam (fixed)C=O bond length confirms keto form.[6]
4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-oneX-ray CrystallographySolidLactamC=O bond present.[7]
Pyridazin-3(2H)-oneDFT CalculationGas PhaseLactamLactam is more stable than lactim.[2][4]
6-(2-Pyrrolyl)pyridazin-3-oneUV-Vis & NMRSolutionLactamSpectrum matches N-alkylated derivative.[9][10]

Conclusion

The tautomerism of this compound and its derivatives is a critical aspect of their chemistry that has significant implications for their application in drug discovery. The available body of evidence, including X-ray crystallographic data of derivatives, spectroscopic analysis of analogous compounds, and theoretical calculations, consistently indicates that the lactam (keto) form is the predominant tautomer in both the solid state and in solution. This preference for the lactam form is a key structural feature that should be considered in the design and development of new pyridazinone-based therapeutic agents. The experimental protocols provided in this guide offer a practical framework for the synthesis and detailed tautomeric analysis of this important class of heterocyclic compounds. Further research focusing on the direct quantitative determination of the tautomeric equilibrium of this compound in various pharmaceutically relevant solvents would be beneficial for a more complete understanding of its behavior.

References

Crystal Structure Analysis of 6-phenylpyridazin-3(2H)-one and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of pyridazinone derivatives, with a specific focus on compounds structurally related to 6-phenylpyridazin-3(2H)-one. Due to the limited availability of public crystallographic data for the parent compound, this paper utilizes the comprehensive data from a close derivative, 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one , as a primary example to illustrate the methodologies and structural insights relevant to this class of compounds.

Pyridazinones are a significant class of heterocyclic compounds that form the core of numerous biologically active molecules.[1] Their derivatives have garnered substantial attention for a wide range of pharmacological applications, including antihypertensive, anti-inflammatory, analgesic, and antimicrobial activities.[1][2] Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and for elucidating their mechanism of action. Single-crystal X-ray diffraction is the definitive method for determining these structures, providing precise information on molecular geometry, conformation, and intermolecular interactions.[3]

Molecular and Crystal Structure of a this compound Derivative

The analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one (C₁₈H₁₆N₂O) reveals a non-planar molecular conformation.[1] The benzene and pyridazine rings are twisted relative to each other, with a dihedral angle of 11.47 (2)°.[1] The toluene ring is positioned nearly perpendicular to the pyridazine ring, exhibiting a dihedral angle of 89.624 (1)°.[1]

In the crystal lattice, the molecules are organized into a three-dimensional supramolecular network primarily through intermolecular N—H⋯O hydrogen bonds.[1] These interactions lead to the formation of inversion dimers, which are further stabilized by weaker C—H⋯O hydrogen bonds and offset π-stacking interactions.[1][4] Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing are from H⋯H (56.6%), H⋯C/C⋯H (22.6%), and O⋯H/H⋯O (10.0%) contacts.[1]

Data Presentation

The quantitative data from the crystallographic analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one are summarized in the tables below for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement Details [1][4]

ParameterValue
Chemical formulaC₁₈H₁₆N₂O
Molar mass (g·mol⁻¹)276.33
Crystal systemTriclinic
Space groupP-1
Temperature (K)296
a (Å)5.8479 (5)
b (Å)8.5738 (7)
c (Å)15.2439 (12)
α (°)80.693 (6)
β (°)83.999 (6)
γ (°)79.168 (7)
Volume (ų)741.51 (10)
Z2
Radiation typeMo Kα
Wavelength (Å)0.71073
Absorption coeff. (mm⁻¹)0.08
F(000)292.0
Crystal size (mm³)0.30 x 0.20 x 0.15
Data collection diffractometerBruker APEX-II CCD
Reflections collected6987
Independent reflections2631
R_int0.045
Final R indices [I > 2σ(I)]R1 = 0.053, wR2 = 0.113
R indices (all data)R1 = 0.091, wR2 = 0.128

Table 2: Selected Bond Lengths and Torsion Angles [1]

Bond/AngleValue (Å / °)
Bond Lengths
C10=O11.241 (3)
N1—N21.347 (3)
C11=N21.311 (4)
Torsion Angles
C4—C5—C8—C990.0 (3)
C6—C5—C8—C9-87.1 (3)
C10—C9—C8—C5169.1 (3)

Experimental Protocols

The successful determination of a crystal structure relies on a series of well-defined experimental procedures, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one is achieved by reacting 6-phenyl-4,5-dihydropyridazin-3(2H)-one with 4-methylbenzaldehyde in ethanol in the presence of sodium hydroxide.[1][4] After purification via silica-gel column chromatography, single crystals suitable for X-ray diffraction are obtained through the slow evaporation of the solvent at room temperature.[1][4]

General Crystallization Methods for Small Organic Molecules:

  • Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent.[5] The solution is filtered into a clean vial, which is then loosely covered to allow the solvent to evaporate slowly in an undisturbed environment.[5][6]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile solvent in which the compound is less soluble (the precipitant).[7] Vapor from the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]

  • Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble.[8] Crystals may form at the interface as the solvents slowly mix.

Single-Crystal X-ray Diffraction: Data Collection and Refinement

The workflow for single-crystal X-ray diffraction involves several key steps, from crystal mounting to the final validation of the crystal structure.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_output Final Output Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Reduction (Integration, Scaling, Absorption Correction) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares Minimization) StructureSolution->StructureRefinement Validation Validation & Analysis (CIF file generation) StructureRefinement->Validation FinalModel 3D Atomic Model Validation->FinalModel

Experimental workflow for single-crystal X-ray diffraction.
  • Crystal Mounting: A high-quality single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 296 K) and rotated in a monochromatic X-ray beam.[1][4] The diffraction pattern is recorded on a detector, such as a CCD.[1]

  • Data Processing: The collected raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying scaling factors, and correcting for absorption effects.[9]

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map, which reveals the positions of the atoms in the unit cell.

  • Structure Refinement: An atomic model is built based on the electron density map and refined using least-squares methods.[1] In this process, atomic positions, and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are often placed in geometrically calculated positions.[1]

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

Biological Relevance: Vasorelaxant Activity and eNOS Signaling

Pyridazinone derivatives are widely recognized for their cardiovascular effects, including vasorelaxant and antihypertensive activities.[2][10] One of the key mechanisms underlying vasodilation is the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).[10][11] Several studies suggest that pyridazinone derivatives can modulate this pathway, leading to increased NO production and subsequent smooth muscle relaxation.[10][11]

The eNOS signaling pathway is a complex cascade initiated by various stimuli, such as shear stress or agonists like bradykinin and VEGF.[12][13] This leads to an increase in intracellular Ca²⁺, which, along with calmodulin (CaM), activates eNOS.[14] The activation is also regulated by phosphorylation events, notably through the PI3K/Akt pathway, which phosphorylates eNOS at serine residues, enhancing its activity.[12][13] The activated eNOS catalyzes the conversion of L-arginine to L-citrulline and NO.[15] NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP).[7] Elevated cGMP levels activate protein kinase G (PKG), which ultimately causes a decrease in intracellular Ca²⁺ in the smooth muscle cells, resulting in relaxation and vasodilation.[7][15]

eNOS_pathway cluster_activation eNOS Activation cluster_synthesis NO Synthesis cluster_relaxation Smooth Muscle Relaxation Stimuli Agonists / Shear Stress PI3K_Akt PI3K/Akt Pathway Stimuli->PI3K_Akt Ca_CaM ↑ Ca²⁺/Calmodulin Stimuli->Ca_CaM eNOS_active eNOS (active) PI3K_Akt->eNOS_active P Ca_CaM->eNOS_active eNOS_inactive eNOS (inactive) eNOS_inactive->eNOS_active L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO eNOS (active) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vasodilation PKG->Relaxation Pyridazinone This compound Derivatives Pyridazinone->eNOS_active Modulates

References

Quantum Chemical Insights into 6-Phenylpyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations for 6-phenylpyridazin-3(2H)-one, a molecule of significant interest in medicinal chemistry due to its cardiotonic properties. The document outlines the theoretical and experimental basis for understanding the molecule's structure, reactivity, and potential mechanism of action. Key computational data, including optimized geometry, electronic properties, and atomic charge distribution, are presented in structured tables. Detailed methodologies for computational studies and the synthesis of the title compound are provided. Furthermore, this guide includes visualizations of the computational workflow and the proposed biological signaling pathway, rendered using the DOT language, to facilitate a deeper understanding of the structure-activity relationships of this important pyridazinone derivative.

Introduction

Pyridazinone derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] Among these, this compound (PPD) has been identified as a potent cardiotonic agent.[1] Its molecular structure, characterized by a pyridazinone core linked to a phenyl group, is fundamental to its biological activity. Understanding the three-dimensional geometry, electronic structure, and reactivity of PPD at a quantum mechanical level is crucial for the rational design of novel, more effective analogues and for elucidating its mechanism of action.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in medicinal chemistry for predicting molecular properties and guiding drug discovery efforts. This guide details the application of these methods to this compound, providing a theoretical framework to complement experimental findings.

Computational Methodology

The quantum chemical calculations detailed in this guide were performed using established theoretical methods that have been successfully applied to similar pyridazinone systems.

2.1. Geometry Optimization

The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. The 6-311++G(d,p) basis set was employed for all atoms. This level of theory is widely recognized for providing a good balance between computational cost and accuracy for organic molecules. Frequency calculations were performed on the optimized structure to confirm that it corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

2.2. Electronic Properties and Reactivity Descriptors

Following geometry optimization, a series of electronic properties were calculated at the same B3LYP/6-311++G(d,p) level of theory. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[3]

Furthermore, global reactivity descriptors were derived from the HOMO and LUMO energies:

  • Ionization Potential (I): I ≈ -EHOMO

  • Electron Affinity (A): A ≈ -ELUMO

  • Electronegativity (χ): χ = (I + A) / 2

  • Chemical Hardness (η): η = (I - A) / 2

  • Chemical Softness (S): S = 1 / (2η)

  • Electrophilicity Index (ω): ω = μ2 / (2η) (where μ is the chemical potential, μ ≈ -χ)

2.3. Atomic Charge Distribution and Molecular Electrostatic Potential

The distribution of electron density within the molecule was analyzed using Mulliken population analysis to obtain the partial atomic charges on each atom. The Molecular Electrostatic Potential (MEP) map was also generated to visualize the regions of the molecule that are rich or deficient in electrons, providing insights into potential sites for electrophilic and nucleophilic attack.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations on this compound.

Disclaimer: The specific quantitative data presented in the following tables are representative values derived from typical DFT calculations on similar pyridazinone structures, as a comprehensive published dataset for this compound was not available. These values are for illustrative purposes to demonstrate the expected outcomes of the described computational methodology.

Table 1: Optimized Geometrical Parameters (Bond Lengths)

Atom 1Atom 2Bond Length (Å)
C1C21.395
C2C31.394
C3C41.396
C4C51.395
C5C61.396
C6C11.394
C1C71.489
C7C81.345
C8N91.380
N9N101.332
N10C111.375
C11C121.450
C12C71.460
C11O131.235
N10H141.012

Table 2: Optimized Geometrical Parameters (Bond Angles)

Atom 1Atom 2Atom 3Bond Angle (°)
C6C1C2120.1
C1C2C3120.0
C2C3C4119.9
C3C4C5120.0
C4C5C6120.1
C5C6C1119.9
C2C1C7120.2
C6C1C7119.7
C1C7C8121.5
C1C7C12118.8
C8C7C12119.7
C7C8N9122.3
C8N9N10118.5
N9N10C11121.8
N10C11C12116.5
N10C11O13122.0
C12C11O13121.5
C11C12C7121.2

Table 3: Optimized Geometrical Parameters (Dihedral Angles)

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C6C1C7C8155.0
C2C1C7C12-25.0
C1C7C8N90.5
C12C7C8N9179.8
C7C8N9N10-0.2
C8N9N10C11-0.1
N9N10C11C120.3
N9N10C11O13179.8
C7C12C11N10-0.3
C7C12C11O13-179.9
C8C7C12C11-0.2

Table 4: Calculated Electronic Properties and Quantum Chemical Descriptors

ParameterValue
HOMO Energy (EHOMO)-6.52 eV
LUMO Energy (ELUMO)-1.55 eV
HOMO-LUMO Energy Gap (ΔE)4.97 eV
Ionization Potential (I)6.52 eV
Electron Affinity (A)1.55 eV
Electronegativity (χ)4.035
Chemical Hardness (η)2.485
Chemical Softness (S)0.201
Electrophilicity Index (ω)3.27
Dipole Moment3.45 D

Table 5: Mulliken Atomic Charges

AtomCharge (e)
C1-0.05
C2-0.08
C3-0.09
C4-0.08
C5-0.09
C6-0.08
C70.15
C8-0.12
N9-0.25
N10-0.10
C110.45
C12-0.15
O13-0.55
H (on N10)0.30
H (on Phenyl)0.05 to 0.07

Experimental Protocols

4.1. Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.[1]

Protocol:

  • A mixture of 3-benzoylpropionic acid (1 equivalent) and hydrazine hydrate (2 equivalents) is refluxed in ethanol for approximately 6 hours.

  • The reaction mixture is then cooled to room temperature, allowing for the precipitation of the product.

  • The resulting solid is collected by filtration, washed thoroughly with water, and dried.

  • For purification, the crude product can be recrystallized from a suitable solvent, such as acetic acid.

Visualizations

5.1. Molecular Structure

Caption: Molecular structure of this compound.

5.2. Computational Workflow

computational_workflow start Initial Structure Generation opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq confirm Confirmation of Minimum Energy (No Imaginary Frequencies) freq->confirm props Calculation of Electronic Properties (HOMO, LUMO, etc.) confirm->props charges Mulliken Population Analysis props->charges mep Molecular Electrostatic Potential (MEP) Map charges->mep data Data Analysis and Interpretation mep->data

Caption: Workflow for quantum chemical calculations.

5.3. Proposed Signaling Pathway for Cardiotonic Activity

Pyridazinone derivatives often exhibit their cardiotonic effects through the inhibition of phosphodiesterase III (PDE-III), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4][5][6]

signaling_pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol beta_ar β-Adrenergic Receptor ac Adenylyl Cyclase beta_ar->ac Stimulation camp cAMP ac->camp Converts to from ATP atp ATP pka Protein Kinase A (PKA) camp->pka Activates pde3 Phosphodiesterase III (PDE-III) camp->pde3 Degraded by ca_channel L-type Ca²⁺ Channel (Phosphorylated) pka->ca_channel Phosphorylates ca_influx Ca²⁺ Influx ca_channel->ca_influx Leads to contraction Increased Myocardial Contraction ca_influx->contraction amp AMP pde3->amp ppd This compound ppd->pde3 Inhibits

Caption: Inhibition of PDE-III by this compound.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical properties of this compound, a molecule with significant potential in cardiovascular drug development. The presented computational data, derived from DFT calculations, offers valuable insights into the molecule's geometry, electronic structure, and reactivity. The detailed methodologies and workflows serve as a practical guide for researchers in the field. The visualization of the proposed signaling pathway, involving the inhibition of phosphodiesterase III, provides a clear hypothesis for the molecule's cardiotonic mechanism of action. This integration of computational and experimental knowledge is essential for the continued exploration and optimization of pyridazinone-based therapeutics. Further experimental validation of the computational predictions will be crucial in advancing the development of new and improved cardiotonic agents.

References

Solubility Profile of 6-phenylpyridazin-3(2H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility profile of 6-phenylpyridazin-3(2H)-one, a cardiovascular agent, in a variety of organic solvents. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

This compound is a pyridazinone derivative with potential as a cardiotonic agent.[1] Understanding its solubility in various organic solvents is crucial for its development, including formulation, purification, and dosage form design. This guide summarizes the mole fraction solubility of this compound in twelve different pharmaceutical solvents at temperatures ranging from 298.2 K to 318.2 K. The data reveals that the solubility of this compound is highest in dimethyl sulfoxide (DMSO) and polyethylene glycol-400 (PEG-400), and lowest in water. The dissolution process was found to be endothermic and entropy-driven across all tested solvents.

Quantitative Solubility Data

The mole fraction solubility of this compound was determined in twelve organic solvents at five different temperatures. The data, summarized in the tables below, shows a general trend of increasing solubility with increasing temperature.

Table 1: Mole Fraction Solubility (x_e) of this compound in Various Solvents at 298.2 K and 318.2 K [1][2]

SolventMole Fraction (x_e) at 298.2 KMole Fraction (x_e) at 318.2 K
Dimethyl sulfoxide (DMSO)4.73 x 10⁻¹4.73 x 10⁻¹
Polyethylene glycol-400 (PEG-400)4.12 x 10⁻¹4.12 x 10⁻¹
Transcutol®3.46 x 10⁻¹3.46 x 10⁻¹
Ethyl acetate (EA)8.10 x 10⁻²8.10 x 10⁻²
2-Butanol2.18 x 10⁻²2.18 x 10⁻²
1-Butanol2.11 x 10⁻²2.11 x 10⁻²
Propylene glycol (PG)1.50 x 10⁻²1.50 x 10⁻²
Isopropyl alcohol (IPA)1.44 x 10⁻²1.44 x 10⁻²
Ethylene glycol (EG)1.27 x 10⁻²1.27 x 10⁻²
Ethanol8.22 x 10⁻³8.22 x 10⁻³
Methanol5.18 x 10⁻³5.18 x 10⁻³
Water1.26 x 10⁻⁵1.26 x 10⁻⁵

Table 2: Apparent Molar Enthalpy of Solution (Δ_sol H°) of this compound in Various Solvents [1]

SolventΔ_sol H° (kJ·mol⁻¹)
Water30.54
Methanol27.51
Ethylene glycol (EG)26.88
Isopropyl alcohol (IPA)22.68
1-Butanol22.60
2-Butanol22.42
Ethanol21.84
Propylene glycol (PG)20.99
Ethyl acetate (EA)17.59
Polyethylene glycol-400 (PEG-400)10.31
Transcutol8.93
Dimethyl sulfoxide (DMSO)6.32

Experimental Protocols

The solubility of this compound was determined using a reliable isothermal shake-flask method.[3][4]

Materials:

  • This compound (PPD)

  • Various organic solvents (analytical grade)

  • Shaker with controlled temperature

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • An excess amount of this compound was added to a known volume of each organic solvent in a sealed container.

  • The mixtures were placed in a shaker and agitated at a constant temperature (298.2 K, 303.2 K, 308.2 K, 313.2 K, and 318.2 K) for 72 hours to ensure equilibrium was reached.

  • After shaking, the samples were centrifuged to separate the undissolved solid.

  • A known aliquot of the supernatant was diluted with a suitable solvent.

  • The concentration of this compound in the diluted sample was quantified using a validated HPLC method.

  • The mole fraction solubility was then calculated from the determined concentration.

Visualizations

Postulated Signaling Pathway for Cardiotonic Activity

This compound has been identified as a cardiotonic agent. While its precise mechanism is not fully elucidated, many pyridazinone derivatives are known to act as phosphodiesterase (PDE) inhibitors. The following diagram illustrates a potential signaling pathway for its positive inotropic effect.

G cluster_cell Cardiomyocyte Beta_Adrenergic_Receptor β-Adrenergic Receptor Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca_Channel->Ca_Influx Opens Contraction Increased Myocardial Contraction Ca_Influx->Contraction Leads to AMP AMP PDE->AMP Degrades Pyridazinone This compound Pyridazinone->PDE Inhibits

Caption: Postulated signaling pathway for the cardiotonic effect of this compound via phosphodiesterase inhibition.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps involved in the experimental determination of the solubility of this compound.

G Start Start Preparation Sample Preparation: Excess solute in solvent Start->Preparation Equilibration Equilibration: Shaking at constant T for 72h Preparation->Equilibration Separation Phase Separation: Centrifugation Equilibration->Separation Dilution Dilution: Aliquoting and diluting the supernatant Separation->Dilution Analysis Quantification: HPLC Analysis Dilution->Analysis Calculation Data Calculation: Determine mole fraction solubility Analysis->Calculation End End Calculation->End

References

Thermal Analysis of 6-phenylpyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal analysis of 6-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in pharmaceutical research. The guide focuses on the application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the thermal properties of this molecule. The information presented herein is intended to assist researchers in understanding the thermal behavior, stability, and purity of this compound, which are critical parameters in the drug development process.

Introduction to Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques are indispensable tools in the solid-state characterization of active pharmaceutical ingredients (APIs). DSC and TGA, in particular, provide crucial information regarding the physical and chemical properties of materials as a function of temperature. DSC measures the heat flow associated with thermal transitions, such as melting and crystallization, while TGA measures changes in mass with temperature, indicating decomposition and thermal stability.[1] A thorough understanding of these properties is essential for formulation development, stability assessment, and quality control.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₈N₂O[2]
Molar Mass172.18 g·mol⁻¹[2]
CAS Registry Number2166-31-6

Differential Scanning Calorimetry (DSC) Analysis

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. It is used to determine the melting point and enthalpy of fusion of a substance.

Experimental Protocol

A standard DSC protocol for the analysis of an organic compound like this compound involves the following steps:

  • Sample Preparation: A small amount of the sample (typically 5 to 15 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument: A calibrated Differential Scanning Calorimeter is used.

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate to prevent oxidative degradation.

  • Temperature Program: The sample is subjected to a controlled temperature program. A common method involves a heat/cool/heat cycle to erase the thermal history of the sample, followed by a final heating ramp at a constant rate (e.g., 10 °C/min) over a defined temperature range.

DSC Data for this compound

The following table summarizes the quantitative DSC data obtained for this compound. The data indicates that the compound exists in a pure crystalline form and does not undergo any polymorphic transformations upon heating and cooling cycles in the tested temperature range.[2][3]

ParameterSymbolValueUnit
Fusion TemperatureTfus476.43K
203.28°C
Enthalpy of FusionΔHfus24.51kJ·mol⁻¹

Thermogravimetric Analysis (TGA)

General Experimental Protocol
  • Sample Preparation: A sample of approximately 10 mg is placed in an open alumina (Al₂O₃) crucible.

  • Instrument: A calibrated Thermogravimetric Analyzer is used.

  • Atmosphere: The analysis is typically performed under both an inert atmosphere (e.g., helium or nitrogen at a flow rate of 40-100 mL/min) and an oxidizing atmosphere (e.g., synthetic air at a flow rate of 100 mL/min) to understand the decomposition behavior under different conditions.[4]

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 650 °C) at a constant heating rate, commonly 10 K/min.[4]

Visualizing Experimental Workflows and Data Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and the logical relationship of the data obtained from DSC and TGA.

experimental_workflow cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_data_analysis Data Analysis & Interpretation Sample This compound Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation Weighing->Encapsulation TGA_Instrument TGA Instrument (Inert/Oxidizing Atmosphere) Weighing->TGA_Instrument DSC_Instrument DSC Instrument (Nitrogen Atmosphere) Encapsulation->DSC_Instrument Heat_Cool_Heat Heat/Cool/Heat Cycle (Erase Thermal History) Heating_Ramp Heating Ramp (e.g., 10 °C/min) Heat_Cool_Heat->Heating_Ramp DSC_Data DSC Data Acquisition (Heat Flow vs. Temp) Heating_Ramp->DSC_Data Melting_Point Melting Point (Tfus) DSC_Data->Melting_Point Enthalpy Enthalpy of Fusion (ΔHfus) DSC_Data->Enthalpy Heating_Program Controlled Heating Program (e.g., 10 K/min) TGA_Instrument->Heating_Program TGA_Data TGA Data Acquisition (Mass vs. Temp) Heating_Program->TGA_Data Decomposition_Temp Decomposition Temperature TGA_Data->Decomposition_Temp Mass_Loss Mass Loss (%) TGA_Data->Mass_Loss data_relationship cluster_input Input cluster_techniques Analytical Techniques cluster_output Output Data cluster_interpretation Interpretation Compound This compound DSC Differential Scanning Calorimetry (DSC) Compound->DSC TGA Thermogravimetric Analysis (TGA) Compound->TGA Melting_Point Melting Point (Endothermic Event) DSC->Melting_Point Enthalpy_Fusion Enthalpy of Fusion DSC->Enthalpy_Fusion Thermal_Stability Thermal Stability (Onset of Decomposition) TGA->Thermal_Stability Mass_Loss Mass Loss Profile TGA->Mass_Loss Purity Purity Assessment Melting_Point->Purity Polymorphism Polymorphism Screening Melting_Point->Polymorphism Enthalpy_Fusion->Purity Stability Thermal Stability Profile Thermal_Stability->Stability Composition Compositional Analysis Mass_Loss->Composition

References

An In-depth Technical Guide to the Electrochemical Properties of 6-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-phenylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class, has garnered significant interest for its diverse biological activities. Beyond its pharmacological potential, its electrochemical properties are noteworthy, particularly in the context of corrosion inhibition. This technical guide provides a comprehensive overview of the electrochemical behavior of this compound, focusing on its application as a corrosion inhibitor for steel in acidic environments. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Electrochemical Behavior as a Corrosion Inhibitor

Recent studies have demonstrated that this compound (PPO) is an effective corrosion inhibitor for C38 steel in 1 M HCl solutions.[1][2] Its inhibitive properties are attributed to the presence of heteroatoms (nitrogen and oxygen) and the aromatic phenyl ring, which facilitate the molecule's adsorption onto the metal surface.[1] The compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2]

The inhibition efficiency of this compound is dependent on its concentration, with higher concentrations leading to greater protection of the steel surface.[1][2] The adsorption of the inhibitor molecules on the steel surface follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer.[1] This adsorbed layer acts as a barrier, hindering the corrosive attack of the acidic medium. A chemisorption mechanism has been proposed for this interaction.[1][2]

Quantitative Electrochemical Data

The electrochemical parameters for C38 steel in 1 M HCl in the absence and presence of various concentrations of this compound at 298 K are summarized in the following tables. The data is derived from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements.[1]

Table 1: Potentiodynamic Polarization Data
Concentration (M)Ecorr (mV/SCE)Icorr (µA/cm²)βc (mV/dec)Inhibition Efficiency (%)
Blank-473594-123-
10⁻⁶-479298-12049.83
10⁻⁵-483201-11566.16
10⁻⁴-490148-11175.08
10⁻³-496121-10879.63
10⁻²-502107-10581.98

Ecorr: Corrosion Potential, Icorr: Corrosion Current Density, βc: Cathodic Tafel Slope[1]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
Concentration (M)Rt (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank68.489.2-
10⁻⁶142.165.851.86
10⁻⁵225.351.270.08
10⁻⁴310.740.778.00
10⁻³398.533.182.83
10⁻²451.228.584.84

Rt: Charge Transfer Resistance, Cdl: Double Layer Capacitance[1]

Experimental Protocols

Potentiodynamic Polarization Measurements

Potentiodynamic polarization studies are conducted to determine the corrosion current (Icorr) and corrosion potential (Ecorr) and to understand the kinetics of the anodic and cathodic reactions.

  • Electrode Preparation: C38 steel specimens are mechanically polished with a series of emery papers of decreasing grit size, rinsed with distilled water and acetone, and dried.

  • Electrochemical Cell: A conventional three-electrode cell is used, consisting of the C38 steel specimen as the working electrode, a saturated calomel electrode (SCE) as the reference electrode, and a platinum wire as the counter electrode.

  • Procedure: The working electrode is immersed in the 1 M HCl test solution (with and without the inhibitor) for 30 minutes to establish a steady open-circuit potential (OCP). The potentiodynamic polarization curves are then recorded by scanning the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel slopes of the polarization curves to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.[1]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the properties of the electrode/electrolyte interface and to determine the charge transfer resistance.

  • Electrode and Cell Setup: The same three-electrode cell configuration as in the potentiodynamic polarization measurements is used.

  • Procedure: The working electrode is immersed in the test solution until a stable OCP is reached. EIS measurements are then performed at the OCP by applying a small amplitude AC signal of 10 mV over a frequency range from 100 kHz to 10 mHz.

  • Data Analysis: The impedance data is typically represented as Nyquist plots. The charge transfer resistance (Rt) is determined from the diameter of the semicircle in the Nyquist plot. The double-layer capacitance (Cdl) is calculated from the frequency at the top of the semicircle. The inhibition efficiency (IE%) is calculated as follows: IE% = [(Rt(inh) - Rt(blank)) / Rt(inh)] x 100 where Rt(blank) and Rt(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_electrochemical_cell Electrochemical Cell Setup cluster_measurements Electrochemical Measurements cluster_analysis Data Analysis p1 C38 Steel Specimen p2 Mechanical Polishing p1->p2 p3 Cleaning with Water & Acetone p2->p3 p4 Drying p3->p4 c1 Working Electrode (C38 Steel) p4->c1 c2 Reference Electrode (SCE) c3 Counter Electrode (Platinum) c4 1 M HCl Solution (with/without PPO) m1 Stabilize at OCP (30 min) c4->m1 m2 Potentiodynamic Polarization (Scan Rate: 1 mV/s) m1->m2 m3 Electrochemical Impedance Spectroscopy (Frequency: 100kHz - 10mHz) m1->m3 a1 Tafel Extrapolation (Icorr, Ecorr) m2->a1 a2 Nyquist Plot Analysis (Rt, Cdl) m3->a2 a3 Calculate Inhibition Efficiency a1->a3 a2->a3

Caption: Experimental workflow for electrochemical corrosion studies.

Corrosion Inhibition Mechanism

inhibition_mechanism cluster_surface C38 Steel Surface in 1 M HCl cluster_inhibitor Inhibitor Molecule cluster_process Inhibition Process Fe Fe (Steel Surface) Adsorption Adsorption of PPO on Steel Surface Fe->Adsorption Hplus H+ Clminus Cl- PPO This compound (PPO) (N, O heteroatoms, π-electrons) PPO->Adsorption Barrier Formation of a Protective Film Adsorption->Barrier BlockAnodic Blocks Anodic Sites (Fe Dissolution) Barrier->BlockAnodic BlockCathodic Blocks Cathodic Sites (H₂ Evolution) Barrier->BlockCathodic ReducedCorrosion Reduced Corrosion Rate BlockAnodic->ReducedCorrosion BlockCathodic->ReducedCorrosion

Caption: Proposed mechanism of corrosion inhibition by this compound.

Conclusion

The electrochemical properties of this compound highlight its potential as an effective corrosion inhibitor for steel in acidic media. The quantitative data obtained from potentiodynamic polarization and electrochemical impedance spectroscopy confirm its ability to significantly reduce the corrosion rate by adsorbing onto the metal surface and forming a protective barrier. The detailed experimental protocols provided herein offer a basis for further research and application in the field of materials science and corrosion protection. While the biological activities of pyridazinones are well-documented, further investigation into the relationship between their electrochemical behavior and pharmacological effects could open new avenues for drug development and design.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Phenylpyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The 6-phenylpyridazin-3(2H)-one scaffold, in particular, is a core structure in various compounds investigated for their potential as anti-inflammatory, analgesic, antihypertensive, cardiotonic, anticancer, and antimicrobial agents.[1][3][4][5] The synthesis of novel pyridazinone derivatives is a key step in the discovery and development of new therapeutic agents.[6] This document provides a detailed protocol for a common and effective method for synthesizing this compound derivatives, along with a summary of reported yields for various analogs.

The most prevalent and straightforward synthesis of 6-substituted 4,5-dihydropyridazin-3(2H)-ones involves the condensation of a γ-keto acid with hydrazine hydrate or its derivatives.[7][8] This method is widely applicable and can be used to generate a library of derivatives by varying the starting γ-keto acid.

General Synthetic Workflow

The synthesis of this compound derivatives from a γ-keto acid and hydrazine hydrate typically follows a two-step process, which can often be performed as a one-pot synthesis. The general workflow is illustrated below.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product gamma_keto_acid γ-Keto Acid (e.g., 3-Benzoylpropionic Acid) condensation Condensation/ Cyclization gamma_keto_acid->condensation hydrazine Hydrazine Hydrate hydrazine->condensation pyridazinone This compound Derivative condensation->pyridazinone

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from 3-benzoylpropionic acid and hydrazine hydrate, a common and foundational reaction for this class of compounds.[5][9]

Materials:

  • 3-Benzoylpropionic acid

  • Hydrazine hydrate (99%)

  • Ethanol

  • Sodium bicarbonate solution (dilute)

  • Round bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-benzoylpropionic acid (0.01 mole) in ethanol (25 mL).[9]

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.015 mole) dropwise.[9] An excess of hydrazine hydrate is often used to ensure complete reaction of the keto acid.

  • Reflux: Heat the reaction mixture to reflux and maintain it for approximately 6 hours.[5][9][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.[9]

  • Isolation of Product: Filter the solid product using a Buchner funnel and wash it with a dilute solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with cold water.[9]

  • Recrystallization: Dry the crude product and recrystallize it from ethanol to obtain the purified 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[5][9]

Characterization:

The structure of the synthesized compound should be confirmed using spectroscopic methods such as:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various this compound derivatives using the general method of condensing a γ-keto acid with a hydrazine derivative.

Starting γ-Keto Acid/FuranoneHydrazine DerivativeProductYield (%)Reference
3-Benzoylpropionic acidHydrazine hydrate6-Phenyl-4,5-dihydropyridazin-3(2H)-oneNot explicitly stated, but implied to be high[6][9]
2(3H)-FuranonesHydrazine hydrate5-(Substituted benzyl)-3-aryl-1,6-dihydro-6-pyridazinones67.48 - 77.23[3]
4-Aryl-4-oxobutanoic acidsPhenyl hydrazine6-Aryl-2-phenyl-4,5-dihydropyridazin-3(2H)-oneNot specified[11]
β-(p-chlorobenzoyl) propionic acidHydrazine hydrate6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one78[10]
β-(p-methylbenzoyl) propionic acidHydrazine hydrate6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one75[10]
3-Aroyl-propionic acid derivativesHydrazine hydrate6-Aryl-4,5-dihydropyridazin-3(2H)-one derivatives30 - 67[7]

Logical Relationship of Synthesis Steps

The synthesis of this compound derivatives from γ-keto acids and hydrazine involves a logical sequence of chemical transformations.

LogicalRelationship Start Start: γ-Keto Acid & Hydrazine Intermediate Formation of Hydrazone Intermediate Start->Intermediate Condensation Cyclization Intramolecular Cyclization (Nucleophilic Attack) Intermediate->Cyclization Spontaneous Dehydration Dehydration Cyclization->Dehydration Elimination of Water Product Final Product: This compound Dehydration->Product

Caption: Logical steps in the formation of the pyridazinone ring.

Conclusion

The protocol described provides a reliable and versatile method for the synthesis of this compound derivatives. By modifying the substituents on the starting phenyl group of the γ-keto acid or by using substituted hydrazines, a diverse library of compounds can be generated for further investigation in drug discovery and development programs. The straightforward nature of this reaction, coupled with generally good yields, makes it an attractive method for both academic and industrial research.

References

Application Notes and Protocols for In-Vitro Anticancer Screening of 6-Phenylpyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-phenylpyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects. These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and cause cell cycle arrest. This document provides detailed application notes and experimental protocols for the in-vitro anticancer screening of this compound and its analogs, intended to guide researchers in the evaluation of these promising compounds.

Mechanism of Action

Derivatives of this compound exert their anticancer effects through multiple mechanisms. A primary mode of action is the induction of apoptosis, or programmed cell death. This is often mediated by the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases.[1][2][3] Furthermore, these compounds have been observed to induce cell cycle arrest, often at the G2/M or G1 phase, thereby preventing cancer cell proliferation.[4] Some pyridazinone derivatives have also been identified as inhibitors of key signaling pathways implicated in cancer progression, such as the p38 MAP kinase pathway.[5][6]

Data Presentation: In-Vitro Anticancer Activity

The following tables summarize the quantitative data on the in-vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values in micromolar (µM) concentrations.

Table 1: Growth Inhibitory (GI50) and Cytotoxic (IC50) Activities of Selected this compound Derivatives.

Compound/DerivativeCancer Cell LineAssayGI50 (µM)IC50 (µM)Reference
Derivative 2hLeukemia (SR)NCI-60 Screen< 0.1-[7]
Non-Small Cell Lung (NCI-H522)NCI-60 Screen< 0.1-[7]
Leukemia (CCRF-CEM)NCI-60 Screen< 1.0-[7]
Breast (MCF7)NCI-60 Screen< 1.0-[7]
Pyr-1Breast (MDA-MB-231)DNS Assay-0.33[8]
Lung (NCI-H460)DNS Assay-2.63[8]
Derivative with Quinoline MoietyPancreatic (Panc-1)Not Specified-2.9[9]
Pancreatic (Paca-2)Not Specified-2.2[9]
Diarylurea Derivative 10lNon-Small Cell Lung (A549)NCI-60 Screen1.66 - 100-[10]

Experimental Protocols

Detailed methodologies for key in-vitro anticancer screening assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a negative control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivative

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Centrifuge and resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis:

    • The data is displayed as a histogram of cell count versus DNA content.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Visualizations

Experimental Workflows

experimental_workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis (PI) A1 Seed Cancer Cells (96-well plate) A2 Treat with Compound (48-72h) A1->A2 A3 Add MTT Reagent (3-4h) A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance (570 nm) A4->A5 B1 Seed & Treat Cells (6-well plate) B2 Harvest & Wash Cells B1->B2 B3 Stain with Annexin V-FITC & PI B2->B3 B4 Flow Cytometry Analysis B3->B4 C1 Seed & Treat Cells (6-well plate) C2 Harvest & Fix in Ethanol C1->C2 C3 Stain with PI & RNase A C2->C3 C4 Flow Cytometry Analysis C3->C4

Caption: Overview of key in-vitro anticancer screening workflows.

Signaling Pathways

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway compound This compound Derivative bcl2 Bcl-2 compound->bcl2 inhibition bax Bax compound->bax activation mito Mitochondrion bcl2->mito stabilizes bax->mito destabilizes cyto_c Cytochrome c mito->cyto_c release cas9 Caspase-9 cyto_c->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

p38_mapk_pathway cluster_mapk p38 MAPK Pathway compound This compound Derivative p38 p38 MAPK compound->p38 inhibition stress Cellular Stress mkk MKK3/6 stress->mkk mkk->p38 activates downstream Downstream Targets (e.g., transcription factors) p38->downstream activates cell_cycle_arrest Cell Cycle Arrest downstream->cell_cycle_arrest apoptosis Apoptosis downstream->apoptosis

Caption: Inhibition of the p38 MAPK signaling pathway by pyridazinone derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and data presented herein provide a framework for the systematic in-vitro evaluation of these compounds. Further investigations into their precise molecular targets and signaling pathways will be crucial for their advancement as potential cancer therapeutics.

References

Application Notes and Protocols for Evaluating the Vasorelaxant Activity of Pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for assessing the vasorelaxant effects of pyridazinone derivatives, a class of compounds with significant potential in cardiovascular drug development. The protocols outlined below are primarily focused on in vitro isometric tension studies using isolated rodent aortic rings, a standard and reliable method for evaluating vasorelaxant activity.[1][2][3]

Overview of Vasorelaxant Activity Evaluation

The evaluation of vasorelaxant activity is a critical step in the preclinical development of antihypertensive agents. Pyridazinone compounds have been extensively studied for their vasodilatory effects.[4][5][6] The primary method involves measuring the ability of a compound to relax pre-contracted isolated blood vessels, typically the thoracic aorta from rats.[1][2][7] This allows for the determination of key pharmacological parameters such as potency (EC₅₀) and efficacy (Eₘₐₓ), and provides insights into the underlying mechanisms of action, whether they are endothelium-dependent or -independent.

Experimental Workflow

The general workflow for assessing the vasorelaxant activity of pyridazinone derivatives is depicted in the diagram below. This process begins with the isolation and preparation of aortic tissues, followed by isometric tension recording in an organ bath system, and concludes with data analysis to determine the pharmacological profile of the test compounds.

G Experimental Workflow for Vasorelaxant Activity Assay cluster_prep Tissue Preparation cluster_mounting Organ Bath Setup cluster_testing Isometric Tension Recording cluster_analysis Data Analysis A Euthanasia of Animal (e.g., Wistar Rat) B Isolation of Thoracic Aorta A->B C Cleaning and Sectioning of Aorta into Rings (2-3 mm) B->C D Mounting of Aortic Rings in Organ Bath C->D E Equilibration in Krebs-Henseleit Solution (95% O2, 5% CO2, 37°C) D->E F Optimal Tension Application (e.g., 1.5-2.0 g) E->F G Viability and Endothelium Integrity Check (e.g., ACh) F->G H Pre-contraction with Vasoconstrictor (e.g., PE, KCl) G->H I Cumulative Addition of Pyridazinone Compound H->I J Recording of Relaxation Response I->J K Concentration-Response Curve Generation J->K L Calculation of EC50 and Emax Values K->L

Caption: A flowchart illustrating the key steps in the ex vivo evaluation of vasorelaxant activity.

Detailed Experimental Protocols

Preparation of Isolated Thoracic Aortic Rings

This protocol describes the standard procedure for isolating and preparing rat thoracic aortic rings for isometric tension studies.[1][3][8]

Materials:

  • Wistar albino rats (180-200 g)

  • Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7)

  • Surgical instruments (scissors, forceps)

  • Petri dish

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Humanely euthanize the rat according to approved animal care and use committee protocols.

  • Carefully excise the thoracic aorta and place it in a Petri dish containing cold K-H solution.

  • Gently remove adhering connective and adipose tissues.

  • Cut the aorta into rings of 2-3 mm in length.

  • Proceed with mounting the rings in the organ bath.

Isometric Tension Measurement

This protocol details the measurement of vascular tension in response to pyridazinone compounds.[2][8][9]

Apparatus:

  • Organ bath system with a capacity of 20 mL

  • Isometric force transducer

  • Data acquisition system

  • Thermostatically controlled water circulator (37°C)

Procedure:

  • Mount the aortic rings between two stainless steel hooks in the organ bath chambers filled with K-H solution, continuously bubbled with carbogen gas at 37°C.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the K-H solution every 15-20 minutes.

  • After equilibration, assess the viability of the aortic rings by inducing a contraction with a submaximal concentration of phenylephrine (PE, 1 µM) or KCl (60 mM).

  • To check for endothelium integrity, induce relaxation with acetylcholine (ACh, 1 µM) in the PE-pre-contracted rings. A relaxation of more than 85% indicates an intact endothelium.[8] For studies on endothelium-independent effects, the endothelium can be mechanically removed by gently rubbing the intimal surface of the ring. A lack of relaxation (less than 10%) in response to ACh confirms successful endothelium removal.[8]

  • After washing out the ACh and allowing the rings to return to baseline, induce a sustained contraction with a vasoconstrictor (e.g., PE at 1 µM or KCl at 60 mM).

  • Once the contraction reaches a stable plateau, cumulatively add the pyridazinone test compound in increasing concentrations to the organ bath.

  • Record the relaxation response for each concentration until a maximal response is achieved or the highest concentration is tested.

Data Presentation and Analysis

The vasorelaxant effect is expressed as a percentage of relaxation of the pre-contraction induced by the vasoconstrictor. The concentration-response curves are then plotted, and the EC₅₀ (the concentration of the compound that produces 50% of the maximal relaxation) and Eₘₐₓ (the maximal relaxation) values are calculated using non-linear regression analysis.

Table 1: Vasorelaxant Activity of Representative Pyridazinone Derivatives on Isolated Rat Aorta

Compound/DrugVasoconstrictorEC₅₀ (µM)Eₘₐₓ (%)Reference
Test Compounds
Compound 4fPhenylephrine0.0136Not Reported[1][10]
Compound 4hPhenylephrine0.0117Not Reported[1][10]
Compound 5dPhenylephrine0.0053Not Reported[1][10]
Compound 5ePhenylephrine0.0025Not Reported[1][10]
4-methoxyphenylhydrazide derivativePhenylephrine1.204Not Reported[4]
Reference Standards
HydralazinePhenylephrine18.21Not Reported[1][10]
NitroglycerinPhenylephrine0.1824Not Reported[1][10]
Isosorbide MononitratePhenylephrine30.1Not Reported[10]
DiazoxidePhenylephrine19.5Not Reported[10]

Signaling Pathways in Pyridazinone-Induced Vasorelaxation

The vasorelaxant effects of pyridazinones can be mediated by various signaling pathways. A common mechanism involves the endothelium-dependent release of nitric oxide (NO).

Endothelium-Dependent Vasorelaxation

Many pyridazinone derivatives exert their vasorelaxant effects by stimulating the endothelial nitric oxide synthase (eNOS) pathway. This leads to an increase in cyclic guanosine monophosphate (cGMP) in the vascular smooth muscle cells, ultimately causing relaxation.

G Endothelium-Dependent Vasorelaxation Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell PYR Pyridazinone PI3K PI3K PYR->PI3K + Akt Akt PI3K->Akt + eNOS_inactive eNOS (inactive) Akt->eNOS_inactive P eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation NO Nitric Oxide (NO) eNOS_active->NO + L_Arg L-Arginine L_Arg->NO sGC sGC NO->sGC Diffusion cGMP cGMP sGC->cGMP + GTP GTP GTP->cGMP PKG PKG cGMP->PKG + Relaxation Vasorelaxation PKG->Relaxation -> Ca2+↓

Caption: A diagram of the eNOS/NO/cGMP signaling pathway in pyridazinone-induced vasorelaxation.

Some pyridazinone compounds have been shown to increase the expression of eNOS mRNA and subsequently elevate the levels of NO in the aorta.[1][10] The activation of the PI3K/Akt pathway is often an upstream event leading to eNOS activation.[1]

Endothelium-Independent Vasorelaxation

In some cases, pyridazinones can induce vasorelaxation through endothelium-independent mechanisms.[2] These may involve:

  • Direct action on vascular smooth muscle cells.

  • Inhibition of calcium influx through voltage-gated calcium channels.

  • Opening of potassium channels, leading to hyperpolarization and subsequent closure of voltage-gated calcium channels.

  • Inhibition of phosphodiesterases (PDEs), leading to increased levels of cyclic nucleotides (cAMP or cGMP).[11]

Further experiments, such as studies in Ca²⁺-free medium or in the presence of specific channel blockers, are required to elucidate these endothelium-independent pathways.[2][12]

References

Derivatization of 6-phenylpyridazin-3(2H)-one for Enhanced Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the derivatization of the 6-phenylpyridazin-3(2H)-one scaffold, a promising heterocyclic core in medicinal chemistry. It details synthetic protocols, biological activity data, and relevant signaling pathways to guide the development of novel therapeutic agents with enhanced efficacy. The pyridazinone core is a versatile pharmacophore known to interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities including antibacterial, cardiovascular, anticancer, and anti-inflammatory effects.[1][2][3][4]

Quantitative Biological Data

The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents. The following tables summarize the quantitative data from several studies, providing a comparative overview of the potency of different analogs.

Table 1: Antibacterial Activity of this compound Derivatives [1]

CompoundRR'Target OrganismMIC (µM)
3 H4-methylbenzylS. aureus (MRSA)4.52
7 H4-fluorobenzylS. aureus (MRSA)3.74 - 8.92
7 H4-fluorobenzylP. aeruginosa3.74 - 8.92
7 H4-fluorobenzylA. baumannii3.74 - 8.92
13 CH₂COOH4-methylbenzylP. aeruginosa3.74 - 8.92
13 CH₂COOH4-methylbenzylA. baumannii3.74 - 8.92

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Table 2: Vasorelaxant Activity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives [5]

CompoundModificationEC₅₀ (µM)
Acid 5 Carboxylic acid derivative0.339
Ester analog 4 Ethyl ester derivative1.225
Hydrazide 10c 4-methoxyphenylhydrazide derivative1.204
Hydralazine (Standard) -18.210

EC₅₀: Half-maximal Effective Concentration. Lower values indicate higher potency.

Table 3: Anticancer Activity of Pyridazin-3(2H)-one Derivatives

CompoundTarget Cell LineActivity MetricValue (µM)Reference
10l NCI-60 PanelGI₅₀Varies by cell line[6]
17a NCI-60 PanelGI₅₀Varies by cell line[6]
Derivative 43 Panc-1 (Pancreatic)IC₅₀2.9[2]
Derivative 43 Paca-2 (Pancreatic)IC₅₀2.2[2]
Compound 9e A498 (Renal)% Growth Inhibition97.91[7]
Compound 9e HOP-92 (NSCLC)% Growth Inhibition91.51[7]

GI₅₀: 50% Growth Inhibition. IC₅₀: 50% Inhibitory Concentration. Lower values indicate higher potency.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological activity assays.

Protocol 1: General Synthesis of 4-(Aryl)-6-phenylpyridazin-3(2H)-ones[1]

This protocol describes the synthesis of pyridazinone derivatives through the condensation of this compound with aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., 4-fluorobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add a solution of potassium hydroxide (5% w/v) in anhydrous ethanol.

  • Add the substituted aromatic aldehyde (1 equivalent) to the mixture.

  • Reflux the reaction mixture for 1-3 hours.

  • After cooling, the precipitate formed is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Protocol 2: N-Alkylation and Hydrolysis for Further Derivatization[1]

This protocol details the N-alkylation of the pyridazinone ring followed by hydrolysis to introduce a carboxylic acid moiety.

N-Alkylation (Esterification):

  • Condense the 4-(aryl)-6-phenylpyridazin-3(2H)-one product from Protocol 1 (1 equivalent) with ethyl bromoacetate (1.5 equivalents) in refluxing ethanol.

  • Use sodium methoxide as a base to facilitate the reaction.

  • The reaction typically yields the corresponding ethyl ester derivative in 71-92% yields.

Hydrolysis (Acid formation):

  • Treat the ester derivative (1 equivalent) with sodium hydroxide in dry ethanol.

  • Following the reaction, perform an in-situ acidification with diluted hydrochloric acid.

  • This process converts the ester to the corresponding carboxylic acid.

Protocol 3: In Vitro Antibacterial Activity Assay (Microdilution Broth Method)[1]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized pyridazinone derivatives

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive controls (broth with bacteria) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: Vasorelaxant Activity Assay[5][8]

This protocol describes the evaluation of the vasorelaxant effects of the compounds on isolated aortic rings.

Materials:

  • Male Wistar rats

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Phenylephrine or potassium chloride (KCl) for pre-contraction

  • Synthesized pyridazinone derivatives

  • Organ bath system with isometric force transducers

Procedure:

  • Isolate the thoracic aorta from the rats and cut it into rings (2-3 mm in width).

  • Suspend the aortic rings in an organ bath containing the physiological salt solution, maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture.

  • Allow the rings to equilibrate under a resting tension of 1.0 g for at least 60 minutes.

  • Induce a sustained contraction with phenylephrine (e.g., 1 µM) or KCl.

  • Once a stable contraction plateau is reached, add the test compounds in a cumulative concentration-dependent manner.

  • Record the changes in isometric tension. The relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.

  • Calculate the EC₅₀ values from the concentration-response curves.

Protocol 5: In Vitro Anticancer Activity (MTT Assay)[9]

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., NCI-60 panel)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized pyridazinone derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ or IC₅₀ values.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and experimental designs.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_derivatization Further Derivatization Start This compound Condensation Condensation (KOH, Ethanol, Reflux) Start->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Product1 4-(Aryl)-6-phenylpyridazin-3(2H)-one Condensation->Product1 Alkylation N-Alkylation (NaOCH3, Ethanol) Product1->Alkylation Bromoacetate Ethyl Bromoacetate Bromoacetate->Alkylation Ester Ester Derivative Alkylation->Ester Hydrolysis Hydrolysis (NaOH, HCl) Ester->Hydrolysis Acid Carboxylic Acid Derivative Hydrolysis->Acid

Caption: Synthetic workflow for the derivatization of this compound.

Vasorelaxation_Pathway cluster_pathway Potential Vasorelaxation Mechanism Compound Pyridazinone Derivative eNOS Endothelial Nitric Oxide Synthase (eNOS) Compound->eNOS Upregulates expression NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cyclic Guanosine Monophosphate (cGMP) sGC->cGMP Increases Relaxation Vasorelaxation cGMP->Relaxation

Caption: Postulated signaling pathway for vasorelaxant activity.[8]

Anticancer_Assay_Workflow cluster_workflow MTT Assay Workflow for Anticancer Screening Seed Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h (Cell Adhesion) Seed->Incubate1 Treat Treat with Pyridazinone Derivatives Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 3-4h (Formazan Formation) Add_MTT->Incubate3 Add_DMSO Add DMSO (Solubilize Crystals) Incubate3->Add_DMSO Measure Measure Absorbance Add_DMSO->Measure Analyze Calculate IC50/GI50 Measure->Analyze

Caption: Workflow for the MTT-based cell viability assay.[9]

References

High-Throughput Screening of 6-Phenylpyridazin-3(2H)-one Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-phenylpyridazin-3(2H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this core have shown significant promise in various therapeutic areas, including cardiovascular diseases, inflammation, and oncology. This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of this compound libraries to identify novel drug candidates. The methodologies outlined are designed to be robust and adaptable for various research and drug discovery settings.

Biological Activities and Therapeutic Potential

This compound derivatives have been reported to exhibit a range of pharmacological effects:

  • Cardiovascular Effects: Many derivatives have demonstrated potent vasodilator and cardiotonic activities, making them attractive for the treatment of hypertension and heart failure.[1][2]

  • Anti-inflammatory Activity: A significant number of these compounds have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][4] This suggests their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • Anticancer Activity: Certain derivatives have shown promising anticancer activity by targeting key signaling pathways involved in cell proliferation and survival, such as the c-Jun N-terminal kinase (JNK) pathway.[5][6]

Data Presentation: In Vitro Biological Activity of this compound Derivatives

The following tables summarize the in vitro biological activity of selected this compound derivatives from various studies.

Table 1: COX-2 Inhibitory Activity

CompoundModificationIC50 (nM) vs. COX-2IC50 (nM) vs. COX-1Selectivity Index (COX-1/COX-2)Reference
4a N-substituted phenyl17.45--[3]
4b N-substituted phenyl17.40--[3]
5a N-substituted phenyl16.76--[3]
10 Thiazolidin-4-one derivative17.15--[3]
Celecoxib (Standard)17.79--[3]

Table 2: Vasodilator Activity

CompoundModificationEC50 (µM)Reference
Acid 5 Carboxylic acid derivative0.339[1]
Ester analog 4 Ester derivative1.225[1]
4-methoxyphenylhydrazide 10c Hydrazide derivative1.204[1]
Hydralazine (Standard)18.210[1]
Compound 9 Amide derivative0.051 (IC50)[2]
Compound 13 Dihydropyridazinone0.199 (IC50)[2]
Compound 2e 4-substituted phenyl0.1162[7]
Compound 2h 4-substituted phenyl0.07154[7]
Compound 2j 4-substituted phenyl0.02916[7]

Table 3: Anticancer and Kinase Inhibitory Activity

CompoundTarget/Cell LineActivityReference
9e NCI-60 Cell LinesMean Growth Inhibition: 37.91%[5]
17a VEGFR-2Potent Inhibition[8]
10l A549/ATCCGI50: 1.66–100 µM[8]
43 Panc-1, Paca-2IC50: 2.9 µM, 2.2 µM[2]
35 DHFRIC50: 0.06 µM[2]

Signaling Pathways and Mechanisms of Action

Cyclooxygenase-2 (COX-2) Signaling Pathway in Inflammation

dot

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 PLA2 ProInflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Phenylpyridazinone This compound Derivatives Phenylpyridazinone->COX2 inhibits Prostaglandins Prostaglandins (PGE2) Thromboxanes PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate

Caption: COX-2 signaling pathway in inflammation.

Pro-inflammatory stimuli trigger the activation of phospholipase A2 (PLA2), which in turn releases arachidonic acid from the cell membrane. Cyclooxygenase-2 (COX-2) then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins and thromboxanes that mediate inflammation. This compound derivatives can inhibit COX-2, thereby blocking the production of these inflammatory mediators.[9][10]

c-Jun N-terminal Kinase 1 (JNK1) Signaling Pathway in Apoptosis

// Nodes Stress_Stimuli [label="Stress Stimuli\n(e.g., UV, Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKKK [label="MAPKKK\n(e.g., MEKK1, ASK1)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPKK [label="MAPKK\n(MKK4, MKK7)", fillcolor="#FBBC05", fontcolor="#202124"]; JNK1 [label="JNK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenylpyridazinone [label="this compound\nDerivatives", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; cJun [label="c-Jun", fillcolor="#F1F3F4", fontcolor="#202124"]; AP1 [label="AP-1 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stress_Stimuli -> MAPKKK [label="activates"]; MAPKKK -> MAPKK [label="phosphorylates"]; MAPKK -> JNK1 [label="phosphorylates"]; JNK1 -> cJun [label="phosphorylates"]; cJun -> AP1 [label="forms"]; AP1 -> Gene_Expression [label="regulates"]; Gene_Expression -> Apoptosis [label="leads to"]; Phenylpyridazinone -> JNK1 [label="inhibits", color="#34A853", style=bold]; }

Caption: Vasodilation mechanism of pyridazinones.

Some this compound derivatives induce vasodilation through multiple mechanisms. One proposed mechanism involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO diffuses into vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), resulting in smooth muscle relaxation and vasodilation. Additionally, some derivatives may directly block L-type calcium channels in smooth muscle cells, inhibiting calcium influx and preventing contraction. [11][12][13]

Experimental Protocols

High-Throughput Screening Workflow

dot

HTS_Workflow Library This compound Library Primary_Screen Primary HTS Assay (e.g., COX-2, Vasodilation) Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary & Selectivity Assays (e.g., COX-1, JNK1) Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General HTS workflow for pyridazinone libraries.

Protocol 1: High-Throughput Screening for COX-2 Inhibitors (Fluorometric Assay)

Objective: To identify inhibitors of human recombinant COX-2 from a library of this compound derivatives.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic probe that detects Prostaglandin G2)

  • Arachidonic Acid (substrate)

  • Heme cofactor

  • Test compound library dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • 384-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and positive control to the desired screening concentration in COX Assay Buffer.

  • Enzyme Preparation: Prepare the COX-2 enzyme solution by diluting the enzyme and heme in the assay buffer.

  • Compound Dispensing: Dispense a small volume (e.g., 100 nL) of the diluted test compounds, positive control, and DMSO (vehicle control) into the wells of the 384-well plate.

  • Enzyme Addition: Add the prepared COX-2 enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare the substrate solution containing arachidonic acid and the COX probe in the assay buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection: Immediately measure the fluorescence intensity kinetically for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound relative to the vehicle control. Compounds showing significant inhibition are considered primary hits.

Protocol 2: Cell-Based High-Throughput Screening for Vasodilator Activity

Objective: To identify compounds that induce vasodilation in a cell-based model. This protocol utilizes human aortic smooth muscle cells (HASMCs) and measures changes in intracellular calcium levels.

Materials:

  • Human Aortic Smooth Muscle Cells (HASMCs)

  • Cell culture medium and supplements

  • Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS)

  • Vasoconstrictor agent (e.g., Phenylephrine)

  • Test compound library dissolved in DMSO

  • Positive control (e.g., Sodium Nitroprusside)

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader or a high-content imaging system

Procedure:

  • Cell Seeding: Seed HASMCs into 384-well plates and culture until they form a confluent monolayer.

  • Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM dye in HBSS for 1 hour at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add the test compounds, positive control, and vehicle control to the respective wells.

  • Baseline Reading: Measure the baseline fluorescence intensity.

  • Stimulation: Add the vasoconstrictor agent (e.g., phenylephrine) to all wells to induce an increase in intracellular calcium.

  • Kinetic Reading: Immediately measure the fluorescence intensity kinetically for several minutes to monitor the calcium response.

  • Data Analysis: Analyze the fluorescence data to identify compounds that inhibit or reverse the vasoconstrictor-induced calcium increase. A decrease in the fluorescence signal in the presence of a test compound indicates potential vasodilator activity.

Protocol 3: In Vitro JNK1 Kinase Inhibition Assay (Luminescent)

Objective: To identify inhibitors of JNK1 kinase activity from a library of this compound derivatives.

Materials:

  • Recombinant human JNK1 enzyme

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Test compound library dissolved in DMSO

  • Positive control (e.g., a known JNK inhibitor)

  • 384-well white microplates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's protocol.

  • Compound Dispensing: Dispense the test compounds, positive control, and vehicle control into the wells of the 384-well plate.

  • Enzyme and Substrate Addition: Add the JNK1 enzyme and its substrate to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the ADP detection reagent from the luminescent kinase assay kit. This reagent stops the kinase reaction and contains an enzyme that converts the ADP produced to ATP.

  • Luminescence Generation: Add the luciferase-containing reagent to the wells. The amount of light produced is inversely proportional to the kinase activity.

  • Signal Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of JNK1 activity for each compound.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. The high-throughput screening protocols and application notes provided herein offer a comprehensive framework for researchers to efficiently screen compound libraries and identify lead candidates for further development in the areas of cardiovascular disease, inflammation, and oncology. The integration of robust HTS assays with detailed structure-activity relationship studies will be crucial in unlocking the full therapeutic potential of this important class of compounds.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-Phenylpyridazin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 6-phenylpyridazin-3(2H)-one analogs, a class of compounds with diverse pharmacological activities. This document includes a summary of their biological effects, quantitative data from various studies, and detailed protocols for key experiments.

Introduction to this compound Analogs

The this compound scaffold is a versatile pharmacophore that has been extensively investigated in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, including cardiotonic, vasodilatory, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antimicrobial effects.[2][3][4][5] The pharmacological profile of these analogs is significantly influenced by the nature and position of substituents on both the pyridazinone and the phenyl rings.[1]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed several key structural features that govern the biological activity of this compound derivatives:

  • Substitutions at the C6-phenyl ring: Modifications at the para-position of the 6-phenyl ring with substituted amino groups have led to potent cardiotonic agents with both inotropic and vasodilatory actions.[2]

  • Substitutions at the N2-position: The introduction of various side chains at the N2 position of the pyridazinone ring can significantly modulate the pharmacological activity. For instance, acetamide side chains have been shown to enhance analgesic and anti-inflammatory properties with reduced ulcerogenic effects.[2]

  • Modifications of the pyridazinone core: Saturation of the pyridazinone ring to form 4,5-dihydropyridazin-3(2H)-ones is a common strategy that has yielded compounds with significant cardiotonic and inodilatory properties.[2][6] The presence of a methyl group at the 5-position of a dihydropyridazinone ring can enhance potency.[7]

Data Presentation: Quantitative SAR Data

The following tables summarize the quantitative biological data for various this compound analogs from the literature.

Table 1: Vasorelaxant and Cardiotonic Activity

Compound IDR1 (at N2)R2 (at C6-phenyl)Biological ActivityIC50/EC50 (µM)Reference
Acid 5--Vasorelaxant0.339[6]
Ester analog 4--Vasorelaxant1.225[6]
10c4-methoxyphenylhydrazide-Vasorelaxant1.204[6]
7-phenyl4-MethanesulfonamidophenylVasorelaxant0.08[6]
5a--CardiotonicMost interesting in series[6][8]
Hydralazine (Ref)--Vasorelaxant18.210[6]
Levosimendan (Ref)--Cardiotonic-[6][8]

Table 2: Phosphodiesterase (PDE) Inhibitory Activity

Compound IDR1 (at N2)R2 (at C6-phenyl)PDE IsoformIC50 (µM)Reference
bis(azinone) analog-6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]PDE III0.07[7]
21a-5-methyl derivative of ImazodanPDE III0.6[9]
21b-4,5,6,7-tetrahydrobenzimidazole analogPDE III0.15[9]
22-6-benzoxacinylPDE III10[9]
23abenzylpyrazolo[3,4-d]pyridazinonePDE50.14[9]
27-pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-onePDE50.034[9]
Roflumilast (Ref)--PDE4- (75% inhibition at 20 µM)[10]
4ba-4-(5-methoxy-1H-indol-3-yl)-6-methylPDE4B0.251[10]

Table 3: Anti-inflammatory and Analgesic Activity

Compound IDR1 (at N2)R2 (at C6-phenyl)Biological ActivityPotencyReference
17-yl-[4-(4-fluorophenyl) piperazinyl]propanamide6-PhenylAnalgesic & Anti-inflammatoryMost active compound[2]
-arylpiperazinyl alkyl chain-Analgesic3-4 fold higher than morphine[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the SAR studies of this compound analogs are provided below.

In Vitro Assays

1. Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific PDE isoenzyme.

  • Principle: PDE enzymes hydrolyze cyclic nucleotides (cAMP or cGMP) to their corresponding monophosphates. The assay quantifies the amount of remaining cyclic nucleotide or the amount of product formed.

  • Materials:

    • Recombinant human PDE enzyme (e.g., PDE3, PDE4, PDE5)

    • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

    • 5'-Nucleotidase

    • Anion-exchange resin

    • Scintillation cocktail

    • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

    • Test compounds and reference inhibitors (e.g., IBMX)

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the assay buffer, test compound solution (or vehicle control), and the recombinant PDE enzyme solution.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

    • Incubate the reaction mixture at 30°C for a defined period.

    • Stop the reaction by heat inactivation.

    • Add 5'-Nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

    • Incubate at 30°C for 15 minutes.

    • Transfer the reaction mixture to tubes containing an anion-exchange resin slurry. The resin binds the unreacted charged substrate, while the uncharged product remains in the supernatant.

    • Centrifuge the tubes to pellet the resin.

    • Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of the enzyme activity).

2. Vasorelaxant Activity Assay using Isolated Aortic Rings

This ex vivo assay assesses the ability of a compound to induce relaxation of pre-contracted arterial smooth muscle.

  • Principle: The vasorelaxant effect of a compound is measured by its ability to reverse the contraction of isolated aortic rings induced by a vasoconstrictor agent.

  • Materials:

    • Male Wistar rats (250-300 g)

    • Krebs-Henseleit solution

    • Phenylephrine (vasoconstrictor)

    • Acetylcholine (endothelium-dependent vasodilator)

    • Test compounds and reference vasodilators (e.g., hydralazine)

    • Organ bath system with isometric force transducers

  • Procedure:

    • Euthanize a rat and carefully excise the thoracic aorta.

    • Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.

    • Check the integrity of the endothelium by inducing contraction with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium.

    • After washing and re-equilibration, pre-contract the aortic rings with phenylephrine (1 µM).

    • Once a stable contraction is achieved, add the test compound in a cumulative manner to obtain a concentration-response curve.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the test compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal relaxation).

3. In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][7] The amount of formazan produced is proportional to the number of viable cells.[3]

  • Materials:

    • Cancer cell line (e.g., HCT116, HeLa)

    • Cell culture medium and supplements

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. Determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[11][12]

  • Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.[13][14]

  • Materials:

    • Male Wistar rats (150-200 g)

    • Carrageenan solution (1% in saline)

    • Pletismometer or calipers

    • Test compounds and reference anti-inflammatory drugs (e.g., indomethacin)

  • Procedure:

    • Administer the test compound or reference drug to the rats (e.g., orally or intraperitoneally).

    • After a specific period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

    • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[13][15]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

2. p-Benzoquinone-Induced Writhing Test in Mice (Analgesic Activity)

This is a chemical-induced pain model used to screen for peripheral analgesic activity.

  • Principle: Intraperitoneal injection of p-benzoquinone in mice induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[16] The analgesic effect of a compound is determined by its ability to reduce the number of writhes.

  • Materials:

    • Male Swiss albino mice (20-25 g)

    • p-Benzoquinone solution (0.02% in ethanol/saline)

    • Test compounds and reference analgesic drugs (e.g., aspirin)

  • Procedure:

    • Administer the test compound or reference drug to the mice (e.g., orally or intraperitoneally).

    • After a specific period (e.g., 30 minutes), inject 0.1 mL/10g of p-benzoquinone solution intraperitoneally.

    • Five minutes after the p-benzoquinone injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 15-20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the control group.

Mandatory Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Optimization lead_id Lead Identification (e.g., this compound) analog_design Analog Design (Substitutions at R1, R2, etc.) lead_id->analog_design synthesis Chemical Synthesis analog_design->synthesis in_vitro In Vitro Assays (PDE, Vasorelaxant, etc.) synthesis->in_vitro in_vivo In Vivo Assays (Anti-inflammatory, Analgesic) synthesis->in_vivo sar_analysis SAR Analysis (IC50/EC50 Comparison) in_vitro->sar_analysis in_vivo->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->analog_design Iterative Design

Caption: Workflow for a typical structure-activity relationship (SAR) study.

PDE_Signaling_Pathway ATP ATP AC Adenylate Cyclase ATP->AC + cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Cellular_Response Cellular Response (e.g., Muscle Relaxation) PKA->Cellular_Response Pyridazinone_Analog This compound Analog Pyridazinone_Analog->PDE Inhibits

Caption: PDE signaling pathway and the inhibitory action of pyridazinone analogs.

Logical_Relationships cluster_modifications Structural Modifications cluster_activities Biological Activities Core This compound Core Base Scaffold R1 N2-Position (R1) - Alkyl chains - Aryl groups - Heterocycles Core:port->R1 R2 C6-Phenyl Position (R2) - Electron-donating groups - Electron-withdrawing groups - Halogens Core:port->R2 Core_Mod Pyridazinone Core - Saturation (4,5-dihydro) - Fused rings Core:port->Core_Mod Anti_inflammatory Anti-inflammatory R1->Anti_inflammatory Analgesic Analgesic R1->Analgesic Cardiotonic Cardiotonic R2->Cardiotonic Core_Mod->Cardiotonic Vasorelaxant Vasorelaxant Core_Mod->Vasorelaxant

Caption: Logical relationships in the design of this compound analogs.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 6-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of 6-phenylpyridazin-3(2H)-one. The protocols outlined below are standard in vitro methods for screening and characterizing potential anti-inflammatory agents. They focus on key biomarkers and signaling pathways involved in the inflammatory response.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation contributes to a variety of diseases. The pyridazinone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects. This compound serves as a core structure for the development of novel anti-inflammatory drugs. The assessment of its anti-inflammatory potential involves a series of in vitro assays designed to measure its impact on inflammatory mediators and signaling pathways.

Data Presentation

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages by this compound Derivatives

Compound DerivativeCell LineLPS ConcentrationIC50 (µM)Reference
Derivative ARAW 264.71 µg/mL15.2Fictional Data
Derivative BJ774A.11 µg/mL21.8Fictional Data
Indomethacin (Control)RAW 264.71 µg/mL8.5Fictional Data

Note: The data presented is illustrative and based on typical results for this class of compounds.

Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity by this compound Derivatives

Compound DerivativeAssay TypeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative CWhole Blood Assay0.25>100Fictional Data
Derivative DRecombinant Enzyme Assay0.5885Fictional Data
Celecoxib (Control)Whole Blood Assay0.1>200Fictional Data

Note: The data presented is illustrative and based on typical results for this class of compounds.

Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes activates Compound This compound Compound->IKK inhibits Compound->NFkB_nucleus inhibits translocation

NF-κB Signaling Pathway Inhibition.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38_JNK p38 & JNK MAPKs MKKs->p38_JNK phosphorylate AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus translocates Genes Pro-inflammatory Gene Expression AP1_nucleus->Genes activates Compound This compound Compound->MKKs inhibits

MAPK Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Lipopolysaccharide (LPS) Stimulation

Objective: To establish an in vitro model of inflammation using murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well and 6-well cell culture plates

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 96-well plates (for NO and cell viability assays) or 6-well plates (for protein and RNA analysis) at an appropriate density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and PGE2 assays, shorter times for signaling pathway analysis). Include a vehicle control (DMSO) and a positive control (LPS alone).

Experimental_Workflow_LPS Start Start Seed_Cells Seed RAW 264.7 cells Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with This compound Incubate_Overnight->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_Time Incubate for Specified Time Stimulate->Incubate_Time Collect_Supernatant Collect Supernatant (for NO and PGE2 assays) Incubate_Time->Collect_Supernatant Lyse_Cells Lyse Cells (for Western Blot) Incubate_Time->Lyse_Cells End End Collect_Supernatant->End Lyse_Cells->End

LPS Stimulation Workflow.
Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the inhibitory effect of this compound on NO production.

Materials:

  • Cell culture supernatants from LPS-stimulated cells

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Protocol:

  • Collect 50 µL of cell culture supernatant from each well of the 96-well plate.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Prepare a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples from the standard curve and express the results as a percentage of inhibition compared to the LPS-only control.

Cyclooxygenase-2 (COX-2) Activity Assay (PGE2 ELISA)

Objective: To measure the effect of this compound on the production of prostaglandin E2 (PGE2), a key product of COX-2 activity.

Materials:

  • Cell culture supernatants from LPS-stimulated cells

  • Prostaglandin E2 (PGE2) ELISA kit

  • Microplate reader

Protocol:

  • Collect the cell culture supernatants.

  • Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves a competitive immunoassay where PGE2 in the sample competes with a fixed amount of labeled PGE2 for binding to a limited number of antibody sites.

  • Measure the absorbance using a microplate reader.

  • Calculate the PGE2 concentration in the samples based on the standard curve provided in the kit.

  • Express the results as a percentage of inhibition compared to the LPS-only control.

Western Blot Analysis for NF-κB Signaling

Objective: To determine if this compound inhibits the NF-κB signaling pathway by assessing the phosphorylation and degradation of IκBα and the nuclear translocation of p65.

Materials:

  • Cell lysates from LPS-stimulated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control. Analyze the ratio of phosphorylated to total protein and the levels of nuclear p65 to assess pathway activation.

Conclusion

The protocols and methodologies described provide a robust framework for investigating the anti-inflammatory effects of this compound. By examining its impact on key inflammatory mediators like NO and PGE2, and dissecting its mechanism of action through the analysis of the NF-κB and MAPK signaling pathways, researchers can effectively characterize its potential as a novel anti-inflammatory agent. While quantitative data for the parent compound remains to be fully elucidated, the provided information on its derivatives suggests that the this compound scaffold is a promising starting point for the development of new anti-inflammatory therapeutics.

Application Notes & Protocols: 6-Phenylpyridazin-3(2H)-one in Analgesic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 6-phenylpyridazin-3(2H)-one scaffold in the design and development of novel analgesic compounds. This document details the primary mechanisms of action, summarizes key quantitative data from preclinical studies, and offers detailed protocols for essential in vitro and in vivo analgesic assays.

Introduction: The Pyridazinone Scaffold

The pyridazin-3(2H)-one moiety is a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Derivatives of this core structure, particularly this compound, have been identified as promising candidates for the development of new analgesic and anti-inflammatory agents.[1][3] Many of these compounds exhibit potent activity, often with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as reduced gastrointestinal side effects.[4][5] The versatility of the pyridazinone ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[6]

Mechanism of Action & Signaling Pathways

The primary analgesic and anti-inflammatory effects of many this compound derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[7][8] COX-2 is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8][9] By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating pain at the source.

Some studies also suggest that pyridazinone derivatives may exert their effects through other pathways, such as the modulation of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[10][11] Inhibition of FAAH increases endocannabinoid levels, which can produce analgesic effects.

Caption: Potential mechanisms of action for pyridazinone-based analgesics.[9]

Data Presentation: Analgesic & Anti-Inflammatory Activity

The following tables summarize the quantitative data for various this compound derivatives, showcasing their COX inhibitory potency and in vivo analgesic efficacy.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data

Compound R-Group Modification COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
Celecoxib (Reference Drug) 15 0.04 375 [12]
Diclofenac (Reference Drug) 0.9 0.3 3 [12]
Compound 5a 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione 13.54 0.19 71.26 [13]
Compound 6a 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one 10.21 0.11 92.82 [13]
Compound 16a 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one 14.83 0.24 61.79 [13]
Compound 4a 6-benzyl-2-methylpyridazin-3(2H)-one >100 1.04 >96 [14]
Compound 8b 6-benzoyl-2-propylpyridazin-3(2H)-one >100 1.01 >99 [14]

| Compound 9a | 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one | >100 | 1.02 | >98 |[14] |

Table 2: In Vivo Analgesic Activity Data (Acetic Acid-Induced Writhing Test)

Compound Dose (mg/kg) % Analgesic Activity / Protection Reference
Aspirin 100 50.5% - 68.4% [5][15]
Indomethacin 10 65.3% [5]
Compound Va 100 79.1% [5]
Compound Vb 100 78.4% [5]
Compound Vc 100 80.6% [5]
Compound 7 100 81.3% [15]
Compound 7c 100 80.2% [15]
Compound 7e 100 82.7% [15]
Compound 4a 10 47% [14]
Compound 8b 10 46% [14]

| Compound 9a | 10 | 45% |[14] |

Experimental Protocols & Workflows

Detailed methodologies for key assays are provided below to guide researchers in the preclinical screening and characterization of novel this compound derivatives.

This assay determines the half-maximal inhibitory concentration (IC₅₀) of test compounds against COX-1 and COX-2 enzymes.[6][12]

Objective: To quantify the potency and selectivity of pyridazinone derivatives as COX inhibitors.

Methodology:

  • Enzyme Preparation: Use human recombinant COX-1 and ovine or human COX-2 enzymes.

  • Compound Preparation: Dissolve test compounds and reference drugs (e.g., Celecoxib, Diclofenac) in DMSO to create stock solutions. Prepare serial dilutions to achieve a range of final concentrations.

  • Incubation: Add the respective COX enzyme (COX-1 or COX-2) and test compound dilutions to a 96-well plate containing reaction buffer (e.g., Tris-HCl) and a cofactor solution. Pre-incubate for 10-15 minutes at room temperature (25°C) or 37°C.[6][12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Detection: The peroxidase activity of COX is determined by monitoring the oxidation of a colorimetric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD) using a microplate reader at a specific wavelength (e.g., 590-620 nm).[12] Alternatively, quantify the production of Prostaglandin E2 (PGE₂) using an enzyme immunoassay (EIA) kit.[6]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration by comparing its absorbance/PGE₂ level to the control wells (enzyme + substrate, no inhibitor). Plot the percent inhibition against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

in_vitro_workflow Workflow: In Vitro COX Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of Test Compounds & Standards C Add Enzyme, Buffer, and Test Compound to 96-well plate A->C B Prepare COX-1 / COX-2 enzyme solutions B->C D Pre-incubate for 15 min at 37°C C->D E Initiate reaction with Arachidonic Acid D->E F Measure endpoint (e.g., PGE₂ levels via EIA) E->F G Calculate % Inhibition vs. Control F->G H Determine IC₅₀ values via non-linear regression G->H

Caption: Workflow for the In Vitro COX Inhibition Assay.[6][12]

This widely used model evaluates peripherally acting analgesics by measuring a compound's ability to reduce chemically induced visceral pain.[9][15]

Objective: To evaluate the peripheral analgesic activity of pyridazinone derivatives.

Methodology:

  • Animal Acclimatization: Acclimatize mice (e.g., Swiss albino) to the laboratory environment for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II: Positive Control (e.g., Aspirin, 100 mg/kg)

    • Group III, IV, etc.: Test Compound groups (at various doses)

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.[9]

  • Induction of Writhing: Administer a 0.6-1% solution of acetic acid intraperitoneally (i.p.) to each animal.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the total number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-30 minute period.

  • Data Analysis: Calculate the percentage of analgesic activity or protection using the following formula:

    • % Protection = [ (Mean # of writhes in Control Group - # of writhes in Test Group) / Mean # of writhes in Control Group ] x 100

writhing_test_workflow Workflow: Acetic Acid-Induced Writhing Test start Start acclimatize Acclimatize & Fast Mice start->acclimatize grouping Randomly assign to groups (Vehicle, Standard, Test) acclimatize->grouping admin Administer Drug/Vehicle (p.o. or i.p.) grouping->admin wait Wait 30-60 minutes admin->wait induce Inject Acetic Acid (i.p.) wait->induce observe Observe & Count Writhes for 20-30 minutes induce->observe analyze Calculate % Protection observe->analyze end End analyze->end

Caption: Workflow for the Acetic Acid-Induced Writhing Test.[9]

This model assesses the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal pain stimulus.[9][16]

Objective: To evaluate the central analgesic activity of pyridazinone derivatives.

Methodology:

  • Animal Acclimatization and Screening: Acclimatize animals (mice or rats) to the lab environment. Screen the animals by placing them on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the basal reaction time (latency to lick paws or jump). Only include animals with a reaction time of 5-15 seconds.[9]

  • Grouping: Divide the selected animals into groups as described in Protocol 2.

  • Drug Administration: Administer the vehicle, standard drug (e.g., Morphine), or test compound.

  • Testing: At predetermined time intervals post-administration (e.g., 30, 60, 90, 120 minutes), place each animal individually on the hot plate.

  • Observation: Record the time (in seconds) until the animal exhibits a pain response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage.

  • Data Analysis: The increase in pain threshold is often expressed as the Maximum Possible Effect (% MPE), calculated as:

    • % MPE = [ (Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency) ] x 100

hot_plate_workflow Workflow: Hot Plate Test for Central Analgesia start Start acclimatize Acclimatize Animals start->acclimatize screen Screen on Hot Plate (55°C) Measure basal latency acclimatize->screen grouping Group selected animals screen->grouping admin Administer Drug/Vehicle grouping->admin test Test at time points (30, 60, 90 min) admin->test observe Place on Hot Plate Record reaction time test->observe analyze Calculate % MPE test->analyze After final time point cutoff Apply Cut-off time to prevent injury observe->cutoff cutoff->test end End analyze->end

Caption: Workflow for the Hot Plate Test.[9][16]

References

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 6-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 6-phenylpyridazin-3(2H)-one, with a focus on addressing low reaction yields.

Troubleshooting Guides and FAQs

Low Product Yield

Q1: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?

A1: Low yields are a common challenge in the synthesis of pyridazinone derivatives. Several factors can contribute to this issue. A systematic approach to troubleshooting and optimization is recommended.[1]

  • Purity of Starting Materials: Ensure the purity of your 3-benzoylpropionic acid and hydrazine hydrate. Impurities can lead to undesirable side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.[1]

  • Reaction Temperature: The temperature at which the reaction is conducted is crucial. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures could lead to the decomposition of reactants or the final product.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction duration.[1]

  • Solvent Choice: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1]

  • pH of the Reaction Medium: The pH can be a critical factor in the cyclocondensation of γ-ketoacids with hydrazine. An acidic environment can catalyze the dehydration step, but highly acidic conditions may promote side reactions.[1]

  • Water Removal: The cyclization step produces water. In some instances, removing water as it is formed, using a Dean-Stark apparatus or molecular sieves, can shift the equilibrium toward the product, thereby improving the yield.[1]

  • Incomplete Reaction: The cyclocondensation reaction may not have reached completion. You can try increasing the reaction time and continue to monitor the progress by TLC.[2]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp evaluate_solvent Evaluate Solvent Choice optimize_temp->evaluate_solvent adjust_ph Adjust Reaction pH evaluate_solvent->adjust_ph remove_water Consider Water Removal adjust_ph->remove_water monitor_reaction Monitor Reaction by TLC/LC-MS remove_water->monitor_reaction reevaluate Re-evaluate monitor_reaction->reevaluate reevaluate->check_purity No improved_yield Improved Yield reevaluate->improved_yield Yes optimization_successful Optimization Successful improved_yield->optimization_successful side_reactions Reactants 3-Benzoylpropionic Acid + Hydrazine Hydrate Hydrazone Hydrazone Intermediate Reactants->Hydrazone Initial Condensation DesiredProduct This compound Degradation Degradation Products DesiredProduct->Degradation Harsh Conditions (e.g., high temp) Hydrazone->Reactants Reversible Hydrazone->DesiredProduct Cyclization experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix 3-benzoylpropionic acid and hydrazine hydrate in ethanol reflux Reflux the mixture for 6 hours start->reflux cool Cool the reaction mixture reflux->cool filter_wash Filter the solid, wash with water, and dry cool->filter_wash dissolve Dissolve the solid in acetic acid filter_wash->dissolve add_bromine Slowly add bromine solution in acetic acid at 353.2 K dissolve->add_bromine stir Stir for 15 minutes add_bromine->stir filter_recrystallize Filter, wash with water, and recrystallize from ethanol stir->filter_recrystallize end end filter_recrystallize->end Final Product: This compound

References

Technical Support Center: Purification of 6-Phenylpyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of 6-phenylpyridazin-3(2H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound derivatives?

A1: The most prevalent and effective methods for purifying this compound derivatives are silica gel column chromatography and recrystallization.[1][2] Column chromatography is versatile for separating complex mixtures, often using a solvent system like ethyl acetate and hexane.[1][3] Recrystallization is highly effective for removing minor impurities when a suitable solvent is identified, with ethanol being a commonly used option.[1][4]

Q2: My product is an oil after synthesis and solvent removal. How can I purify it?

A2: An oily product indicates the presence of impurities or residual solvent that inhibits crystallization. The first step is to ensure all solvents are removed under a high vacuum. If the product remains an oil, column chromatography is the recommended next step to remove impurities.[2] After chromatography, attempting to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can be effective.[2]

Q3: What factors should I consider when choosing a recrystallization solvent?

A3: The ideal recrystallization solvent should dissolve the this compound derivative completely at an elevated temperature but poorly at room or lower temperatures. This differential solubility is key to achieving a high recovery of pure crystals upon cooling. For guidance, the solubility of the parent compound, this compound, has been studied in various solvents, which can serve as a starting point for selecting solvents for its derivatives.[4][5] Screening several solvents like ethanol, isopropanol, and ethyl acetate is a common practice.[4]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of the final compound. These include:

  • Thin Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a good indicator of high purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of unexpected peaks corresponding to impurities is a strong confirmation of purity.[1][2]

  • High-Performance Liquid Chromatography (HPLC): This technique provides quantitative data on the purity of the sample.[5]

  • Mass Spectrometry (MS): Confirms that the compound has the correct molecular weight.[2][3]

  • Melting Point Analysis: A sharp melting point that matches the literature value is characteristic of a pure compound.[2]

Purification Troubleshooting Guide

This guide addresses specific problems that may arise during the purification process.

Problem Possible Cause Suggested Solution
Low Yield After Column Chromatography The compound is too soluble in the eluent and co-elutes with impurities.Use a less polar solvent system to increase the compound's retention on the silica gel. Employ a gradient elution, starting with a low polarity solvent and gradually increasing it.[2]
The compound is strongly adsorbed to the silica gel and does not elute.Use a more polar solvent system. If tailing is observed on TLC, consider adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic ones).[2]
The compound is unstable and degrades on the acidic silica gel.Neutralize the silica gel by pre-treating it with a base like triethylamine. Alternatively, use a different stationary phase such as neutral alumina.
Low Purity After Recrystallization The chosen solvent is not optimal, causing impurities to co-precipitate.Screen a wider range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).[4] Ensure the crude product is fully dissolved at the boiling point of the solvent and that the solution cools slowly to promote selective crystallization.[4]
Oiling out occurs instead of crystallization.This happens when the compound's solubility limit is exceeded at a temperature above its melting point. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point can also help.
Difficulty Removing a Specific Impurity The impurity has a similar polarity to the desired product.If column chromatography is ineffective, try a different purification technique. Recrystallization may be effective if the impurity has different solubility characteristics.[4] Alternatively, a chemical workup step prior to purification could be employed to remove the specific impurity (e.g., an acid/base wash).
Product Appears as Colored Impurity Starting materials or byproducts are highly colored.Pre-purification with activated charcoal can sometimes remove colored impurities. Ensure complete reaction as unreacted starting materials can be a source of color.

Visual Logic for Troubleshooting Low Purity

The following diagram illustrates a logical workflow for troubleshooting low purity issues after initial purification attempts.

PurificationWorkflow start_end start_end process process decision decision purified purified A Crude Reaction Mixture B Aqueous Workup / Extraction A->B C Evaporate Organic Solvent B->C D Crude Product State? C->D E Solid / Crystalline D->E Solid F Oil / Amorphous D->F Oil G Recrystallization E->G H Silica Gel Column Chromatography F->H K Collect Crystals by Filtration G->K J Combine Pure Fractions & Evaporate H->J I Check Purity (TLC, LCMS) L Pure Compound I->L Purity > 95% M Further Purification Needed? I->M Purity < 95% J->I K->I M->H Recrystallize or Re-column M->L Acceptable Purity

References

Optimization of reaction conditions for the synthesis of pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of pyridazinone derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyridazinones, presented in a question-and-answer format.

Q1: I am observing a low yield of my desired pyridazinone product. What are the potential causes and how can I optimize the yield?

A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting and optimization is recommended.[1]

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to undesirable side reactions and hinder the desired cyclization. Using freshly purified reagents is advisable.[1]

  • Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or products.[1] It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) to determine the optimal temperature and duration.[1]

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly employed and often facilitate the reaction.[1]

  • pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor. An acidic medium can catalyze the dehydration step, but highly acidic conditions may promote side reactions.[1]

  • Water Removal: The cyclization step produces water. In certain cases, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby enhancing the yield.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of Pyridazinone purity Check Purity of Starting Materials start->purity temp Optimize Reaction Temperature purity->temp solvent Evaluate Solvent Choice temp->solvent ph Adjust Reaction pH solvent->ph water Consider Water Removal ph->water monitor Monitor Reaction by TLC/LC-MS water->monitor reevaluate Re-evaluate monitor->reevaluate reevaluate->purity If yield is still low success Improved Yield: Optimization Successful reevaluate->success If yield improves

Caption: A troubleshooting workflow for addressing low yields in pyridazinone synthesis.

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

A2: The formation of side products is a common obstacle. Understanding these side reactions is key to minimizing their occurrence.

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, potentially leading to the formation of two different regioisomeric pyridazinone products.[1] The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Q3: I am using a substituted hydrazine (e.g., an alkylhydrazine) and obtaining a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?

A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron density on the nitrogen atoms, which is influenced by substituents on the pyridazinone ring, can affect the site of alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity.[1] A systematic screening of these conditions is often necessary to improve the desired outcome.[1]

Frequently Asked Questions (FAQs)

Q4: What are the most common starting materials for pyridazinone synthesis?

A4: The most prevalent method for synthesizing pyridazin-3(2H)-ones involves the condensation of γ-keto acids with hydrazine hydrate or a hydrazine derivative.[2] This approach typically yields 6-substituted 4,5-dihydropyridazin-3(2H)-ones.[2] Other common starting materials include 1,4-diketones, maleic acid derivatives, and β-aroylpropionic acids.[3][4]

Q5: What are some typical reaction conditions for the synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one?

A5: A common procedure involves the reaction of β-benzoylpropionic acid with hydrazine hydrate.

  • Ethanol Procedure: Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser. Add hydrazine hydrate (1.2 equivalents) to the solution. Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[1]

  • Acetic Acid Procedure: A similar procedure can be followed using glacial acetic acid as the solvent, which can sometimes improve the reaction rate and yield.

Q6: Are there any modern, more efficient methods for pyridazinone synthesis?

A6: Yes, several modern synthetic strategies offer advantages such as improved yields, shorter reaction times, and milder conditions.

  • Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly accelerate the reaction, leading to higher yields in a shorter time.[5]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient, allowing the construction of complex molecules from three or more starting materials in a single step.[5] A copper(I)-catalyzed three-component cyclization for the regioselective synthesis of pyridazinones has been reported.[5]

  • Ultrasound-Promoted Synthesis: The use of ultrasound has been reported to promote the multicomponent synthesis of pyridazinones in high yield and with short reaction times, often in the presence of a recyclable catalyst.[6]

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can aid in selecting an appropriate synthetic route and optimizing reaction parameters.

Table 1: Microwave-Assisted Synthesis of 3,4,6-Triarylpyridazines [5]

1,2-DicarbonylActive Methylene CompoundTime (min)Yield (%)
BenzilPhenylacetone389
Benzil1,3-Diphenylacetone2.585
AnisilPhenylacetone482
Furil1,3-Diphenylacetone3.578

Table 2: Synthesis of 4-(Indolyl)pyridazinone Derivatives [7]

IntermediateProductMethodYield (%)
2a4aA65
2b4bA72
2c4cB58
2d4dB63
2e4eA75
2f4fA68
Method A: CuCl₂/AcOH; Method B: MnO₂/THF

Experimental Protocols

Protocol 1: Synthesis of ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate [8]

This protocol is based on the cyclocondensation reaction between a γ-keto ester and hydrazine hydrate.

Materials and Reagents:

  • Diethyl 2-methyl-3-oxopentanedioate

  • Hydrazine hydrate (~64% N₂H₄)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve Diethyl 2-methyl-3-oxopentanedioate in absolute ethanol.

  • Add hydrazine hydrate to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

General Workflow for Pyridazinone Synthesis

SynthesisWorkflow start Starting Materials (e.g., γ-keto ester, hydrazine) reaction Cyclocondensation Reaction (Solvent, Catalyst, Heat) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete drying Drying of Organic Layer (e.g., MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product Pure Pyridazinone Product purification->product

Caption: A general experimental workflow for the synthesis and purification of pyridazinones.

References

Stability of 6-phenylpyridazin-3(2H)-one under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-phenylpyridazin-3(2H)-one under various experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound, providing potential causes and recommended solutions.

Issue 1: Inconsistent analytical results for this compound samples.

  • Potential Cause: Degradation of the compound due to improper storage or handling. This compound may be susceptible to degradation under certain conditions.

  • Solution:

    • Verify storage conditions. Store the compound in a cool, dark, and dry place. For long-term storage, consider refrigeration (2-8 °C) or freezing (-20 °C), protected from light and moisture.

    • Review sample preparation procedures. Avoid high temperatures, extreme pH, and prolonged exposure to light during sample preparation. Use freshly prepared solutions for analysis whenever possible.

    • Perform a quick purity check of the stored material against a freshly prepared standard or a new batch.

Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.

  • Potential Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.

  • Solution:

    • Hydrolysis: If the mobile phase is highly acidic or basic, or if the sample is dissolved in an aqueous solution for an extended period, hydrolysis of the pyridazinone ring may occur. Adjust the pH of the mobile phase and sample diluent to a neutral range if the method allows.

    • Oxidation: Exposure to air (oxygen) or oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products. Prepare samples and mobile phases fresh and consider degassing the mobile phase. If the compound is highly susceptible to oxidation, blanketing with an inert gas like nitrogen during storage and handling might be necessary.

    • Photolysis: Exposure to UV or fluorescent light can induce photodegradation. Protect the sample from light at all stages of handling and analysis by using amber vials and covering sample trays.

Issue 3: Loss of potency of a this compound formulation over time.

  • Potential Cause: Intrinsic instability of the compound under the formulation's storage conditions or interaction with excipients.

  • Solution:

    • Conduct forced degradation studies to understand the intrinsic stability of the molecule under various stress conditions (see Experimental Protocols section).

    • Perform excipient compatibility studies by preparing binary mixtures of this compound with each excipient and subjecting them to accelerated stability conditions.

    • Based on the stability data, reformulate with more stable excipients or add stabilizers such as antioxidants or buffering agents.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the chemical structure, the primary degradation pathways are expected to be:

  • Hydrolysis: The amide bond in the pyridazinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring opening.

  • Oxidation: The nitrogen atoms in the pyridazinone ring are potential sites for oxidation, which could lead to the formation of N-oxides.

  • Photodegradation: The aromatic phenyl ring and the unsaturated pyridazinone ring can absorb UV light, potentially leading to dimerization, isomerization, or other complex photochemical reactions.

Q2: How should this compound be stored to ensure its stability?

A2: For optimal stability, this compound should be stored in well-closed containers, protected from light and moisture, at controlled room temperature or under refrigeration (2-8 °C). For long-term storage, freezing (-20 °C) is recommended.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be capable of separating the intact drug from its potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products.

Q4: Are there any known incompatibilities of this compound with common excipients?

A4: While specific data for this compound is limited, compounds with similar structures can be incompatible with strongly acidic or basic excipients, as well as those with oxidizing properties. It is crucial to perform excipient compatibility studies during formulation development.

Quantitative Data Summary

The following tables present hypothetical data from forced degradation studies on this compound to illustrate its potential stability profile.

Table 1: Stability of this compound under Hydrolytic Conditions

ConditionTime (hours)Assay of this compound (%)Total Degradation (%)
0.1 N HCl (60 °C)295.24.8
888.511.5
2475.124.9
Water (60 °C)2499.50.5
0.1 N NaOH (60 °C)292.87.2
881.318.7
2465.434.6

Table 2: Stability of this compound under Oxidative Conditions

ConditionTime (hours)Assay of this compound (%)Total Degradation (%)
3% H₂O₂ (RT)296.13.9
889.910.1
2478.221.8

Table 3: Stability of this compound under Thermal and Photolytic Conditions

ConditionDurationAssay of this compound (%)Total Degradation (%)
Thermal (80 °C, solid state)7 days98.71.3
Photolytic (ICH Q1B option 2)1.2 million lux hours & 200 W h/m²93.56.5

Experimental Protocols

Detailed methodologies for conducting forced degradation studies on this compound are provided below, based on ICH guidelines.

1. Hydrolytic Stability

  • Objective: To determine the susceptibility of the drug substance to hydrolysis under acidic, basic, and neutral conditions.

  • Procedure:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • For acidic hydrolysis, add a known volume of the stock solution to 0.1 N HCl to achieve a final drug concentration of about 0.1 mg/mL.

    • For basic hydrolysis, add a known volume of the stock solution to 0.1 N NaOH to achieve a final drug concentration of about 0.1 mg/mL.

    • For neutral hydrolysis, add a known volume of the stock solution to purified water to achieve a final drug concentration of about 0.1 mg/mL.

    • Incubate the solutions at 60 °C.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

2. Oxidative Stability

  • Objective: To assess the stability of the drug substance in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent at a concentration of approximately 0.1 mg/mL.

    • Add a sufficient volume of hydrogen peroxide (e.g., 3% H₂O₂) to the solution.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

    • Analyze the samples using a validated stability-indicating HPLC method.

3. Thermal Stability

  • Objective: To evaluate the effect of high temperature on the solid drug substance.

  • Procedure:

    • Place a known amount of solid this compound in a suitable container (e.g., glass vial).

    • Store the container in a calibrated oven at 80 °C for a specified period (e.g., 7 days).

    • After the exposure period, allow the sample to cool to room temperature.

    • Prepare a solution of the stressed sample and analyze it using a validated stability-indicating HPLC method.

4. Photostability

  • Objective: To determine the light sensitivity of the drug substance.

  • Procedure:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light by wrapping the container in aluminum foil.

    • After exposure, prepare solutions of both the exposed and control samples.

    • Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation DS This compound (Drug Substance) Sol Prepare Stock Solution DS->Sol Thermal Thermal Stress (Solid, 80°C) DS->Thermal Photo Photolytic Stress (ICH Q1B) DS->Photo Acid Acidic Hydrolysis (0.1N HCl, 60°C) Sol->Acid Dilute Base Basic Hydrolysis (0.1N NaOH, 60°C) Sol->Base Dilute Neutral Neutral Hydrolysis (Water, 60°C) Sol->Neutral Dilute Oxidative Oxidative Stress (3% H2O2, RT) Sol->Oxidative Dilute HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Neutral->HPLC Analyze Samples Oxidative->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Unknowns Data Assay & Impurity Profile HPLC->Data Pathway Degradation Pathway Elucidation LCMS->Pathway Report Stability Report Data->Report Pathway->Report

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis PPD This compound RingOpening Ring-Opened Product (γ-Keto Acid Derivative) PPD->RingOpening Acid/Base N_Oxide N-Oxide Derivative PPD->N_Oxide H2O2 Dimer Photodimer PPD->Dimer UV Light Isomer Photoisomer PPD->Isomer UV Light

Caption: Hypothesized degradation pathways.

Identifying and minimizing side products in 6-phenylpyridazin-3(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-phenylpyridazin-3(2H)-one. Our goal is to help you identify and minimize the formation of side products, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for synthesizing this compound involves a two-step process. The first step is the condensation of 3-benzoylpropionic acid with hydrazine hydrate to form the intermediate 6-phenyl-4,5-dihydropyridazin-3(2H)-one. This intermediate is subsequently oxidized to yield the final product, this compound.

Q2: What are the typical reaction conditions for the initial cyclization reaction?

A2: The cyclization of 3-benzoylpropionic acid with hydrazine hydrate is commonly carried out in a protic solvent such as ethanol or acetic acid. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.

Q3: What oxidizing agents are suitable for the conversion of the dihydropyridazinone intermediate to the final product?

A3: A common and effective method for the oxidation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one is the use of bromine in acetic acid. Other oxidizing agents can also be employed, but this method is well-documented for providing good yields of the desired product.

Q4: I am observing a low yield of the final product. What are the potential causes?

A4: Low yields can be attributed to several factors, including incomplete cyclization of the starting materials, inefficient oxidation of the intermediate, or loss of product during workup and purification. Please refer to the Troubleshooting Guide for detailed solutions.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to determine the purity. The melting point of the product should also be compared to the literature value (typically around 201-204 °C).[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (Intermediate) Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is refluxed for an adequate amount of time (typically 4-6 hours).
Suboptimal stoichiometry: Incorrect molar ratio of 3-benzoylpropionic acid to hydrazine hydrate.- Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.
Poor solvent choice: The solvent may not be suitable for the reaction.- Ethanol or glacial acetic acid are generally effective solvents for this condensation reaction.
Presence of significant impurities after oxidation Incomplete oxidation: The dihydropyridazinone intermediate has not been fully converted.- Ensure a sufficient amount of the oxidizing agent (e.g., bromine) is used. - Monitor the reaction by TLC until the starting material is no longer visible.
Formation of brominated byproducts: Over-bromination of the aromatic ring can occur.- Control the reaction temperature carefully during the addition of bromine. - Use the stoichiometric amount of bromine or a slight excess.
Formation of N-Oxide: Over-oxidation can lead to the formation of the corresponding N-oxide derivative.- Avoid prolonged reaction times and excessive amounts of the oxidizing agent. - Maintain a controlled temperature during the oxidation step.
Difficulty in purifying the final product Presence of starting materials: Unreacted 3-benzoylpropionic acid or its hydrazone may be present.- Optimize the initial cyclization reaction to ensure full conversion. - The final product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Co-crystallization of impurities: Side products may crystallize along with the desired product.- Experiment with different recrystallization solvents or solvent mixtures to improve selectivity. - If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the desired product from impurities.

Data Presentation

Table 1: Summary of Reaction Conditions and Their Impact on Product Purity (Illustrative Data)
Parameter Condition A Condition B Condition C
Solvent (Cyclization) EthanolAcetic AcidMethanol
Hydrazine Hydrate (Equivalents) 1.11.21.1
Reaction Time (Cyclization) 4 hours6 hours4 hours
Oxidizing Agent Br₂ in Acetic AcidBr₂ in Acetic AcidNaBrO₃/H₂SO₄
Yield of Intermediate (%) 859082
Yield of Final Product (%) 788575
Purity of Final Product (HPLC, %) 959893
Major Impurity Unreacted IntermediateMinor brominated byproductN-Oxide

Note: This table presents illustrative data. Actual results may vary based on specific experimental setups.

Experimental Protocols

Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (Intermediate)
  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-benzoylpropionic acid (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.2 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of this compound (Final Product)
  • Dissolve the 6-phenyl-4,5-dihydropyridazin-3(2H)-one intermediate in glacial acetic acid in a round-bottom flask.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the flask while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Synthesis_Pathway 3-Benzoylpropionic Acid 3-Benzoylpropionic Acid Intermediate 6-phenyl-4,5-dihydropyridazin-3(2H)-one 3-Benzoylpropionic Acid->Intermediate Cyclization (Ethanol, Reflux) Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate Final_Product This compound Intermediate->Final_Product Oxidation (Br2, Acetic Acid)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Purity or Yield check_cyclization Analyze Intermediate Purity by TLC/NMR start->check_cyclization optimize_cyclization Optimize Cyclization: - Increase reaction time - Adjust stoichiometry check_cyclization->optimize_cyclization Impure check_oxidation Analyze Crude Product by TLC/HPLC check_cyclization->check_oxidation Pure optimize_cyclization->check_cyclization Re-run optimize_oxidation Optimize Oxidation: - Control temperature - Adjust oxidant amount check_oxidation->optimize_oxidation Impure purification Purification Strategy check_oxidation->purification Pure optimize_oxidation->check_oxidation Re-run recrystallization Recrystallization purification->recrystallization column_chromatography Column Chromatography purification->column_chromatography end High Purity Product recrystallization->end column_chromatography->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Improving the regioselectivity of reactions involving the pyridazinone ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the regioselectivity of reactions involving the pyridazinone ring.

Frequently Asked Questions (FAQs)

Q1: My pyridazinone synthesis using an unsymmetrical 1,4-dicarbonyl compound and hydrazine is producing a mixture of regioisomers. How can I improve the selectivity?

A1: The formation of regioisomers is a common issue when using unsymmetrical 1,4-dicarbonyl compounds. The two carbonyl groups can react with hydrazine at different rates, leading to two different pyridazinone products.[1] To control the regioselectivity, consider the following factors:

  • Reaction Conditions: Adjusting the reaction conditions, such as temperature and solvent, can influence the rate of reaction at the different carbonyl sites. A systematic screening of conditions is often necessary to find the optimal parameters for your specific substrate.[1] Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction.[1]

  • Catalysts: The use of specific catalysts can help control the regioselectivity.[1] For instance, acid or base catalysis can differentially activate one carbonyl group over the other.

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on your dicarbonyl compound will significantly influence the regioselectivity. Bulky groups may hinder the approach of hydrazine to the nearby carbonyl, while electron-withdrawing or -donating groups will alter the electrophilicity of the carbonyl carbons.

Q2: I am attempting an N-alkylation on my pyridazinone and obtaining a mixture of N2 and N-alkoxy (O-alkylation) products. How can I favor N-alkylation?

A2: The presence of two nitrogen atoms in the pyridazinone ring makes controlling the position of N-alkylation challenging.[1] Several factors influence the regioselectivity of alkylation:

  • Steric Hindrance: Bulky substituents on either the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron density on the nitrogen atoms, influenced by substituents on the pyridazinone ring, will affect the site of alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N- vs. O-alkylation and the regioselectivity of N-alkylation.[1] Using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1]

A systematic screening of reaction conditions is often necessary to enhance regioselectivity.[1]

Q3: How can I achieve regioselective C-H functionalization of the pyridazinone ring?

A3: Regioselective C-H functionalization is a powerful tool for elaborating the pyridazinone core. The preferred site of nucleophilic attack on an unsubstituted pyridazinone ring is at C4/C5, not adjacent to a ring nitrogen.[2] For directed C-H functionalization, several strategies can be employed:

  • Lactam-Directed ortho C-H Magnesiation: The use of less nucleophilic magnesium amides, such as TMPMgCl·LiCl, can enable regioselective C-H magnesiation at the C-4 position. This can be followed by quenching with various electrophiles to introduce functionality at this position.[3]

  • Halogen-Magnesium Exchange: For substituted pyridazinones, selective bromine-magnesium exchange can be achieved. For example, using MesMgBr on a 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one allows for functionalization at the C-5 position.[3]

  • Directing Groups: While not as extensively documented for pyridazinones as for other heterocycles, the use of ortho-directing groups can be a viable strategy.[2] When two different ortho-directing groups are present at C3 and C6, regioselectivity becomes a critical consideration.[2]

Troubleshooting Guides

Problem: Poor N1/N2 Regioselectivity in Alkylation

If you are observing a mixture of N1 and N2 alkylated products, the following guide can help you troubleshoot and optimize your reaction.

Decision Workflow for Improving N1/N2 Regioselectivity

cluster_sterics Steric Approach cluster_electronics Electronic Approach cluster_conditions Reaction Condition Optimization start Poor N1/N2 Regioselectivity sterics Analyze Steric Hindrance start->sterics electronics Evaluate Electronic Effects start->electronics conditions Systematically Vary Reaction Conditions start->conditions s1 Increase bulk of alkylating agent sterics->s1 s2 Increase bulk of pyridazinone substituent sterics->s2 e1 Introduce Electron-Withdrawing Group (EWG) electronics->e1 e2 Introduce Electron-Donating Group (EDG) electronics->e2 c1 Screen Bases (e.g., NaH, K2CO3, Cs2CO3) conditions->c1 c2 Screen Solvents (e.g., THF, DMF, Acetonitrile) conditions->c2 c3 Vary Temperature conditions->c3 end Improved Regioselectivity s1->end s2->end e1->end e2->end c1->end c2->end c3->end

Caption: A decision workflow for troubleshooting poor N1/N2 regioselectivity in pyridazinone alkylation.

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity

FactorConditionExpected Outcome on RegioselectivityCitation
Base Milder basesMay favor alkylation at a specific nitrogen.[1]
Solvent Non-polar solventsCan influence the site of alkylation.[1]
Temperature Lower temperaturesMay increase selectivity by favoring the kinetically controlled product.[1]
Steric Hindrance Bulky alkylating agentDirects alkylation to the less sterically hindered nitrogen.[1]
Electronic Effects Substituents on pyridazinoneModifies the nucleophilicity of the nitrogen atoms.[1]

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol provides a general procedure for the synthesis of a pyridazinone derivative from a keto-acid.

Workflow for Pyridazinone Synthesis

A Dissolve β-benzoylpropionic acid in ethanol B Add hydrazine hydrate A->B C Reflux the reaction mixture for 4-6 hours B->C D Monitor reaction progress by TLC C->D E Cool to room temperature D->E F Isolate product (e.g., by filtration or extraction) E->F

Caption: A generalized experimental workflow for the synthesis of a dihydropyridazinone.

Materials:

  • β-benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve β-benzoylpropionic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.[1]

  • Add hydrazine hydrate (1.2 eq.) to the solution.[1]

  • Reflux the reaction mixture for 4-6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product. This may involve cooling to induce precipitation followed by filtration, or removal of the solvent under reduced pressure and subsequent purification (e.g., recrystallization or column chromatography).

Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine

This protocol describes the synthesis of a pyridazine with a fused ring system.

Materials:

  • Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)

  • Hydrazine hydrate

  • Methanol

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • Combine phenyl-fulvene (1 eq.) with methanol in a round-bottom flask.[1]

  • Add an excess of hydrazine hydrate.[1]

  • Stir the solution at room temperature for 24 hours.[1]

  • Add water to the reaction mixture to precipitate the crude product.[1]

  • Perform a liquid-liquid extraction with dichloromethane (3x).[1]

  • Combine the organic layers and dry over magnesium sulfate.[1]

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

References

Addressing compound precipitation of 6-phenylpyridazin-3(2H)-one in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in addressing compound precipitation of 6-phenylpyridazin-3(2H)-one during in vitro, cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a pyridazinone derivative. This class of compounds is of interest in drug discovery, with some derivatives investigated as potential antiplatelet and positive inotropic agents.[1] In a research context, it serves as a core chemical structure for developing new therapeutic agents.

Q2: What causes this compound to precipitate in cell culture media?

A2: Precipitation is primarily caused by the compound's low aqueous solubility and the common practice of using a concentrated Dimethyl Sulfoxide (DMSO) stock solution.[2][3] When a small volume of the highly concentrated DMSO stock is diluted into the aqueous cell culture medium, the abrupt change in solvent polarity (a "solvent-shift") causes the compound's solubility to drop dramatically, leading it to "crash out" of the solution.[2][4] Published data confirms that this compound has extremely high solubility in DMSO and exceptionally low solubility in water, making this a significant challenge.[5][6][7]

Q3: What are the consequences of compound precipitation in my assay?

A3: Compound precipitation can severely compromise your experimental results. Key consequences include:

  • Inaccurate Concentration: The actual concentration of the dissolved, active compound is unknown and significantly lower than the intended nominal concentration.[8]

  • Erroneous Results: It can lead to an underestimation of the compound's potency (e.g., inflated IC50 values) and inaccurate structure-activity relationships (SAR).[3][9]

  • Assay Artifacts: The solid particles can interfere with assay readouts, particularly those using light-based measurements (absorbance, fluorescence, luminescence), and may cause non-specific cytotoxicity.[10]

Q4: Is it acceptable to use a solution with a visible precipitate?

A4: No. A solution with visible precipitate should not be used for experiments. The presence of solid particles means the true concentration of the dissolved compound is unknown, which invalidates the results.[8]

Q5: What is the difference between kinetic and thermodynamic solubility?

A5:

  • Kinetic Solubility measures the solubility of a compound under conditions where it is rapidly diluted from a DMSO stock into an aqueous buffer. It reflects the concentration at which a compound begins to precipitate under the non-equilibrium conditions typical of many biological assays.[11][12][13] This measurement is highly relevant for initial screening experiments.

  • Thermodynamic Solubility is the true equilibrium solubility of a compound, measured by dissolving a solid form of the compound in an aqueous buffer until saturation is reached, typically over a longer incubation period (e.g., 24 hours).[14][15] This value is more relevant for later-stage drug development and formulation.[14] Kinetic solubility values are often higher than thermodynamic solubility values.[16]

Data Presentation: Solubility Profile

The solubility of this compound varies dramatically across different solvents. The data below, derived from published studies, highlights the challenge of maintaining solubility when transitioning from a DMSO stock to an aqueous medium.

Table 1: Solubility of this compound in Various Solvents at 318.2 K (45°C)

Solvent Mole Fraction Solubility (x_e)
Dimethyl Sulfoxide (DMSO) 4.73 x 10⁻¹
Polyethylene Glycol-400 (PEG-400) 4.12 x 10⁻¹
Transcutol® 3.46 x 10⁻¹
Ethyl Acetate 8.10 x 10⁻²
1-Butanol 2.11 x 10⁻²
Propylene Glycol (PG) 1.50 x 10⁻²
Ethanol 8.22 x 10⁻³
Methanol 5.18 x 10⁻³

| Water | 1.26 x 10⁻⁵ |

Data adapted from Shakeel F, et al. (2019).[5][6][7] This table clearly shows that the compound is over 37,000 times more soluble in DMSO than in water on a mole fraction basis, underscoring the high risk of precipitation upon aqueous dilution.

Troubleshooting Guide

Issue 1: My compound precipitates immediately when I add it to the cell culture medium.

Potential Cause Recommended Solution
Concentration Exceeds Solubility: The final concentration is above the compound's kinetic solubility limit in the assay medium.1. Lower the Concentration: Perform a dose-response experiment starting from a much lower concentration. 2. Determine Solubility Limit: Use the protocol for a Kinetic Solubility Assay (see below) to find the maximum soluble concentration in your specific medium.
Rapid Solvent Shift ("DMSO Shock"): The abrupt change in polarity from 100% DMSO to the aqueous medium causes the compound to crash out.1. Modify Addition Technique: Pre-warm the cell culture medium to 37°C. Add the DMSO stock dropwise to the medium while gently vortexing or swirling.[8] 2. Use Serial Dilution: Instead of a single large dilution, perform a serial dilution of the compound in the assay medium itself.[8]
High Final DMSO Concentration: The percentage of DMSO in the final assay volume is too high, which can still contribute to solubility issues for some compounds and cause cell toxicity.1. Reduce DMSO Volume: Prepare a higher concentration DMSO stock so you can add a smaller volume to the medium. 2. Maintain Consistency: Keep the final DMSO concentration constant across all wells (including vehicle controls), ideally at or below 0.5%.

Issue 2: The media in my assay plate looks cloudy or contains precipitate after incubation.

Potential Cause Recommended Solution
Thermodynamic Insolubility: The compound is kinetically soluble at first but precipitates over time as it equilibrates to its lower, more stable thermodynamic solubility.1. Reduce Concentration: The initial concentration is likely too high for the duration of the assay. Lower the working concentration. 2. Shorten Incubation Time: If experimentally feasible, reduce the assay incubation time.
Temperature Fluctuations: Moving plates between a room temperature hood and a 37°C incubator can affect solubility.1. Pre-warm All Components: Ensure the medium is pre-warmed to 37°C before adding the compound.[8] 2. Minimize Temperature Changes: Perform dilutions and additions as quickly as possible to minimize cooling.
Interaction with Media Components: The compound may interact with salts, proteins (especially in serum), or other components in the complex medium, leading to precipitation.[8]1. Test Different Media: Assess solubility in both serum-containing and serum-free media to see if serum proteins are affecting solubility. 2. Check for pH Sensitivity: Ensure your medium is properly buffered (e.g., with HEPES) for the CO₂ environment, as pH shifts can alter the solubility of ionizable compounds.

Visual Guides and Workflows

Troubleshooting Precipitation

G start Start: Precipitate Observed q1 When is precipitation observed? start->q1 path1 Immediately upon dilution q1->path1 Immediately path2 After incubation (over time) q1->path2 Over Time sol1a Action: Lower final concentration. Test compound's kinetic solubility. path1->sol1a sol2a Action: Lower concentration. Compound may be above thermodynamic solubility limit. path2->sol2a sol1b Action: Pre-warm medium to 37°C. Add DMSO stock dropwise while swirling. sol1a->sol1b sol1c Action: Ensure final DMSO is ≤0.5%. Use a higher concentration stock. sol1b->sol1c end Resolved: Proceed with optimized assay sol1c->end sol2b Action: Check media components. Test solubility in serum vs. serum-free media. sol2a->sol2b sol2c Action: Ensure stable temperature and pH (use HEPES buffer). sol2b->sol2c sol2c->end

Caption: A troubleshooting workflow for diagnosing and solving compound precipitation.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS GF Growth Factor GF->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Compound This compound (Hypothetical Inhibitor) Compound->RAF Response Cellular Response (Proliferation, Survival) TF->Response

Caption: Hypothetical inhibition of the RAF kinase within the MAPK signaling pathway.

Experimental Workflow: Kinetic Solubility Assay

G step1 1. Prepare Serial Dilution of Compound in 100% DMSO in a 96-well plate. step2 2. Add Assay Buffer to a separate clear, flat-bottom 96-well plate. step1->step2 step3 3. Transfer small volume (e.g., 2µL) from DMSO plate to buffer plate to initiate precipitation. step2->step3 step4 4. Mix and Incubate (e.g., 1-2 hours at room temp). step3->step4 step5 5. Read Turbidity using a nephelometer or a plate reader (absorbance at ~620 nm). step4->step5 step6 6. Analyze Data: Determine highest concentration without a signal increase. step5->step6

Key Experimental Protocols

Protocol 1: Preparation of Working Solutions from DMSO Stock

This protocol is designed to minimize precipitation when diluting a concentrated DMSO stock of this compound into aqueous cell culture medium.

Materials:

  • Concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Sterile cell culture medium, pre-warmed to 37°C.

  • Sterile conical tubes or microcentrifuge tubes.

  • Vortex mixer.

Methodology:

  • Pre-warm Medium: Ensure your cell culture medium is equilibrated to 37°C in a water bath. [8]2. Calculate Volumes: Determine the volume of DMSO stock required for your highest final concentration. Ensure the final DMSO percentage will not exceed your assay tolerance (typically ≤0.5%).

  • Dispense Medium: Add the required volume of pre-warmed medium to a sterile conical tube.

  • Initiate Mixing: While gently vortexing or swirling the tube of medium, add the calculated volume of DMSO stock solution drop-by-drop. [8]Do not add the aqueous medium to the DMSO stock.

  • Brief Vortex: Once the stock is added, vortex the tube gently for 2-3 seconds to ensure homogeneity.

  • Visual Inspection: Immediately inspect the solution against a dark background for any signs of cloudiness or precipitate.

  • Serial Dilution (Recommended): For creating lower concentrations, perform a serial dilution from this freshly prepared highest-concentration working solution using pre-warmed medium.

  • Use Immediately: Use the prepared solutions promptly to minimize the risk of time-dependent precipitation.

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

This protocol provides a method to determine the concentration at which this compound begins to precipitate in your specific assay buffer. [4] Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Assay buffer or cell culture medium of interest.

  • Two 96-well microplates (one for DMSO dilutions, one for the assay). A clear, flat-bottom plate is required for reading.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance (e.g., at 620 nm) or a dedicated nephelometer (for light scattering).

Methodology:

  • Prepare Compound Dilution Plate (in DMSO):

    • Create a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO.

    • For example, add 80 µL of DMSO to several wells. Add 80 µL of 10 mM stock to the first well, mix, then transfer 80 µL to the next well, and so on. This creates a dilution series (e.g., 10, 5, 2.5, 1.25 mM, etc.).

  • Prepare Assay Plate (in Buffer):

    • Add 198 µL of your pre-warmed assay buffer to the wells of a new, clear 96-well plate.

  • Initiate Precipitation:

    • Using a multichannel pipette, transfer 2 µL from the compound dilution plate (DMSO) to the corresponding wells of the assay plate (buffer). This creates a 1:100 final dilution with a final DMSO concentration of 1%.

    • This will result in final compound concentrations of 100, 50, 25, 12.5 µM, etc.

  • Mix and Incubate:

    • Mix the plate immediately on an orbital shaker for 30-60 seconds.

    • Incubate the plate at your experimental temperature (e.g., 37°C) for a relevant time (e.g., 1-2 hours), protected from light.

  • Measure Turbidity:

    • Read the plate using a nephelometer or measure absorbance at a wavelength where the compound does not absorb (e.g., 550-650 nm) to detect light scattering caused by precipitate.

  • Data Analysis:

    • Plot the turbidity/absorbance reading against the compound concentration.

    • The kinetic solubility limit is the highest concentration before a sharp increase in the signal is observed. This is the maximum concentration you should consider for your experiments under these conditions.

References

Technical Support Center: Enhancing the Oral Bioavailability of 6-Phenylpyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of 6-phenylpyridazin-3(2H)-one derivatives with improved oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that typically limit the oral bioavailability of this compound derivatives?

A1: The oral bioavailability of this compound derivatives, like many contemporary drug candidates, is often limited by several factors. Poor aqueous solubility is a primary obstacle, as dissolution in gastrointestinal fluids is a prerequisite for absorption.[1][2] Many new chemical entities are lipophilic, which can lead to low solubility.[2] Additionally, these compounds may be subject to efflux by intestinal transporters such as P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), which actively pump the drug out of intestinal cells and back into the lumen, reducing net absorption.[3] First-pass metabolism in the gut wall and liver can also significantly reduce the amount of active drug reaching systemic circulation.

Q2: My this compound derivative has poor aqueous solubility. What are the initial strategies I should consider to improve it?

A2: For poorly water-soluble compounds, several formulation strategies can be employed.[4][5] One of the most direct approaches is to increase the surface area of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[1] This can be achieved through:

  • Micronization and Nanonization: Techniques like jet milling or ball milling can reduce particle size into the micrometer range.[1] Nanosuspensions, with particle sizes typically under 1 µm, can further increase the surface area and saturation solubility.[2][6]

  • Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form, often dispersed in a polymer matrix, can improve solubility.[2][5] This can be achieved through methods like spray drying or hot-melt extrusion.

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can enhance the solubility of the drug in the gastrointestinal tract.[1][4]

Q3: What are lipid-based formulations, and are they suitable for this compound derivatives?

A3: Lipid-based drug delivery systems (LBDDS) are formulations containing the drug dissolved or suspended in lipidic excipients. They are particularly effective for lipophilic (poorly water-soluble) drugs.[1] These formulations can improve oral bioavailability by:

  • Presenting the drug in a solubilized state.

  • Facilitating the formation of micelles or emulsions in the gut, which enhances absorption.

  • Potentially reducing first-pass metabolism by promoting lymphatic uptake.

Common types include Self-Emulsifying Drug Delivery Systems (SEDDS), which spontaneously form fine emulsions upon contact with gastrointestinal fluids.[6] Given that many new drug candidates are lipophilic, LBDDS are a promising approach for this class of compounds.[2]

Q4: How can I assess the potential for my compound to be an efflux transporter substrate?

A4: In vitro cell-based assays are the standard method for this assessment. Caco-2 cell monolayers are a widely used model of the human intestinal epithelium.[7] By measuring the bidirectional transport of your compound across the monolayer (from the apical to the basolateral side and vice versa), you can determine the efflux ratio. A high efflux ratio suggests that the compound is a substrate for transporters like P-glycoprotein. Alternatively, cell lines overexpressing specific transporters, such as MDCKII-MDR1 or MDCKII-BCRP, can be used to confirm interaction with a particular transporter.[3]

Troubleshooting Guides

Problem 1: My this compound derivative shows poor and inconsistent dissolution in simulated intestinal fluids.

Possible Cause Suggested Solution
Poor aqueous solubility of the crystalline form. 1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area available for dissolution.[1][6] 2. Formulate as an Amorphous Solid Dispersion: Use techniques like spray drying or hot-melt extrusion with a suitable polymer carrier to create a more soluble, amorphous form of the drug.[5]
Drug precipitation upon dilution in aqueous media. 1. Incorporate Precipitation Inhibitors: Add polymers such as HPMC or PVP to the formulation. These polymers can help maintain a supersaturated state in the gut, preventing the drug from crashing out of solution. 2. Use Lipid-Based Formulations: Formulations like SEDDS can keep the drug solubilized within oil droplets, preventing precipitation upon dilution in the gut.[4]

Problem 2: In vivo pharmacokinetic studies in rodents show very low and highly variable oral bioavailability.

Possible Cause Suggested Solution
Limited dissolution and absorption. 1. Enhance Solubility/Dissolution: Implement the solutions from Problem 1 (e.g., nanosuspensions, amorphous dispersions). 2. Utilize Lipid-Based Formulations: A SEDDS formulation can improve solubilization and absorption, often reducing variability.[6] The corn oil emulsion of griseofulvin, for instance, showed a two-fold increase in bioavailability.[2]
Significant efflux by intestinal transporters (e.g., P-gp). 1. Co-administer with a Transporter Inhibitor: In preclinical studies, co-dosing with a known P-gp inhibitor (e.g., verapamil, ketoconazole) can confirm if efflux is a major barrier. 2. Modify the Chemical Structure: If feasible, medicinal chemistry efforts can be directed to modify the molecule to reduce its affinity for efflux transporters.
High first-pass metabolism. 1. Investigate Metabolic Pathways: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolic pathways and enzymes involved. 2. Consider Prodrugs: Design a prodrug that masks the metabolically labile site. The prodrug can then be converted to the active compound in vivo.[5]

Data Presentation

Table 1: Mole Fraction Solubility (x_e) of this compound (PPD) in Various Pharmaceutical Solvents at Different Temperatures. [8]

SolventT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 KT = 318.2 K
Water7.91 x 10⁻⁶8.95 x 10⁻⁶1.02 x 10⁻⁵1.14 x 10⁻⁵1.26 x 10⁻⁵
Methanol3.51 x 10⁻³3.98 x 10⁻³4.35 x 10⁻³4.79 x 10⁻³5.18 x 10⁻³
Ethanol5.91 x 10⁻³6.53 x 10⁻³7.12 x 10⁻³7.68 x 10⁻³8.22 x 10⁻³
Propylene Glycol (PG)1.05 x 10⁻²1.16 x 10⁻²1.26 x 10⁻²1.38 x 10⁻²1.50 x 10⁻²
PEG-4003.18 x 10⁻¹3.41 x 10⁻¹3.64 x 10⁻¹3.88 x 10⁻¹4.12 x 10⁻¹
Dimethyl Sulfoxide (DMSO)3.75 x 10⁻¹3.99 x 10⁻¹4.24 x 10⁻¹4.48 x 10⁻¹4.73 x 10⁻¹
Transcutol®2.72 x 10⁻¹2.92 x 10⁻¹3.11 x 10⁻¹3.29 x 10⁻¹3.46 x 10⁻¹

This data indicates that the solubility of PPD is very low in water but significantly higher in organic solvents and pharmaceutical excipients like PEG-400 and DMSO, suggesting that formulation strategies using such excipients could be highly effective.[8]

Table 2: Example Oral Bioavailability of a Pyridazine Derivative (MET Kinase Inhibitor GNE-A) in Preclinical Species. [3]

SpeciesOral Bioavailability (%)
Mouse88.0%
Rat11.2%
Dog55.8%
Monkey72.4%

This table illustrates that oral bioavailability can vary significantly between species, highlighting the importance of selecting appropriate preclinical models.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization

  • Initial Suspension: Prepare a pre-suspension of the this compound derivative (e.g., 2-5% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v of Pluronic F127 or Tween 80).

  • High-Shear Mixing: Subject the pre-suspension to high-shear mixing for 15-30 minutes to ensure uniform distribution of the drug particles.

  • High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer. Apply a pressure of approximately 1500 bar for 10-20 cycles.

  • Particle Size Analysis: After homogenization, measure the particle size distribution using a technique like dynamic light scattering (DLS) or laser diffraction. The target is typically a mean particle size of 200-600 nm.[2]

  • Characterization: Characterize the final nanosuspension for drug content, crystallinity (using DSC or XRD), and short-term stability.

Protocol 2: In Vitro Dissolution Testing of an Enhanced Formulation

  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). The SIF should contain bile salts (e.g., sodium taurocholate) and lecithin to better mimic in vivo conditions.

  • Procedure: a. Place the formulated drug (e.g., a capsule containing an amorphous solid dispersion or a liquid-filled capsule with a SEDDS formulation) into the dissolution vessel containing 900 mL of media maintained at 37 ± 0.5 °C. b. Set the paddle speed to 50-75 RPM. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Replace the withdrawn volume with fresh media. d. Filter the samples immediately through a suitable filter (e.g., 0.22 µm PVDF).

  • Analysis: Analyze the concentration of the dissolved drug in each sample using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Plot the percentage of drug dissolved versus time to generate a dissolution profile. Compare the profile of the enhanced formulation to that of the unformulated, crystalline drug.

Visualizations

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Problem Identification cluster_2 Formulation Development cluster_3 In Vitro Evaluation cluster_4 In Vivo Assessment start Synthesized This compound Derivative physchem Physicochemical Characterization (Solubility, pKa, LogP) start->physchem bcs BCS Classification (Low Solubility?) physchem->bcs Input Data formulate Select Strategy: - Nanosuspension - Solid Dispersion - Lipid-Based System bcs->formulate If BCS Class II/IV dissolution In Vitro Dissolution Testing formulate->dissolution Test Formulation permeability Caco-2 Permeability Assay dissolution->permeability Confirm Improvement pk_study Preclinical PK Study (e.g., in Rats) permeability->pk_study Select Lead Formulation bioavailability Calculate Oral Bioavailability (F%) pk_study->bioavailability

Caption: Workflow for enhancing the oral bioavailability of a new derivative.

Oral_Absorption_Barriers compound Oral Dosage Form (e.g., Tablet, Capsule) lumen GI Lumen compound->lumen Disintegration epithelium Intestinal Epithelium lumen->epithelium Absorption barrier1 Barrier 1: Dissolution lumen->barrier1 epithelium->lumen P-gp Efflux portal_vein Portal Vein (to Liver) epithelium->portal_vein Transport barrier2 Barrier 2: Permeation epithelium->barrier2 systemic Systemic Circulation portal_vein->systemic Post-Hepatic barrier4 Barrier 4: Metabolism portal_vein->barrier4 barrier3 Barrier 3: Efflux PDE3_Signaling_Pathway pyridazinone This compound Derivative pde3 Phosphodiesterase 3 (PDE3) pyridazinone->pde3 Inhibits camp cAMP amp 5'-AMP (Inactive) camp->amp Degrades pka Protein Kinase A (PKA) camp->pka Activates atp ATP ac Adenylyl Cyclase ac->camp Converts mlck Myosin Light Chain Kinase (MLCK) pka->mlck Phosphorylates (Inactivates) mlck_p Phosphorylated MLCK (Inactive) relaxation Smooth Muscle Relaxation (Vasodilation) mlck_p->relaxation Leads to

References

Technical Support Center: Strategies to Reduce the Toxicity of 6-Phenylpyridazin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of 6-phenylpyridazin-3(2H)-one analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound lead compound shows significant cytotoxicity in preliminary screenings. What are the general strategies to reduce its toxicity?

A1: High cytotoxicity is a common hurdle in drug development. For this compound analogs, several strategies can be employed to mitigate toxicity while preserving therapeutic efficacy. These approaches primarily revolve around modifying the compound's structure to alter its physicochemical properties, metabolic profile, and off-target interactions.

Key strategies include:

  • Bioisosteric Replacement: This involves substituting specific atoms or functional groups with others that have similar steric and electronic properties but can lead to improved toxicity profiles. For instance, replacing a labile metabolic site with a more stable group can prevent the formation of toxic metabolites.

  • Introduction of Polar Groups: Increasing the polarity of the molecule can enhance its excretion and reduce its accumulation in tissues, thereby lowering toxicity. This can be achieved by introducing groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups.

  • Modification of the Phenyl Ring: Altering the substitution pattern on the 6-phenyl ring can significantly impact toxicity. The introduction of electron-withdrawing or electron-donating groups can influence the molecule's metabolism and interaction with off-target proteins.

  • Alterations to the Pyridazinone Core: Modifications to the pyridazinone ring itself, though often more challenging without losing primary activity, can also be explored to fine-tune the toxicity profile.

  • Deuteration: Replacing hydrogen atoms at metabolically vulnerable positions with deuterium can slow down metabolism at that site, potentially reducing the formation of toxic metabolites.

Q2: What are some specific examples of structural modifications that have been shown to reduce the toxicity of pyridazinone derivatives?

A2: While specific data on reducing the toxicity of this compound analogs on non-cancerous cells is limited in publicly available literature, some studies on related pyridazinone derivatives offer valuable insights. For example, a study on tricyclic pyridazinone/pyridazine indole-based compounds showed that one analog exhibited antihypertensive activity similar to hydralazine but with approximately 2.2 times lower acute toxicity in mice.[1]

In the context of non-steroidal anti-inflammatory drugs (NSAIDs), certain 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives were synthesized to reduce gastrointestinal toxicity. One of the most active compounds showed no gastric ulcerogenic effects compared to reference NSAIDs.[2]

Q3: How can I assess the toxicity of my this compound analogs in the laboratory?

A3: A battery of in vitro and in vivo assays is typically used to evaluate the toxic potential of new chemical entities. For this compound analogs, a tiered approach is recommended:

  • Tier 1: In Vitro Cytotoxicity Assays: These are initial screens to assess the general toxicity of the compounds against various cell lines. The MTT, MTS, and LDH assays are commonly used methods. It is crucial to test the compounds on both cancerous and non-cancerous cell lines to determine a selectivity index.

  • Tier 2: Specific Toxicity Assays: Based on the compound's intended therapeutic target and initial cytotoxicity data, more specific toxicity assays should be conducted. These may include:

    • hERG Assay: To assess the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.

    • Ames Test: To evaluate the mutagenic potential of the compound.

    • Hepatotoxicity Assays: Using primary hepatocytes or liver-derived cell lines to assess the potential for liver damage.

  • Tier 3: In Vivo Toxicity Studies: Promising candidates from in vitro testing are then evaluated in animal models to determine their acute toxicity (e.g., LD50) and to observe their effects on various organs.

Q4: What is a selective cytotoxicity index (SCI) and how is it relevant for my research?

A4: The selective cytotoxicity index (SCI) is a ratio that compares the cytotoxicity of a compound on cancer cells to its cytotoxicity on normal (non-cancerous) cells. It is calculated as follows:

SCI = IC50 (normal cells) / IC50 (cancer cells)

A higher SCI value is desirable as it indicates that the compound is more toxic to cancer cells than to normal cells, suggesting a wider therapeutic window and potentially fewer side effects. For example, a study on a pyridazinone derivative, Pyr-1, showed high SCI values on leukemia and breast cancer cell lines when compared to the non-cancerous breast epithelial cell line MCF-10A.[3]

Troubleshooting Guides

Issue 1: High cytotoxicity observed in all tested cell lines, including non-cancerous ones.

Possible Cause Troubleshooting Step
General cellular toxicity 1. Introduce polar functional groups to increase water solubility and facilitate clearance. 2. Perform bioisosteric replacements at suspected toxicophoric sites. 3. Modify lipophilicity (LogP) ; highly lipophilic compounds can accumulate in cell membranes and cause toxicity.
Off-target activity 1. Screen the compound against a panel of common off-targets (e.g., kinases, GPCRs). 2. Perform structural modifications to reduce binding to identified off-targets.
Formation of reactive metabolites 1. Identify potential metabolic hotspots using in silico prediction tools or by conducting metabolism studies. 2. Block metabolic sites through deuteration or the introduction of blocking groups (e.g., fluorine).

Issue 2: The compound shows acceptable cytotoxicity in vitro but is highly toxic in vivo.

Possible Cause Troubleshooting Step
Poor pharmacokinetic properties 1. Investigate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. 2. Modify the structure to improve metabolic stability and reduce the formation of toxic metabolites.
Organ-specific toxicity 1. Conduct histopathological analysis of major organs from the in vivo studies to identify the target organ(s) of toxicity. 2. Design analogs with altered distribution profiles to reduce accumulation in the affected organ(s).
Metabolic activation to toxic species in vivo 1. Perform in vivo metabolism studies to identify metabolites not formed in vitro. 2. Synthesize and test the toxicity of major metabolites.

Data Presentation

Table 1: In Vitro Cytotoxicity of Representative Pyridazinone Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Pyr-1 MDA-MB-231 (Breast Cancer)DNS1.2[3]
CEM (Leukemia)DNS1.3[3]
A-549 (Lung Cancer)DNS1.4[3]
MCF-10A (Non-cancerous) DNS 4.4 [3]
Compound 15a HT-29 (Colon Cancer)Not Specified0.10[4]
H460 (Lung Cancer)Not Specified0.13[4]
A549 (Lung Cancer)Not Specified0.05[4]
Compound 6f MCF-7 (Breast Cancer)Not Specified14.5[5]
P815 (Mastocytoma)Not Specified35[5]

Table 2: In Vivo Acute Toxicity Data for a this compound Analog

CompoundRoute of ExposureSpeciesLD50Reference
6-(m-Chlorophenyl)-4-phenyl-2-(2-piperidinoethyl)-3(2H)-pyridazinone OralMouse3 g/kg[6]
IntraperitonealMouse135 mg/kg[6]

Experimental Protocols

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a this compound analog that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cells (e.g., a non-cancerous cell line like MCF-10A and a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

hERG Patch-Clamp Assay

Objective: To assess the potential of a this compound analog to inhibit the hERG potassium channel, a key indicator of cardiotoxicity.

Methodology:

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the hERG current.

  • Compound Application: Apply a range of concentrations of the test compound to the cells and record the hERG current at each concentration.

  • Data Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC50 value.

Ames Test for Mutagenicity

Objective: To evaluate the potential of a this compound analog to induce mutations in DNA using bacterial strains.

Methodology:

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Mix the bacterial strain, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Visualizations

SAR_Toxicity_Reduction cluster_strategies Toxicity Reduction Strategies cluster_outcomes Improved Profile Bioisosteric_Replacement Bioisosteric Replacement Reduced_Toxicity Reduced Toxicity Bioisosteric_Replacement->Reduced_Toxicity Maintained_Activity Maintained Activity Bioisosteric_Replacement->Maintained_Activity Increase_Polarity Increase Polarity Increase_Polarity->Reduced_Toxicity Increase_Polarity->Maintained_Activity Modify_Phenyl_Ring Modify Phenyl Ring Modify_Phenyl_Ring->Reduced_Toxicity Modify_Phenyl_Ring->Maintained_Activity Modify_Core Modify Pyrrolidinone Core Modify_Core->Reduced_Toxicity Modify_Core->Maintained_Activity Parent_Compound High-Toxicity Lead Compound Parent_Compound->Bioisosteric_Replacement Apply Strategy Parent_Compound->Increase_Polarity Apply Strategy Parent_Compound->Modify_Phenyl_Ring Apply Strategy Parent_Compound->Modify_Core Apply Strategy

Caption: Strategies to reduce toxicity of this compound analogs.

Experimental_Workflow Start Start: New Analog Synthesis In_Vitro_Cyto In Vitro Cytotoxicity Assays (MTT, LDH) Start->In_Vitro_Cyto Decision1 High Toxicity? In_Vitro_Cyto->Decision1 Redesign Redesign Analog (Apply SAR) Decision1->Redesign Yes Specific_Toxicity Specific Toxicity Assays (hERG, Ames) Decision1->Specific_Toxicity No Redesign->Start Decision2 Adverse Effects? Specific_Toxicity->Decision2 Decision2->Redesign Yes In_Vivo In Vivo Toxicity Studies Decision2->In_Vivo No End End: Low-Toxicity Candidate In_Vivo->End

Caption: Experimental workflow for toxicity assessment of new analogs.

Signaling_Pathway cluster_cell Cellular Response to Toxic Analog Toxic_Analog Toxic this compound Analog Off_Target Off-Target Binding (e.g., Kinase, Ion Channel) Toxic_Analog->Off_Target Metabolic_Activation Metabolic Activation (e.g., by CYPs) Toxic_Analog->Metabolic_Activation Cellular_Stress Cellular Stress (Oxidative, ER Stress) Off_Target->Cellular_Stress Reactive_Metabolite Reactive Metabolite Metabolic_Activation->Reactive_Metabolite Reactive_Metabolite->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

Caption: Putative signaling pathway for analog-induced toxicity.

References

Validation & Comparative

A Comparative Analysis of the Vasorelaxant Properties of 6-Phenylpyridazin-3(2H)-one and Hydralazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide offers a detailed examination of the vasorelaxant activities of the emerging compound 6-phenylpyridazin-3(2H)-one and the established clinical vasodilator, hydralazine. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of experimental data, methodologies, and mechanistic insights.

Quantitative Comparison of Vasorelaxant Activity

The vasorelaxant potency of this compound derivatives and hydralazine has been evaluated in several preclinical studies. The half-maximal effective concentration (EC50) is a key metric for comparing the potency of vasodilators, with a lower EC50 value indicating greater potency. The following table summarizes the EC50 values obtained from in vitro studies on isolated rat thoracic aorta.

CompoundEC50 (μM)Reference
Hydralazine18.21[1][2]
This compound Derivative (Acid 5)0.339
This compound Derivative (Ester analog 4)1.225[2]
This compound Derivative (4-methoxyphenylhydrazide 10c)1.204[2]
6-(4-substitutedphenyl)-3-pyridazinone (Compound 2j)0.02916[3]
6-(4-substitutedphenyl)-3-pyridazinone (Compound 2h)0.07154[3]
6-(4-substitutedphenyl)-3-pyridazinone (Compound 2e)0.1162[3]

Experimental Protocols

The evaluation of vasorelaxant activity is primarily conducted using the isolated aortic ring assay. This ex vivo method allows for the direct assessment of a compound's effect on vascular smooth muscle tone.

Isolated Rat Thoracic Aorta Ring Preparation and Vasorelaxation Assay

This protocol outlines the standardized procedure for assessing the vasorelaxant effects of test compounds on isolated rat aortic rings.

Materials:

  • Male Wistar rats (200-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118.3, KCl 4.7, CaCl2 1.9, MgSO4·7H2O 0.45, KH2PO4 1.18, NaHCO3 25.0, glucose 11.66)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Test compounds (this compound derivatives, hydralazine)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Animal Euthanasia and Aorta Isolation: Male Wistar rats are euthanized by cervical dislocation following anesthesia. The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.[4]

  • Aortic Ring Preparation: The aorta is cleaned of adherent connective and fatty tissues. It is then cut into rings of approximately 3-4 mm in length.[4][5] For some experiments, the endothelium is denuded by gently rubbing the intimal surface of the ring.

  • Mounting in Organ Bath: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.[5]

  • Equilibration and Viability Check: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 g. During this period, the bathing solution is changed every 15-20 minutes. The viability of the endothelium is assessed by pre-contracting the rings with phenylephrine (1 μM) and then inducing relaxation with acetylcholine (10 μM). A relaxation of more than 80% indicates intact endothelium.[4]

  • Induction of Contraction: After a washout period, a sustained contraction is induced in the aortic rings using a vasoconstrictor, typically phenylephrine (1 μM) or a high concentration of potassium chloride (KCl, 60-80 mM).

  • Cumulative Addition of Test Compounds: Once a stable contraction plateau is reached, the test compounds (this compound derivatives or hydralazine) are cumulatively added to the organ bath in increasing concentrations.

  • Data Recording and Analysis: The relaxation responses are recorded as a percentage of the pre-contraction induced by phenylephrine or KCl. The EC50 values are then calculated from the concentration-response curves.

G cluster_prep Aortic Ring Preparation cluster_assay Vasorelaxation Assay A Euthanize Rat & Isolate Thoracic Aorta B Clean Aorta of Connective Tissue A->B C Cut Aorta into 3-4 mm Rings B->C D Mount Rings in Organ Bath C->D E Equilibrate & Check Endothelial Viability D->E F Induce Contraction (Phenylephrine/KCl) E->F G Cumulatively Add Test Compound F->G H Record Relaxation & Calculate EC50 G->H

Experimental Workflow for Isolated Aortic Ring Assay.

Signaling Pathways in Vasorelaxation

The mechanisms by which this compound and hydralazine induce vasorelaxation involve distinct and overlapping signaling pathways within vascular smooth muscle cells (VSMCs) and endothelial cells.

Signaling Pathway of Hydralazine

Hydralazine is a direct-acting vasodilator that primarily affects arterial smooth muscle.[6] Its mechanism is multifaceted and not entirely understood, but it is known to involve several key pathways:

  • Inhibition of Intracellular Calcium Release: Hydralazine inhibits the inositol trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in arterial smooth muscle cells.[6][7] This reduction in intracellular calcium concentration leads to decreased activation of myosin light chain kinase and subsequent muscle relaxation.

  • Opening of Potassium Channels: Evidence suggests that hydralazine opens potassium channels in the smooth muscle cell membrane, leading to hyperpolarization, which makes contraction less likely.

  • Nitric Oxide (NO) and cGMP Pathway: Hydralazine may increase the bioavailability of nitric oxide (NO), which in turn activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP), a key signaling molecule that promotes vasodilation.

  • Prostacyclin Production: Some studies indicate that hydralazine can stimulate the production of prostacyclin, which mediates vasodilation through a cAMP-dependent pathway.[1]

G cluster_hydralazine Hydralazine Action cluster_cell Vascular Smooth Muscle Cell Hydralazine Hydralazine IP3R IP3 Receptor Hydralazine->IP3R Inhibits K_channel K+ Channel Hydralazine->K_channel Opens eNOS eNOS Hydralazine->eNOS Stimulates Prostacyclin Prostacyclin Synthesis Hydralazine->Prostacyclin Stimulates Ca_release Ca2+ Release from SR IP3R->Ca_release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization NO Nitric Oxide (NO) eNOS->NO cAMP cAMP Prostacyclin->cAMP Relaxation Vasorelaxation Ca_release->Relaxation Leads to Hyperpolarization->Relaxation cGMP cGMP NO->cGMP cGMP->Relaxation cAMP->Relaxation

Signaling Pathway for Hydralazine-Induced Vasorelaxation.

Proposed Signaling Pathway of this compound

Derivatives of this compound have been shown to be potent vasorelaxants, often exceeding the potency of hydralazine.[2][3] While the exact mechanisms are still under investigation, recent studies suggest a significant role for the nitric oxide pathway.

  • Modulation of Endothelial Nitric Oxide Synthase (eNOS): Certain derivatives have been found to increase the expression of eNOS mRNA.[1][8] eNOS is the enzyme responsible for producing nitric oxide in endothelial cells.

  • Increased Nitric Oxide (NO) Levels: The upregulation of eNOS leads to a subsequent increase in the aortic content of NO.[1][8] NO then diffuses to the adjacent smooth muscle cells to induce relaxation.

  • Direct Action on Smooth Muscle: Similar to hydralazine, it is plausible that this compound derivatives also exert direct effects on vascular smooth muscle, potentially through modulation of ion channels or calcium homeostasis, though this requires further investigation.

G cluster_pyridazinone This compound Action cluster_cell Endothelial & Smooth Muscle Cells Pyridazinone This compound eNOS_mRNA eNOS mRNA Expression Pyridazinone->eNOS_mRNA Increases eNOS eNOS eNOS_mRNA->eNOS Leads to increased NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Produces Relaxation Vasorelaxation cGMP->Relaxation

Proposed Signaling Pathway for this compound.

Conclusion

The comparative data presented in this guide demonstrate that this compound and its derivatives are a promising class of vasorelaxants, with several analogs exhibiting significantly greater potency than hydralazine in preclinical models. The primary mechanism of action for these novel compounds appears to involve the enhancement of the eNOS/NO signaling pathway, a well-established route for inducing vasodilation. In contrast, hydralazine's vasorelaxant effects are mediated through a broader range of mechanisms, including direct inhibition of calcium release and potassium channel activation.

Further research is warranted to fully elucidate the complete mechanistic profile of this compound derivatives and to evaluate their potential as therapeutic agents for cardiovascular diseases. The data compiled herein provides a solid foundation for such future investigations.

References

A Comparative Analysis of 6-Phenylpyridazin-3(2H)-one Derivatives and Doxorubicin in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 6-phenylpyridazin-3(2H)-one derivatives against the standard chemotherapeutic agent, doxorubicin, in the context of breast cancer cell lines. While direct head-to-head comparative studies are limited, this document synthesizes available data from various sources to offer insights into their cytotoxic potential and mechanisms of action.

Executive Summary

Doxorubicin is a well-established anthracycline antibiotic used in chemotherapy, known to induce cytotoxicity through DNA intercalation and topoisomerase II inhibition. The this compound scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents, with derivatives demonstrating potent cytotoxic effects in various cancer cell lines. This guide focuses on their comparative efficacy against two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

Data Presentation

Table 1: Cytotoxicity (IC50/GI50 in µM) of 6-Arylpyridazin-3(2H)-one Derivatives and Doxorubicin in Breast Cancer Cell Lines
Compound/DerivativeBreast Cancer Cell LineIC50/GI50 (µM)Reference
6-Arylpyridazin-3(2H)-one Derivatives
2h (6-(4-chlorophenyl)-2-(p-sulfamylphenyl)pyridazin-3(2H)-one)MCF-7< 1.0[1]
2g (6-(4-methoxyphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one)BT-549< 2.0[2]
Pyr-1 (4,5-dichloro-2-(4-chloro-3-(trifluoromethyl)phenyl)-3(2H)-pyridazinone)MDA-MB-2310.33[1]
Doxorubicin
DoxorubicinMCF-70.69[3]
DoxorubicinMDA-MB-2313.16[3]
DoxorubicinMCF-71.1[4]
DoxorubicinMDA-MB-2311.38[4]

Note: The data presented is compiled from multiple studies. Direct comparison of absolute IC50/GI50 values should be made with caution due to variations in experimental conditions.

Mechanism of Action

This compound Derivatives

The anticancer activity of pyridazinone derivatives is attributed to several mechanisms, including the induction of apoptosis and cell cycle arrest. Some derivatives have been shown to exert their effects through the inhibition of various protein kinases involved in cancer cell signaling.[5] Studies on related pyridazinone compounds have demonstrated:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways, characterized by mitochondrial depolarization and caspase activation.[1]

  • Cell Cycle Arrest: Predominantly at the G2/M phase of the cell cycle.[6]

  • Oxidative Stress: Some derivatives induce the production of reactive oxygen species (ROS), leading to cellular damage and death in cancer cells.[7]

Doxorubicin

Doxorubicin's primary mechanisms of action are well-documented and include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species: Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound derivatives or doxorubicin) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cells are treated with the test compounds and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Efficacy Evaluation cluster_analysis Data Analysis start Seed Breast Cancer Cells (MCF-7, MDA-MB-231) incubation Incubate 24h start->incubation treatment Treat with this compound Derivatives or Doxorubicin incubation->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: General experimental workflow for evaluating anticancer efficacy.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway stimulus This compound Derivatives / Doxorubicin bax Bax/Bak Activation stimulus->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis cell_cycle_arrest Cell Cycle Progression and Arrest cluster_arrest Drug-Induced Arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M arrest_point G2/M Arrest G2->arrest_point M->G1

References

A Comparative Analysis of 6-Phenylpyridazin-3(2H)-one Derivatives and Standard Inhibitors Targeting Phosphodiesterases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the inhibitory activities (IC50 values) of emerging 6-phenylpyridazin-3(2H)-one derivatives and established standard phosphodiesterase (PDE) inhibitors. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel PDE-targeted therapeutics.

Introduction to Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in signal transduction pathways by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By regulating the intracellular levels of these cyclic nucleotides, PDEs modulate a wide array of physiological processes, including inflammation, smooth muscle relaxation, and neuronal signaling. Consequently, inhibitors of PDEs have been successfully developed for a range of therapeutic applications, from cardiovascular diseases to inflammatory disorders and erectile dysfunction. The this compound scaffold has emerged as a promising pharmacophore for the development of novel PDE inhibitors.[3] This guide presents a comparative analysis of the in vitro potency of several this compound derivatives against various PDE subtypes, benchmarked against well-characterized standard PDE inhibitors.

Comparative IC50 Values

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives and standard PDE inhibitors against various PDE subtypes. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of this compound Derivatives

CompoundPDE SubtypeIC50 (nM)Reference(s)
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4B251[3]
Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one deriv.PDE534[3]
2-phenyl-3,6-pyridazinedione derivativePDE522[3]

Table 2: IC50 Values of Standard PDE Inhibitors

InhibitorPDE SubtypeIC50 (nM)Reference(s)
SildenafilPDE1>1000[4]
PDE2>1000[4]
PDE3>1000[4]
PDE4>1000[4]
PDE53.4 - 20[3][4][5]
PDE611[4]
TadalafilPDE52[6]
VardenafilPDE1180[4]
PDE50.7[4]
PDE611[4]
PDE2,3,4>1000[4]
RolipramPDE41 - 10 (approx.)[4]
MilrinonePDE3100 - 300 (approx.)[4]
CilostamidePDE35[5]

Experimental Protocols

The IC50 values presented in this guide are typically determined using in vitro enzyme inhibition assays. A commonly employed method is the Fluorescence Polarization (FP) Assay .

Principle of the Fluorescence Polarization Assay

The FP assay is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage by a PDE.[7] A small, fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) rotates rapidly in solution, resulting in low fluorescence polarization. When the PDE enzyme hydrolyzes the cyclic nucleotide, the resulting linearized monophosphate is captured by a binding agent, forming a larger complex that tumbles more slowly. This reduced rotational motion leads to an increase in fluorescence polarization. In the presence of a PDE inhibitor, the enzymatic activity is reduced, leading to a smaller change in fluorescence polarization.[7]

Generalized Protocol for Fluorescence Polarization-Based PDE Inhibition Assay
  • Reagent Preparation :

    • Prepare a serial dilution of the test compounds (e.g., this compound derivatives or standard inhibitors) in an appropriate assay buffer.

    • Dilute the target PDE enzyme to the desired concentration in the assay buffer.

    • Prepare the fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) in the assay buffer.

    • Prepare the binding agent solution as per the manufacturer's instructions.

  • Assay Procedure :

    • Add a small volume of the diluted test compounds or vehicle control to the wells of a microplate.

    • Add the diluted PDE enzyme solution to all wells except the negative control wells.

    • Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Stop the reaction by adding the binding agent to all wells.

    • Incubate for a further period to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis :

    • Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using suitable software.[7]

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying biological context and the experimental process, the following diagrams have been generated using the DOT language.

PDE_Signaling_Pathway extracellular Extracellular Signal (e.g., Hormone) receptor G-Protein Coupled Receptor (GPCR) extracellular->receptor Binds g_protein G-Protein receptor->g_protein Activates ac_gc Adenylyl Cyclase (AC) / Guanylyl Cyclase (GC) g_protein->ac_gc Activates camp_cgmp cAMP / cGMP (Second Messengers) ac_gc->camp_cgmp Synthesizes atp_gtp ATP / GTP atp_gtp->ac_gc pka_pkg Protein Kinase A (PKA) / Protein Kinase G (PKG) camp_cgmp->pka_pkg Activates pde Phosphodiesterase (PDE) camp_cgmp->pde Substrate cellular_response Cellular Response pka_pkg->cellular_response Phosphorylates Targets amp_gmp AMP / GMP (Inactive) pde->amp_gmp Hydrolyzes inhibitor PDE Inhibitor (e.g., this compound) inhibitor->pde Inhibits

Figure 1: Simplified PDE Signaling Pathway.

IC50_Workflow start Start: Prepare Reagents dilution Serial Dilution of Inhibitor Compounds start->dilution plate_prep Plate Preparation: Add Inhibitor, Enzyme dilution->plate_prep reaction Initiate Reaction: Add Fluorescent Substrate plate_prep->reaction incubation Incubation reaction->incubation stop_reaction Stop Reaction: Add Binding Agent incubation->stop_reaction fp_reading Measure Fluorescence Polarization stop_reaction->fp_reading data_analysis Data Analysis: Calculate % Inhibition fp_reading->data_analysis ic50_calc IC50 Determination: Dose-Response Curve Fitting data_analysis->ic50_calc end End: Report IC50 Value ic50_calc->end

Figure 2: Experimental Workflow for IC50 Determination.

References

A Comparative Analysis of the Analgesic Activity of Pyridazinone Derivatives Against Ibuprofen and Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic and anti-inflammatory activities of various pyridazinone derivatives against the widely-used non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen and aspirin. The information is supported by experimental data from multiple studies, with detailed methodologies for the key experiments cited.

Executive Summary

Pyridazinone and its derivatives have emerged as a promising class of compounds with significant analgesic and anti-inflammatory properties.[1] Numerous studies have demonstrated that certain pyridazinone derivatives exhibit analgesic efficacy comparable to or even exceeding that of aspirin, a cornerstone of pain management for decades.[2][3] While direct comparative data against ibuprofen is less prevalent in the reviewed literature, the evidence suggests that these derivatives often show potent anti-inflammatory effects, in some cases similar to indomethacin, another powerful NSAID.[4] A key advantage highlighted in several studies is the potential for a better safety profile, with many pyridazinone derivatives showing a reduced tendency to cause gastric ulceration, a common side effect of traditional NSAIDs.[2][5] The primary mechanism of action for many of these compounds is believed to be the inhibition of cyclooxygenase (COX) enzymes, similar to aspirin and ibuprofen.[6]

Quantitative Data Comparison

The following tables summarize the analgesic and anti-inflammatory activities of selected pyridazinone derivatives in comparison to standard drugs, as determined by common preclinical models.

Table 1: Analgesic Activity of Pyridazinone Derivatives and Aspirin in the Phenylbenzoquinone-Induced Writhing Test

CompoundDose (mg/kg)% Inhibition of WrithingReference
Pyridazinone Derivatives
Compound 8a10075.4[4]
Compound 8b10078.2[4]
Compound 8d10081.3[4]
Compound 8e10079.8[4]
Compound Va10065.2[2]
Compound Vb10072.8[2]
Compound Vc10081.5[2]
Compound 7100>80[3]
Compound 7c100>80[3]
Compound 7e100>80[3]
Compound 9f100>80[3]
Reference Drug
Aspirin (ASA)10050.3 - 62.7[2][3][4]

Table 2: Anti-inflammatory Activity of a Pyridazinone Derivative and Indomethacin in the Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)% Inhibition of EdemaReference
Pyridazinone Derivative
Compound 8d100Similar to Indomethacin[4]
Reference Drug
Indomethacin10High[4]

Note: Direct comparative data for ibuprofen in the same studies was limited. Ibuprofen is a known potent inhibitor in these models.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Phenylbenzoquinone-Induced Writhing Test

This is a widely used visceral pain model to screen for analgesic activity.

Principle: The intraperitoneal injection of phenylbenzoquinone (PBQ) in mice causes irritation of the peritoneal cavity, leading to characteristic abdominal constrictions, stretching, and torsion, collectively known as "writhing." The reduction in the number of writhes by a test compound compared to a control group is an indicator of its analgesic effect.

Protocol:

  • Animal Model: Male Swiss albino mice are typically used.[4]

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Grouping: Mice are divided into control and test groups.

  • Drug Administration: The test compounds (pyridazinone derivatives), reference drug (aspirin), and vehicle (for the control group) are administered orally (p.o.) or intraperitoneally (i.p.).[2][4]

  • Induction of Writhing: After a specific period (e.g., 30 or 60 minutes) to allow for drug absorption, a solution of phenylbenzoquinone is injected intraperitoneally.[4]

  • Observation: Following the PBQ injection, the mice are placed in an observation chamber, and the number of writhes is counted for a defined period (e.g., 5-20 minutes).[4]

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Carrageenan-Induced Paw Edema Test

This is a standard and reliable model of acute inflammation.

Principle: The injection of carrageenan, a phlogistic agent, into the sub-plantar tissue of a rodent's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Animal Model: Wistar rats or Swiss albino mice are commonly used.[4][9]

  • Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.

  • Drug Administration: The test compounds, reference drug (e.g., indomethacin or ibuprofen), and vehicle are administered, typically orally.[4][8]

  • Induction of Edema: After a set time for drug absorption (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the hind paw.[4]

  • Paw Volume Measurement: The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Increase in paw volume of control group - Increase in paw volume of test group) / Increase in paw volume of control group] x 100

Visualizations

Experimental Workflow: Phenylbenzoquinone-Induced Writhing Test

writhing_test_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis animal_model Select Male Swiss Albino Mice acclimatize Acclimatize to Lab Conditions animal_model->acclimatize grouping Divide into Control & Test Groups acclimatize->grouping drug_admin Administer Test Compounds, Aspirin, or Vehicle grouping->drug_admin wait Wait for Drug Absorption (e.g., 60 min) drug_admin->wait pbq_injection Inject Phenylbenzoquinone (i.p.) wait->pbq_injection observe Observe and Count Writhes (e.g., 20 min) pbq_injection->observe calculate Calculate % Inhibition of Writhing observe->calculate compare Compare Activity of Pyridazinones and Aspirin calculate->compare

Caption: Workflow of the Phenylbenzoquinone-Induced Writhing Test.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

cox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins (PGs) (Pain, Fever, Inflammation) thromboxane Thromboxane (Platelet Aggregation) prostacyclin Prostacyclin (Gastric Protection) cox1->thromboxane cox1->prostacyclin cox2->prostaglandins pyridazinones Pyridazinone Derivatives pyridazinones->cox1 Inhibits pyridazinones->cox2 Inhibits aspirin Aspirin aspirin->cox1 Inhibits aspirin->cox2 Inhibits ibuprofen Ibuprofen ibuprofen->cox1 Inhibits ibuprofen->cox2 Inhibits

Caption: Mechanism of Action via COX-1 and COX-2 Inhibition.

References

In-Vitro Anti-inflammatory Activity: A Comparative Analysis of 6-Phenylpyridazin-3(2H)-one Derivatives and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in-vitro anti-inflammatory properties of 6-phenylpyridazin-3(2H)-one derivatives against the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. The following sections present quantitative data from comparative studies, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental procedures.

Quantitative Data Summary

The anti-inflammatory effects of newly synthesized pyridazinone derivatives, specifically compounds 5a and 5f , were evaluated in comparison to indomethacin and celecoxib. The data presented below summarizes their inhibitory activity on key inflammatory mediators and enzymes.

ParameterCompound 5aCompound 5fIndomethacinCelecoxib
COX-1 IC₅₀ (µM) ----
COX-2 IC₅₀ (µM) 0.771.890.420.35
Selectivity Index (SI) COX-1/COX-2 16.7013.380.5037.03
TNF-α Inhibition (%) 8735-67
IL-6 Inhibition (%) 7632-81
TNF-α mRNA Suppression (%) 8227-68
IL-6 mRNA Suppression (%) 6247-70
Nitric Oxide (NO) Inhibition (%) 35.720--
Reactive Oxygen Species (ROS) Production Inhibition (%) 4221.3--

Data sourced from studies on newly synthesized pyridazinone derivatives.[1]

Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments cited in the comparative analysis.

Cell Culture and Treatment

RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells were pre-treated with various concentrations of the test compounds (this compound derivatives, indomethacin, celecoxib) for a specified duration before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the compounds on human COX-1 and COX-2 enzymes was determined using an in-vitro COX inhibition screening assay kit. The assay measures the peroxidase activity of the COX enzymes. The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, were calculated from dose-response curves. The selectivity index (SI) was calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[1]

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

RAW264.7 macrophages were stimulated with LPS in the presence or absence of the test compounds. After incubation, the cell culture supernatants were collected to measure the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The concentration of these cytokines was quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1]

RNA Extraction and Real-Time Polymerase Chain Reaction (RT-PCR)

To assess the effect of the compounds on the gene expression of pro-inflammatory cytokines, total RNA was extracted from LPS-stimulated RAW264.7 cells treated with the compounds. The extracted RNA was then reverse-transcribed to complementary DNA (cDNA). The mRNA expression levels of TNF-α and IL-6 were quantified by RT-PCR using specific primers. The relative gene expression was normalized to a housekeeping gene, such as GAPDH.[1]

Nitric Oxide (NO) Production Assay

The production of nitric oxide (NO) in the culture supernatants of LPS-stimulated RAW264.7 cells was measured using the Griess reagent. This assay quantifies the amount of nitrite, a stable metabolite of NO. A standard curve was generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[1]

Reactive Oxygen Species (ROS) Production Assay

Intracellular reactive oxygen species (ROS) levels were measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Following treatment with the compounds and LPS, cells were incubated with DCFH-DA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a fluorescence microplate reader or flow cytometer.[1]

Visualizations

Signaling Pathway of Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway activates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_pathway->Proinflammatory_Genes translocates to & activates MAPK_pathway->Proinflammatory_Genes activates transcription factors for ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 Proinflammatory_Genes->ArachidonicAcid expression of COX-2 acts on Cytokines TNF-α, IL-6 Proinflammatory_Genes->Cytokines expression of NO NO Proinflammatory_Genes->NO expression of iNOS leads to

Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays In-Vitro Assays cluster_analysis Data Analysis CellCulture 1. Culture RAW264.7 Macrophages CompoundTreatment 2. Pre-treat with Test Compounds CellCulture->CompoundTreatment LPS_Stimulation 3. Stimulate with LPS CompoundTreatment->LPS_Stimulation Supernatant_Collection 4a. Collect Supernatant LPS_Stimulation->Supernatant_Collection Cell_Lysis 4b. Cell Lysis LPS_Stimulation->Cell_Lysis ROS_Assay_step 4c. Perform ROS Assay LPS_Stimulation->ROS_Assay_step ELISA 5a. ELISA for TNF-α & IL-6 Supernatant_Collection->ELISA GriessAssay 5b. Griess Assay for NO Supernatant_Collection->GriessAssay RT_PCR 5c. RT-PCR for mRNA levels Cell_Lysis->RT_PCR COX_Assay 5d. COX Inhibition Assay Cell_Lysis->COX_Assay (from separate assay) Data_Comparison Compare Inhibition vs Indomethacin ROS_Assay_step->Data_Comparison ELISA->Data_Comparison GriessAssay->Data_Comparison RT_PCR->Data_Comparison COX_Assay->Data_Comparison

Caption: General workflow for in-vitro anti-inflammatory activity assessment.

References

Head-to-head comparison of the anticancer mechanisms of 6-phenylpyridazin-3(2H)-one and cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Anticancer Mechanisms: 6-Phenylpyridazin-3(2H)-one and Cisplatin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer mechanisms of the well-established chemotherapeutic agent, cisplatin, and the emerging class of compounds represented by this compound. While cisplatin remains a cornerstone of cancer therapy, its efficacy is often limited by severe side effects and the development of resistance.[1][2] The pyridazinone scaffold, on the other hand, is being explored for novel anticancer agents with potentially different mechanisms of action.[3][4]

This document synthesizes available experimental data to compare their cytotoxic activity, effects on the cell cycle, and the molecular signaling pathways they modulate. It should be noted that while extensive data exists for cisplatin, the specific mechanistic details for this compound are less defined; therefore, this guide draws upon published data for structurally similar pyridazinone derivatives to construct a comparative framework.

Primary Anticancer Mechanisms

Cisplatin: The DNA Damaging Agent

Cisplatin exerts its cytotoxic effects primarily by damaging DNA.[1][5] After entering a cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules in a process called aquation.[1] This activated form of cisplatin readily binds to the N7 position of purine bases, particularly guanine, in the DNA.[6] This binding results in the formation of various DNA adducts, with 1,2-intrastrand cross-links being the most common and cytotoxic.[5] These adducts create a significant distortion in the DNA double helix, which physically obstructs DNA replication and transcription processes.[2][6] This disruption of essential cellular machinery triggers a cascade of events, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][7]

This compound Derivatives: A Multifaceted Approach

The anticancer mechanism for the pyridazinone class of compounds is not as singular as cisplatin's and appears to be multifaceted, varying with the specific substitutions on the core structure. Research on various derivatives suggests several primary modes of action, including the induction of apoptosis and cell cycle arrest.[8][9][10] Unlike cisplatin, the primary target does not appear to be direct, widespread DNA damage. Instead, different derivatives have been shown to target specific cellular proteins and pathways:

  • PARP Inhibition: Several pyridazinone derivatives in clinical development are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[3][11]

  • Tubulin Polymerization Inhibition: Some studies have indicated that certain pyridazinone derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to taxane and vinca alkaloid chemotherapeutics.[3]

  • Kinase Inhibition: The pyridazinone scaffold is present in multi-target kinase inhibitors, suggesting that some derivatives may exert their effects by blocking key signaling kinases involved in cell proliferation and survival.[4][12]

  • Apoptosis Induction: A common outcome of pyridazinone derivative treatment is the strong induction of apoptosis, confirmed by markers like phosphatidylserine externalization, mitochondrial depolarization, and caspase-3 activation.[10][13]

Signaling Pathways to Cell Death

The ultimate fate of a cancer cell treated with an effective therapeutic is apoptosis. However, the signaling cascades leading to this outcome differ significantly between cisplatin and what is proposed for pyridazinone derivatives.

Cisplatin-Induced Apoptotic Signaling

Cisplatin-induced DNA damage activates complex signaling networks. The cell attempts to repair the DNA lesions, but if the damage is too extensive, pro-apoptotic pathways are initiated. Key pathways include the p53-dependent pathway, where DNA damage stabilizes the p53 tumor suppressor, leading to the transcription of pro-apoptotic genes like Bax.[14][15] Additionally, cisplatin can activate the c-Abl tyrosine kinase and the MAPK signaling pathways (including JNK and p38), which also contribute to the apoptotic signal.[14] These signals converge on the mitochondria, causing the release of cytochrome c and the activation of the caspase cascade, which executes the apoptotic program.[14][16]

cisplatin_pathway cisplatin Cisplatin dna_damage DNA Adducts (Intrastrand Crosslinks) cisplatin->dna_damage atr ATR dna_damage->atr mapk JNK/p38 MAPK Activation dna_damage->mapk p53 p53 Activation atr->p53 bax Bax/Bak Induction p53->bax mapk->bax mito Mitochondrial Cytochrome c Release bax->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 1: Simplified signaling pathway for cisplatin-induced apoptosis.

Proposed Apoptotic Signaling for Pyridazinone Derivatives

The signaling pathways for pyridazinone derivatives are more varied and target-dependent. For derivatives that act as PARP inhibitors, cell death is often synthetic lethal in cancers with existing DNA repair deficiencies (e.g., BRCA mutations). For those that inhibit kinases or tubulin, apoptosis is triggered by the disruption of critical cell proliferation and structural maintenance pathways. A generalized pathway involves the inhibition of a specific target, leading to cellular stress and activation of the intrinsic (mitochondrial) apoptotic pathway, characterized by changes in Bax/Bcl-2 protein levels and subsequent caspase activation.[13][17]

pyridazinone_pathway pyridazinone Pyridazinone Derivative target Molecular Target (e.g., PARP, Kinase, Tubulin) pyridazinone->target stress Disruption of Cellular Function (e.g., DNA Repair, Signaling) target->stress bax_ratio Increased Bax/Bcl-2 Ratio stress->bax_ratio mito Mitochondrial Depolarization bax_ratio->mito cas3 Caspase-3 Activation mito->cas3 apoptosis Apoptosis cas3->apoptosis workflow start Select Cancer Cell Lines mtt Cytotoxicity Screening (MTT Assay) start->mtt Treat with Cisplatin & Pyridazinone Derivative ic50 Determine IC50 Values mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Use IC50 conc. apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Use IC50 conc. western Mechanistic Studies (Western Blot for p53, Caspases, etc.) cell_cycle->western apoptosis->western Confirm pathways conclusion Compare Mechanisms western->conclusion

References

Evaluating the Selectivity of 6-Phenylpyridazin-3(2H)-one Derivatives for COX-2 Over COX-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective cyclooxygenase-2 (COX-2) inhibitors remains a significant goal in medicinal chemistry to create anti-inflammatory agents with reduced gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3] The 6-phenylpyridazin-3(2H)-one scaffold has emerged as a promising template for designing potent and selective COX-2 inhibitors.[4][5][6] This guide provides a comparative analysis of various this compound derivatives, summarizing their in vitro inhibitory activity against COX-1 and COX-2 enzymes and detailing the experimental methodologies used for their evaluation.

Comparative Analysis of COX Inhibition

The in vitro inhibitory activities of several this compound derivatives against COX-1 and COX-2 are presented below. The data, including IC50 values and the corresponding Selectivity Index (SI), have been compiled from various studies to facilitate a direct comparison of their potency and selectivity. A higher SI value (IC50 COX-1 / IC50 COX-2) indicates greater selectivity for the COX-2 enzyme.

Compound IDSubstitution PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference Compound
Derivative 5f Trimethoxy substitution14.341.509.56Celecoxib
Derivative 6f Trimethoxy substitution9.551.158.31Celecoxib
Derivative 6e Bromo substitution-2.51-Celecoxib
Derivative 7a Methanesulfonate10.40.05208Celecoxib
Derivative 7b Ethanesulfonate12.60.06210Celecoxib
Derivative 2f N-acylhydrazone0.750.01938Celecoxib
Derivative 3c N-acylhydrazone0.550.01535Celecoxib
Derivative 9a Thiazolidinone moiety0.330.01521.29Celecoxib
Derivative 16b Thiazolidinone moiety0.310.01618.63Celecoxib
Celecoxib Reference Drug0.850.0517-
Indomethacin Reference Drug0.422.750.15-

Data compiled from multiple sources.[7][8][9][10] Note that experimental conditions may vary between studies.

Experimental Protocols

The following section details a representative in vitro COX inhibition assay protocol synthesized from established methodologies.[11][12][13][14] This method is commonly used to determine the IC50 values and selectivity of potential inhibitors.

In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay Method)

Objective: To determine the concentration of a test compound that inhibits 50% of the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Stop solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA) kit

  • 96-well microplates

Procedure:

  • Enzyme Preparation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Incubation: Add various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO for control) to the appropriate wells. The plate is then incubated for a defined period (e.g., 15 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.[11][14]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: The plate is incubated for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[11]

  • Reaction Termination: The reaction is stopped by the addition of a stop solution.[11]

  • Detection: The amount of prostaglandin E2 (PGE2) produced is measured using a competitive EIA kit according to the manufacturer's instructions. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[12]

Visualizing the Mechanism of Action

The following diagrams illustrate the COX signaling pathway and the general workflow for evaluating COX inhibitors.

COX_Pathway cluster_0 Cell Membrane cluster_1 COX-1 Pathway (Constitutive) cluster_2 COX-2 Pathway (Inducible) AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PG1 Physiological Prostaglandins COX1->PG1 Func1 Gastrointestinal Protection Platelet Aggregation PG1->Func1 PG2 Inflammatory Prostaglandins COX2->PG2 Func2 Inflammation Pain & Fever PG2->Func2 Inhibitor This compound Derivatives Inhibitor->COX2 Selective Inhibition

Caption: COX signaling pathway and selective inhibition by this compound derivatives.

Experimental_Workflow A 1. Enzyme & Inhibitor Pre-incubation (COX-1 or COX-2 + Derivative) B 2. Add Substrate (Arachidonic Acid) A->B C 3. Incubate at 37°C B->C D 4. Terminate Reaction C->D E 5. Measure Prostaglandin (PGE2) via EIA D->E F 6. Calculate % Inhibition & Determine IC50 E->F

Caption: General experimental workflow for in vitro COX inhibition assay.

References

Benchmarking the safety profile of novel pyridazinones against established NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Safety Benchmark: Novel Pyridazinones vs. Established NSAIDs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of emerging pyridazinone derivatives against well-established non-steroidal anti-inflammatory drugs (NSAIDs). By presenting key experimental data and detailed methodologies, this document aims to support informed decision-making in drug discovery and development.

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a crucial role in protecting the gastrointestinal mucosa and maintaining renal function. In contrast, COX-2 is typically induced during inflammation and is responsible for mediating pain and inflammatory responses.[1] The adverse effects associated with traditional NSAIDs, such as gastrointestinal bleeding and renal dysfunction, are largely attributed to the non-selective inhibition of COX-1.[2][3]

Novel pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents, designed for selective inhibition of the COX-2 enzyme.[4][5] This selectivity is hypothesized to provide a superior safety profile, particularly concerning gastrointestinal adverse events, when compared to non-selective NSAIDs.[2][6]

Gastrointestinal Safety Profile

A major limitation of traditional NSAID therapy is the risk of gastrointestinal complications, ranging from mucosal erosions to peptic ulcers and life-threatening bleeding.[7][8] This toxicity is primarily a consequence of COX-1 inhibition, which depletes the protective prostaglandins in the gastric mucosa.[9] Pyridazinone derivatives, engineered for high COX-2 selectivity, are designed to circumvent this liability.

The following table summarizes the in vitro cyclooxygenase inhibitory activity and in vivo ulcerogenic effects of a representative novel pyridazinone compound (Compound 3g) compared to the non-selective NSAID Indomethacin and the COX-2 selective NSAID Celecoxib.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)Ulcer Index (in rats)
Pyridazinone (3g) 0.5040.043811.5114.33 ± 1.50
Indomethacin 0.07390.73920.1058.67 ± 2.50
Celecoxib 0.8660.073511.7819.33 ± 1.50
Data compiled from studies on novel pyridazinone derivatives.[4][6]

As the data indicates, the novel pyridazinone compound 3g demonstrates potent COX-2 inhibition comparable to Celecoxib, with a high selectivity index.[6] Crucially, this selective action translates to a significantly improved gastrointestinal safety profile in vivo, with a much lower ulcer index than the non-selective agent Indomethacin and a favorable profile compared to Celecoxib.[4][6]

Studies in rat models demonstrate that administration of non-selective NSAIDs like diclofenac, piroxicam, and ibuprofen leads to significant gastric mucosal damage, including epithelial erosion, edema, hemorrhage, and inflammatory cell infiltration.[10][11] In contrast, animals treated with selective COX-2 inhibiting pyridazinone derivatives show a markedly superior gastrointestinal safety profile, with fewer and milder ulcer scores.[4][6]

Cardiovascular and Renal Safety Considerations

While selective COX-2 inhibition mitigates gastrointestinal risk, it has been associated with potential cardiovascular (CV) adverse events.[12] This is thought to result from an imbalance between COX-2-derived prostacyclin (vasodilatory, anti-thrombotic) and COX-1-derived thromboxane A2 (vasoconstrictive, pro-thrombotic).[13] Both selective and non-selective NSAIDs have been linked to increased CV risk, though the magnitude can vary between individual agents.[12][14]

Similarly, both COX isoforms play a role in maintaining renal homeostasis.[15] NSAID-induced inhibition of renal prostaglandins can lead to sodium and fluid retention, hypertension, and in susceptible individuals, acute kidney injury.[3][16] While pyridazinones' improved GI profile is a clear advantage, their long-term cardiovascular and renal safety profiles require continued investigation. Current research suggests that by optimizing the chemical scaffold, it may be possible to develop potent COX-2 inhibitors with a reduced risk of the adverse effects seen with earlier coxibs.[2][5]

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency (IC₅₀) of test compounds against COX-1 and COX-2 enzymes. Fluorometric assay kits are widely available for this purpose.[1]

Objective: To quantify the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 enzymatic activity.

Materials:

  • COX Activity Assay Kit (containing assay buffer, probe, cofactor, arachidonic acid, COX-1 and COX-2 enzymes)[1]

  • Test compounds (novel pyridazinones, reference NSAIDs) dissolved in DMSO

  • 96-well opaque microplates

  • Microplate reader capable of fluorescence detection

Procedure:

  • Reagent Preparation: Prepare all kit components according to the manufacturer's instructions. Dilute test compounds to desired concentrations in assay buffer.

  • Reaction Setup: In a 96-well plate, add assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX activity.[17]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

G cluster_workflow Experimental Workflow: In Vitro COX Inhibition Assay prep Prepare Reagents (Enzymes, Buffers, Compounds) setup Set up Reaction in 96-Well Plate (Enzyme + Inhibitor) prep->setup incubate Pre-incubation (10-15 min) setup->incubate initiate Initiate Reaction (Add Arachidonic Acid) incubate->initiate measure Measure Fluorescence (Kinetic Reading) initiate->measure analyze Data Analysis (Calculate IC50 & SI) measure->analyze

Workflow for in vitro COX inhibition assay.

In Vivo Gastrointestinal Ulcerogenicity Assay

This protocol describes an animal model used to assess the potential of a compound to cause gastric ulcers.[18]

Objective: To evaluate and compare the gastric toxicity of novel pyridazinones and reference NSAIDs in a rat model.

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

Procedure:

  • Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the rats for 24 hours prior to drug administration, with free access to water.

  • Drug Administration:

    • Divide rats into groups (n=6-8 per group): Vehicle control, reference NSAID (e.g., Indomethacin 20 mg/kg), and test compound (at various doses).

    • Administer the compounds orally (p.o.) via gavage.

  • Observation Period: After drug administration, keep the animals for a specified period (e.g., 4-6 hours).

  • Euthanasia and Stomach Excision: Euthanize the animals by a humane method (e.g., CO₂ asphyxiation). Immediately dissect the stomach and open it along the greater curvature.

  • Macroscopic Evaluation:

    • Gently rinse the stomach with saline to remove gastric contents.

    • Examine the gastric mucosa for any signs of damage, such as redness, spots, or hemorrhagic streaks.

    • Score the ulcers based on their number and severity. The Ulcer Index can be calculated based on the sum of the lengths of all lesions for each stomach.

  • Histopathological Analysis:

    • Fix gastric tissue samples in 10% buffered formalin.

    • Process the tissues, embed in paraffin, and section.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Examine the slides under a microscope for histopathological changes like mucosal erosion, hemorrhage, edema, and inflammatory cell infiltration.[10][19]

Signaling Pathway and Comparative Risk

G cluster_pathway COX Signaling Pathway & NSAID Inhibition cluster_cox1 Constitutive Pathway cluster_cox2 Inducible Pathway cluster_drugs Drug Action AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PG1 Protective Prostaglandins COX1->PG1 produces GI GI PG1->GI GI Mucosal Protection Renal Renal PG1->Renal Renal Homeostasis PG2 Inflammatory Prostaglandins COX2->PG2 produces Inflam Inflam PG2->Inflam Pain & Inflammation NSAID Traditional NSAIDs NSAID->COX1 Inhibits NSAID->COX2 Inhibits PYR Novel Pyridazinones PYR->COX2 Selectively Inhibits

Mechanism of NSAIDs and Pyridazinones.

G cluster_risk Comparative Safety Profile Logic cluster_nsaid_profile NSAID Profile cluster_pyr_profile Pyridazinone Profile Start Drug Class NSAID Traditional NSAIDs (e.g., Indomethacin) Start->NSAID PYR Novel Pyridazinones (COX-2 Selective) Start->PYR NSAID_GI High GI Toxicity (COX-1 Inhibition) NSAID->NSAID_GI NSAID_CV Variable CV Risk NSAID->NSAID_CV NSAID_Renal Renal Risk NSAID->NSAID_Renal PYR_GI Low GI Toxicity (COX-1 Sparing) PYR->PYR_GI PYR_CV Potential CV Risk (Under Investigation) PYR->PYR_CV PYR_Renal Potential Renal Risk PYR->PYR_Renal

Comparative risk logic tree.

References

Comparative docking studies of 6-phenylpyridazin-3(2H)-one analogs with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative molecular docking study of 6-phenylpyridazin-3(2H)-one analogs against key protein kinases implicated in cancer progression. The in-silico binding affinities of these analogs are benchmarked against well-established kinase inhibitors, offering valuable insights for researchers, medicinal chemists, and drug development professionals in the field of oncology.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The pyridazinone scaffold, particularly the this compound core, has been identified as a promising framework for the development of novel kinase inhibitors. This document summarizes the predictive binding capabilities of these compounds to facilitate further research and development.

Experimental Protocols

The following section details a standardized molecular docking protocol representative of the methodologies employed in the cited studies. This protocol is based on the widely used AutoDock Vina software.

Molecular Docking Methodology

  • Protein Preparation:

    • The three-dimensional crystal structures of the target protein kinases (VEGFR-2, EGFR, and CDK2) were downloaded from the Protein Data Bank (PDB).

    • Using AutoDock Tools (ADT), all non-essential water molecules and co-crystallized ligands were removed from the protein structures.

    • Polar hydrogen atoms were added to the protein, and Kollman charges were assigned to each atom.

    • The prepared protein structures were saved in the PDBQT file format, which includes atomic charges and atom-type definitions.

  • Ligand Preparation:

    • The 2D structures of the this compound analogs and the known inhibitors (Sorafenib, Erlotinib, Roscovitine) were drawn using chemical drawing software.

    • These structures were converted to 3D and energetically minimized using a suitable force field.

    • Using ADT, Gasteiger charges were assigned to the ligands, and their rotatable bonds were defined to allow for conformational flexibility during docking.

    • The prepared ligands were saved in the PDBQT file format.

  • Grid Box Generation:

    • A three-dimensional grid box was defined for each kinase target.

    • The grid box was centered on the active site of the kinase, typically defined by the position of the co-crystallized ligand in the original PDB structure.

    • The dimensions of the grid box were set to be large enough (e.g., 20 x 20 x 20 Å) to encompass the entire binding pocket and allow the ligand to move and rotate freely within that space.

  • Molecular Docking Simulation:

    • Molecular docking was performed using AutoDock Vina.

    • The prepared protein and ligand files, along with a configuration file specifying the grid box center and dimensions, were used as inputs.

  • The exhaustiveness parameter, which controls the thoroughness of the search, was set to a standard value (e.g., 8 or 16) to balance computational cost and accuracy.

    • AutoDock Vina then calculated the binding affinity (reported in kcal/mol) for the most favorable binding poses of each ligand with its target protein. Lower binding energy values indicate a higher predicted binding affinity.

Data Presentation

The following tables summarize the predicted binding affinities (docking scores) of representative this compound analogs and known kinase inhibitors against three key kinase targets. The data has been compiled from multiple sources to provide a comparative overview.

Table 1: Comparative Docking Scores (Binding Energy in kcal/mol) against VEGFR-2

CompoundDocking Score (kcal/mol)
Pyridazinone Analogs
Pyridazinone Analog A-9.1 to -11.5
Pyridazinone Analog B-8.0 to -10.5
Known Kinase Inhibitor
Sorafenib-9.0 to -10.7

Note: Binding energies are presented as ranges to reflect potential variations across different studies and minor structural modifications of the analogs.

Table 2: Comparative Docking Scores (Binding Energy in kcal/mol) against EGFR

CompoundDocking Score (kcal/mol)
Pyridazinone Analogs
Pyridazinone Analog C-7.0 to -8.9
Pyridazinone Analog D-6.6 to -8.2
Known Kinase Inhibitor
Erlotinib-7.5 to -8.8

Note: Binding energies are presented as ranges to reflect potential variations across different studies and minor structural modifications of the analogs.

Table 3: Comparative Docking Scores (Binding Energy in kcal/mol) against CDK2

CompoundDocking Score (kcal/mol)
Pyridazinone Analogs
Pyridazinone Analog E-7.2 to -8.5
Pyridazinone Analog F-6.9 to -8.1
Known Kinase Inhibitor
Roscovitine-7.0 to -8.3

Note: Binding energies are presented as ranges to reflect potential variations across different studies and minor structural modifications of the analogs.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

G cluster_prep Step 1: Preparation cluster_setup Step 2: Docking Setup cluster_run Step 3: Simulation & Analysis P Protein Preparation (PDB Download, Add Hydrogens) G Grid Box Generation (Define Binding Site) P->G L Ligand Preparation (2D to 3D, Assign Charges) V Run AutoDock Vina (Calculate Binding Energy) L->V G->V A Analyze Results (Compare Poses & Scores) V->A

Caption: A generalized workflow for molecular docking studies.

cluster_cell Cell Interior RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Substrate Substrate Protein RTK->Substrate Activates Inhibitor Pyridazinone Analog Inhibitor->RTK Binds to ATP Pocket ATP ATP ATP->Block Block->RTK Blocked Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Signaling Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Signaling

Caption: Inhibition of a kinase signaling pathway by a pyridazinone analog.

Safety Operating Guide

Proper Disposal of 6-Phenylpyridazin-3(2H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 6-Phenylpyridazin-3(2H)-one, a compound that requires careful handling due to its potential hazards. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Profile and Safety Summary

This compound is classified with several hazards that necessitate stringent safety protocols during handling and disposal. It is crucial to avoid direct contact and release into the environment.

Key Hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye damage (H318)

  • May cause respiratory irritation (H335)[1]

  • Very toxic to aquatic life with long-lasting effects (H410)

Based on these hazards, all waste containing this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment.

PPE ComponentSpecificationPurpose
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A laboratory coat must be worn.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]To prevent respiratory irritation from dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in a systematic and contained manner, leading to its final removal by a certified waste management provider.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All solid waste contaminated with this compound, including residual product, contaminated filter paper, weighing boats, and disposable PPE (gloves, etc.), must be collected in a designated hazardous waste container.

  • Container Specifications: The container must be made of a chemically compatible material, be in good condition, and have a secure, tightly-fitting lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of initial waste accumulation should also be recorded.

Step 2: Handling of Contaminated Solvents

  • If this compound is dissolved in a solvent, this liquid waste must be collected in a separate, sealed, and appropriately labeled hazardous waste container.

  • The label must identify all chemical constituents, including the solvent(s) and an estimated concentration of this compound.

  • Do not mix this waste with other solvent waste streams unless compatibility has been confirmed.

Step 3: Decontamination of Reusable Equipment

  • Any non-disposable laboratory equipment (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.

  • Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

  • Collect the rinse solvent as hazardous liquid waste.

  • After the initial solvent rinse, wash the equipment with soap and water.

Step 4: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[1]

  • The storage location should be away from incompatible materials, such as strong oxidizing agents.

  • Ensure the storage area is designed to contain any potential leaks.

Step 5: Professional Disposal

  • The final step is the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

  • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical name and any known hazards.[2]

  • Follow all institutional and local regulations for the handover of hazardous waste. The precautionary statement P501 directs to "Dispose of contents/ container to an approved waste disposal plant."[1]

Spill Management

In the event of a spill, the following procedure should be initiated immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Avoid raising dust.

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Prepare Labeled Hazardous Waste Container C Collect Solid Waste in Designated Container B->C D Collect Liquid Waste in Separate Container E Decontaminate Reusable Equipment F Seal Container Securely E->F G Store in Designated, Well-Ventilated Area H Arrange for Pickup by Certified Waste Disposal Service G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management protocols and the relevant local and national regulations.

References

Personal protective equipment for handling 6-Phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Phenylpyridazin-3(2H)-one

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and proper laboratory conduct.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is known to cause skin, eye, and respiratory irritation.[1][2]

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation
Serious Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Precautionary StatementGHS CodeDescription
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
PreventionP264Wash skin thoroughly after handling.[1]
PreventionP271Use only outdoors or in a well-ventilated area.[1]
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.[1]
ResponseP302 + P352IF ON SKIN: Wash with plenty of soap and water.[1]
ResponseP304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
ResponseP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
ResponseP312Call a POISON CENTER or doctor if you feel unwell.[1]
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.[3]
StorageP405Store locked up.[3]
DisposalP501Dispose of contents/container to an approved waste disposal plant.[3]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[4]
Face ShieldRecommended when there is a risk of splashing.[5]
Skin Protection Chemical-Resistant GlovesNitrile rubber gloves are a suitable option.[4] Gloves must be inspected before use and disposed of properly after handling.
Laboratory CoatFire/flame resistant and impervious clothing.[4]
Respiratory Protection Dust Mask / RespiratorFor small quantities in a well-ventilated area, a type N95 (US) dust mask may be sufficient.[2][4] Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[4]

Operational and Disposal Plans

Handling and Storage Protocol

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][6]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[7] Avoid breathing dust and vapors.[1]

  • Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[3]

  • Ignition Sources: Keep the compound away from sources of ignition. Use spark-proof tools and explosion-proof equipment.[4]

Storage:

  • Container: Store in a tightly closed and suitable container.[3][4]

  • Environment: Keep in a dry, cool, and well-ventilated place.[4]

  • Incompatibilities: Store away from strong oxidizing agents.[4]

First Aid Procedures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately.[1][8] If breathing is difficult, give oxygen.[3] If the victim is not breathing, provide artificial respiration.[8] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[9] Drench the affected skin with large amounts of water for at least 15 minutes.[10] Wash the skin and hair thoroughly with soap and water.[10] If skin irritation occurs, get medical advice.[1]
Eye Contact Immediately flush the eyes with clean, running water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses after the first 5 minutes, if present, and continue rinsing.[9] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] If the victim is conscious, rinse their mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Spill and Disposal Management

Spill Containment:

  • Evacuate personnel to a safe area.[4]

  • Ensure adequate ventilation.

  • Prevent further leakage if it is safe to do so. Avoid dust formation.[4]

  • Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[12][13]

  • Collect the absorbed material and place it in a suitable, labeled container for disposal.[4]

Disposal Protocol:

  • Waste Classification: this compound and any contaminated materials should be treated as hazardous chemical waste.[6]

  • Collection: Collect waste in a designated, clearly labeled, and sealed hazardous waste container.[6]

  • Prohibition: Never dispose of this chemical down the drain or in regular trash.[6]

  • Professional Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[6] High-temperature incineration is a common disposal method for similar compounds.[6]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the necessary procedural flows for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal A Assess Risks & Review SDS B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Area (Fume Hood) B->C D Handle this compound C->D E Avoid Dust & Vapor Formation D->E F Wash Hands After Handling E->F G Segregate Hazardous Waste F->G H Store in Labeled Container G->H I Arrange Professional Disposal H->I

Caption: Workflow for Handling this compound.

cluster_emergency Emergency Response Protocol cluster_skin Skin/Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Event Occurs Skin Remove Contaminated Clothing Start->Skin Inhale Move to Fresh Air Start->Inhale Ingestion Ingestion Start->Ingestion Flush Flush with Water (15+ min) Skin->Flush End Seek Immediate Medical Attention Flush->End Inhale->End Ingest Rinse Mouth with Water (Do NOT Induce Vomiting) Ingest->End

Caption: First Aid Workflow for Exposure Incidents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Phenylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-Phenylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.